2-(4-Bromophenyl)-2-oxoacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASZGGQRDGLTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345346 | |
| Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7099-87-8 | |
| Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-(4-Bromophenyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-2-oxoacetic acid, also known as 4-bromophenylglyoxylic acid or 4-bromobenzoylformic acid, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations. A thorough understanding of its physical properties is paramount for its effective use in designing synthetic routes, optimizing reaction conditions, and developing purification protocols. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and established scientific principles.
Core Physical Properties
The fundamental physical constants of this compound are summarized in the table below. These properties are essential for its identification and handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrO₃ | |
| Molecular Weight | 229.03 g/mol | |
| CAS Number | 7099-87-8 | |
| Appearance | White solid | The Royal Society of Chemistry (2017) |
| Melting Point | 89 °C | |
| Boiling Point | 152-155 °C at 3 mmHg |
Molecular Structure:
Caption: Molecular Structure of this compound.
Spectroscopic Profile
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The following data were obtained in deuterochloroform (CDCl₃) as the solvent.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.19 (d, J = 8.6 Hz, 2H): These two protons are on the aromatic ring, ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the electron-withdrawing carbonyl and bromo groups. The doublet splitting pattern with a coupling constant of 8.6 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.
-
δ 7.69 (d, J = 8.6 Hz, 2H): These two protons are on the aromatic ring, meta to the carbonyl group. They are shielded relative to the ortho protons. The splitting pattern mirrors that of the ortho protons, confirming the para-substitution pattern.
¹³C NMR (101 MHz, CDCl₃):
-
δ 183.7 (C=O, ketone): This signal corresponds to the carbonyl carbon of the ketone functional group.
-
δ 161.3 (C=O, carboxylic acid): This signal is assigned to the carbonyl carbon of the carboxylic acid group.
-
δ 132.6, 132.4, 131.6, 130.5 (Aromatic C): These signals represent the carbon atoms of the benzene ring. The exact assignment of each signal can be complex due to the electronic effects of the substituents.
This NMR data is consistent with the reported literature for this compound.
Infrared (IR) Spectroscopy
-
O-H stretch (carboxylic acid): A broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O stretch (ketone and carboxylic acid): Two distinct, strong absorption bands are anticipated in the region of 1750-1680 cm⁻¹. The ketone carbonyl stretch typically appears at a higher wavenumber than the carboxylic acid carbonyl stretch.
-
C-Br stretch: A moderate to strong absorption band is expected in the fingerprint region, typically between 600-500 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands corresponding to the aromatic ring will also be present.
Mass Spectrometry
Similarly, while a specific experimental mass spectrum is not provided in the readily available literature, the expected fragmentation pattern can be inferred. The molecular ion peak [M]⁺ would be expected at m/z 228 and 230 with approximately equal intensity, characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH) and the carbonyl group (-CO).
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. Due to the presence of both a polar carboxylic acid group and a relatively nonpolar bromophenyl group, its solubility is expected to vary significantly with the solvent's polarity.
Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding interactions with the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide): Expected to be soluble.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Likely to have moderate solubility.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to have some solubility due to the presence of the bromophenyl group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble.
-
Aqueous Solutions: As a carboxylic acid, it is expected to be sparingly soluble in water but should readily dissolve in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) through the formation of the corresponding carboxylate salt.
Experimental Protocol for Solubility Determination
A standardized shake-flask method can be employed to quantitatively determine the solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Workflow for Physical Characterization
The logical flow for the comprehensive physical characterization of a synthesized batch of this compound is outlined below.
Caption: A typical workflow for the synthesis and physical characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The data presented, including molecular characteristics, spectroscopic profiles, and solubility considerations, are fundamental for researchers and scientists working with this compound. The provided experimental protocols offer a framework for the in-house determination of key physical parameters, ensuring data accuracy and reproducibility in research and development settings.
An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Bromophenyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(4-Bromophenyl)-2-oxoacetic acid, a compound of interest in synthetic chemistry and drug discovery. With a focus on experimental accuracy and reproducibility, this document details the methodologies for determining its melting and boiling points. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying scientific principles and best practices to ensure data integrity. It is intended to be a valuable resource for researchers working with this and similar chemical entities, providing both foundational knowledge and practical, field-tested insights.
Introduction to this compound
This compound, also known as 4-Bromophenylglyoxylic acid, is a bifunctional organic compound featuring a carboxylic acid and a ketone. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate characterization of its physical properties, such as melting and boiling points, is a cornerstone for its identification, purity assessment, and the design of subsequent synthetic transformations.
Chemical Structure:
-
IUPAC Name: (4-bromophenyl)(oxo)acetic acid[1]
-
Molecular Formula: C₈H₅BrO₃
-
Molecular Weight: 229.03 g/mol [1]
Core Physicochemical Properties
The melting and boiling points are critical identifiers for a pure crystalline solid. For this compound, these values are well-defined under specific conditions.
| Property | Value | Conditions |
| Melting Point | 89 °C | Ambient Pressure |
| Boiling Point | 152-155 °C | 3 mmHg (Torr) |
Table 1: Key Physicochemical Data for this compound.[1]
The boiling point is reported at a reduced pressure (3 mmHg), indicating that the compound may be susceptible to decomposition at its atmospheric boiling point.[3][4] This is a common characteristic for organic molecules with multiple functional groups.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow range, typically 0.5-1.0°C. A broadened melting point range and a depression in the melting temperature are indicative of impurities.[5]
Methodology: Capillary Melting Point Determination
The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[1] This can be performed using either a manual apparatus, such as a Thiele tube, or a modern digital melting point apparatus.
-
Sample Preparation:
-
Instrument Setup:
-
Measurement:
-
Initiate the heating program.
-
Observe the sample through the magnified viewing lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for Digital Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] For compounds that decompose at high temperatures, the boiling point is determined at a reduced pressure (vacuum distillation).[3][4]
Methodology: Micro Boiling Point Determination under Reduced Pressure
Given the reported boiling point of 152-155 °C at 3 mmHg, a micro boiling point determination method is appropriate as it requires a minimal amount of sample and can be readily performed under vacuum.[12]
-
Apparatus Setup:
-
Place a few drops of this compound into a small test tube (e.g., a fusion tube).
-
Insert a capillary tube (sealed at one end) into the test tube with the open end down.[12]
-
Attach the test tube assembly to a thermometer using a rubber band or a slice of rubber tubing.
-
Place the entire assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Connect the side arm of the Thiele tube to a vacuum source with a pressure gauge (manometer) to monitor the pressure.
-
-
Measurement:
-
Evacuate the system to the desired pressure (e.g., 3 mmHg).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as trapped air and then the sample's vapor escape.[13]
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13] This occurs when the vapor pressure inside the capillary equals the external pressure of the system.
-
Logical Diagram: Boiling Point Determination Principle
Caption: Principle of Micro Boiling Point Determination.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for related brominated aromatic compounds should be followed. These compounds are often irritants.
-
Hazard Statements (General for Class): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]
-
Precautionary Measures:
Conclusion
The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. The established melting point of 89 °C and boiling point of 152-155 °C at 3 mmHg serve as crucial benchmarks for purity and identity. By adhering to the detailed experimental protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data, thereby upholding the principles of scientific integrity. The causal relationships between experimental choices, such as controlled heating rates and the use of reduced pressure, and the accuracy of the final results have been elucidated to provide a deeper understanding beyond mere procedural instruction.
References
- 1. westlab.com [westlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. jk-sci.com [jk-sci.com]
- 10. scribd.com [scribd.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. chymist.com [chymist.com]
- 14. aksci.com [aksci.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Navigating the Solubility Landscape of 2-(4-Bromophenyl)-2-oxoacetic acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-Bromophenyl)-2-oxoacetic acid, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive published quantitative solubility data, this document leverages fundamental chemical principles, including polarity, hydrogen bonding, and the "like dissolves like" concept, to offer a predictive framework for its behavior in a range of common organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in experimental design, reaction optimization, and formulation development involving this compound.
Introduction: The Significance of this compound
This compound (CAS No. 7099-87-8) is an aromatic alpha-keto acid with a molecular structure that presents both opportunities and challenges in its application.[1][2][3] Its utility as a building block in the synthesis of more complex molecules is well-recognized. However, its successful application is intrinsically linked to its solubility in various reaction media. A thorough understanding of its solubility profile is paramount for controlling reaction kinetics, ensuring homogeneity, and developing robust purification and isolation protocols.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₃ | [1] |
| Molecular Weight | 229.03 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 89 °C | |
| pKa (Predicted) | 2.03 ± 0.54 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The presence of a carboxylic acid group, a ketone, and a brominated phenyl ring gives this molecule a distinct polarity and the capacity for hydrogen bonding, which are the primary determinants of its solubility.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound can be rationalized by considering its structural features in the context of different solvent classes.
The Role of Polarity and Hydrogen Bonding
The this compound molecule possesses both polar and non-polar characteristics. The carboxylic acid and ketone functionalities are highly polar and capable of engaging in hydrogen bonding. The carboxylic acid group can act as a hydrogen bond donor, while the carbonyl oxygens of both the ketone and the carboxylic acid can act as hydrogen bond acceptors.[1] The bromophenyl ring, while containing a polar carbon-bromine bond, contributes a significant non-polar character to the molecule.
The interplay of these features dictates the compound's affinity for different solvents.
Predicted Solubility in Common Organic Solvents
Based on the theoretical framework, a qualitative prediction of the solubility of this compound in various organic solvents is presented below. It is a general principle that carboxylic acids are typically soluble in less polar organic solvents like ethers, alcohols, and benzene.[5]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can readily form hydrogen bonds with the hydroxyl groups of these solvents. The overall polarity is well-matched. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents. The absence of a hydrogen-donating group on the solvent may slightly reduce solubility compared to protic solvents. |
| Less Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | These solvents can interact with the polar parts of the molecule through dipole-dipole forces, and with the non-polar ring through van der Waals forces. The balance of these interactions will determine the extent of solubility. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of the carboxylic acid and ketone groups will likely lead to poor solvation by non-polar solvents, which primarily rely on weaker van der Waals forces for interaction. |
Experimental Determination of Solubility: Methodologies
To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a reliable method for determining the equilibrium solubility of this compound.
Equilibrium Solubility by the Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be employed to facilitate a clear separation of the supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the saturated supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Solvent Polarity: As detailed above, the polarity of the solvent is a critical factor. A good match between the polarity of the solute and the solvent will maximize solubility.
-
Presence of Other Solutes: The presence of other compounds in the solution can affect solubility through common ion effects or changes in the overall polarity of the medium.
Conclusion and Future Perspectives
While specific quantitative data for the solubility of this compound remains to be extensively published, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The presence of both polar, hydrogen-bonding functional groups and a non-polar aromatic ring suggests a nuanced solubility profile, with high solubility expected in polar protic and aprotic solvents and limited solubility in non-polar media.
For researchers and developers, the theoretical framework and experimental protocols outlined in this guide provide a robust starting point for working with this compound. It is recommended that for critical applications, the predictive analysis presented here be supplemented with experimental determination of solubility under the specific conditions of interest.
References
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoacetic Acid: Structure, Bonding, and Synthetic Insights
This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-2-oxoacetic acid, a valuable building block in organic synthesis, particularly for heterocyclic compounds and pharmacologically active agents. We will delve into its chemical structure, bonding characteristics, and established synthetic and analytical protocols, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Bonding
This compound (also known as 4-bromobenzoylformic acid) possesses a molecular formula of C₈H₅BrO₃.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom at the para position and an α-keto acid group.
Key Structural Features:
-
Phenyl Ring: The aromatic ring is the core of the molecule.
-
Bromine Atom: The bromine atom at the para-position significantly influences the electronic properties of the phenyl ring through its electron-withdrawing inductive effect and electron-donating resonance effect. This has implications for the reactivity of the aromatic ring in electrophilic substitution reactions.
-
α-Keto Acid Moiety: This functional group consists of a ketone and a carboxylic acid, with the ketone being adjacent (alpha) to the carboxylic acid. This arrangement is responsible for the compound's characteristic reactivity.
The interplay of these functional groups dictates the molecule's chemical behavior and its utility in synthesis. The α-keto acid group is a key site for various chemical transformations.
Chemical Structure:
References
An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Bromophenyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative in Drug Discovery
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this analytical imperative, providing an intricate fingerprint of a molecule's architecture. This guide offers a comprehensive exploration of the spectroscopic data for 2-(4-bromophenyl)-2-oxoacetic acid, a compound of interest in medicinal chemistry and organic synthesis. As a senior application scientist, my objective is not merely to present data but to provide a causal understanding behind the experimental choices and interpretation, thereby empowering researchers to apply these principles within their own work.
Introduction to this compound
This compound, with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol , is a halogenated α-keto acid. Its structure, featuring a brominated phenyl ring directly attached to a glyoxylic acid moiety, presents a unique combination of functional groups that are readily amenable to spectroscopic analysis. The presence of the aromatic ring, the α-keto group, and the carboxylic acid function all contribute to a rich and informative spectroscopic profile, which is critical for its unambiguous identification and for understanding its reactivity in various chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and electronic information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by the signals arising from the aromatic protons. Due to the dissymmetry of the para-substituted phenyl ring, a characteristic AA'BB' spin system is expected.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.19 | Doublet | 8.6 | 2H, Ar-H (ortho to C=O) |
| 7.69 | Doublet | 8.6 | 2H, Ar-H (ortho to Br) |
Solvent: CDCl₃, Frequency: 400 MHz[1]
The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effects of the electron-withdrawing carbonyl group and the bromine atom. The protons ortho to the carbonyl group (δ 8.19) are more deshielded than those ortho to the bromine atom (δ 7.69) due to the stronger anisotropic effect of the C=O bond. The coupling constant of 8.6 Hz is typical for ortho-coupling in a benzene ring, confirming the para-substitution pattern. The absence of a signal for the carboxylic acid proton in this particular dataset is likely due to its broad nature and potential exchange with residual water in the solvent; in a very dry solvent or with the addition of D₂O, this peak would typically appear as a broad singlet significantly downfield (often >10 ppm).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, especially for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Caption: ¹H NMR Assignments for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 183.7 | C=O (ketone) |
| 161.3 | C=O (acid) |
| 132.6 | Ar-C |
| 132.4 | Ar-C |
| 131.6 | Ar-C |
| 130.5 | Ar-C |
Solvent: CDCl₃, Frequency: 101 MHz[1][2]
The two carbonyl carbons are distinctly observed at the downfield end of the spectrum. The ketonic carbonyl (δ 183.7) is significantly more deshielded than the carboxylic acid carbonyl (δ 161.3), a characteristic feature of α-keto acids. The four aromatic carbon signals in the range of δ 130.5-132.6 ppm are consistent with a para-substituted benzene ring. The carbon bearing the bromine atom (C-Br) is expected to be in this region, as is the carbon attached to the keto-acid moiety (C-ipso). The remaining two signals correspond to the four aromatic CH carbons, which may show some resolution due to the different electronic environments.
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Acquisition Parameters:
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Caption: Generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for the identification of functional groups. For this compound, the IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the α-keto group.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1730 | Strong | C=O stretch (α-keto) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| ~1300 | Medium | C-O stretch and O-H bend |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |
The most prominent feature of the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that typically spans from 3300 to 2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding, forming a dimeric structure. The carbonyl (C=O) stretching region is expected to show two strong absorptions. The α-keto carbonyl will likely appear at a higher wavenumber (~1730 cm⁻¹) compared to the carboxylic acid carbonyl (~1700 cm⁻¹). The presence of the electron-withdrawing bromine atom and the conjugation with the phenyl ring will influence the exact positions of these bands. The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1475 cm⁻¹ region. A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 228/230 | Molecular ion [M]⁺ (Isotopic pattern for one Br atom) |
| 183/185 | [M - COOH]⁺ (Loss of the carboxyl group) |
| 155/157 | [M - COOH - CO]⁺ or [BrC₆H₄]⁺ |
| 76 | [C₆H₄]⁺ |
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 228 and 230. A common fragmentation pathway for α-keto acids is the loss of the carboxyl group as a radical (•COOH), leading to an acylium ion at m/z 183 and 185. Subsequent loss of carbon monoxide (CO) from this fragment would yield the bromophenyl cation at m/z 155 and 157. Further fragmentation could involve the loss of the bromine atom.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.
-
Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
Caption: Key fragmentation pathways for this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic data of this compound, when considered in concert, provide an unambiguous structural assignment. ¹H and ¹³C NMR define the carbon-hydrogen framework and the electronic environment of each nucleus. IR spectroscopy confirms the presence of the key functional groups, particularly the characteristic carboxylic acid and α-keto moieties. Finally, mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This multi-faceted analytical approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the identity and purity of compounds of interest.
References
An In-Depth Technical Guide to the FTIR Analysis of 2-(4-Bromophenyl)-2-oxoacetic Acid
This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-(4-Bromophenyl)-2-oxoacetic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causal relationships between molecular structure and spectral features. It is designed to serve as an authoritative resource for compound verification, quality control, and structural elucidation.
Introduction: The Analytical Significance of this compound
This compound, also known as 4-bromophenylglyoxylic acid, is a key intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its molecular architecture, featuring an α-keto acid moiety directly attached to a para-substituted bromophenyl ring, presents a rich collection of functional groups.
FTIR spectroscopy is an indispensable, non-destructive technique for the structural analysis of such molecules. It probes the vibrational modes of chemical bonds, providing a unique "molecular fingerprint." For a compound like this compound, FTIR is exceptionally powerful for confirming the presence and chemical environment of its carboxylic acid, ketone, and substituted aromatic functionalities. This guide will detail the theoretical basis for its expected spectrum, a robust protocol for data acquisition, and a systematic approach to spectral interpretation.
Molecular Structure and Predicted Vibrational Modes
The evidentiary power of an FTIR spectrum lies in understanding how the specific arrangement of atoms in this compound gives rise to characteristic absorption bands. The molecule's structure dictates its vibrational behavior.
Key Functional Groups and Their Expected Spectral Signatures:
-
Carboxylic Acid (-COOH): In the solid state, carboxylic acids predominantly exist as hydrogen-bonded dimers. This intermolecular interaction is the single most dominant factor influencing the infrared spectrum.[1] The hydrogen bonding significantly broadens the O-H stretching vibration and slightly lowers the frequency of the carbonyl (C=O) stretch.[2]
-
α-Ketone (-C=O): The ketone carbonyl is adjacent to both the carboxylic acid and the aromatic ring. Conjugation with the π-system of the benzene ring is expected to lower its stretching frequency compared to a simple aliphatic ketone.[3]
-
Para-Substituted Aromatic Ring: The 1,4-disubstituted (para) benzene ring has several characteristic vibrations, including C-H stretching, C=C ring stretching, and out-of-plane C-H bending. The position of the out-of-plane bending bands is highly diagnostic for the substitution pattern.[4]
-
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration involves a heavy atom and is thus found at a low frequency, deep within the fingerprint region of the spectrum.[5]
The interplay of these groups, particularly the potential for electronic and steric interactions between the adjacent carbonyls and the aromatic ring, makes a detailed spectral analysis both challenging and informative.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
A reliable spectrum is the foundation of accurate analysis. The following protocol is designed to be a self-validating system, minimizing common sources of error such as atmospheric interference and improper sample preparation.
Instrumentation: A modern, well-maintained FTIR spectrometer equipped with either a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is recommended.
Method 1: Attenuated Total Reflectance (ATR)
ATR is the preferred method for its simplicity and speed, requiring minimal sample preparation.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This is a critical step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
Post-Acquisition Cleanup: Retract the pressure clamp, remove the sample, and clean the ATR crystal as described in Step 1.
Method 2: Potassium Bromide (KBr) Pellet
This traditional method is useful when ATR is unavailable or if a transmission spectrum is specifically required.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry, IR-grade KBr powder. Grind the two components together vigorously in a dry agate mortar and pestle until a fine, homogeneous powder is obtained. Moisture contamination is a significant risk and will manifest as broad O-H bands around 3400 cm⁻¹.
-
Pellet Formation: Transfer a portion of the mixture to a pellet-pressing die. Place the die under vacuum to remove trapped air and press using a hydraulic press (typically 7-10 tons of pressure) for several minutes.
-
Pellet Inspection: A high-quality pellet should be semi-transparent and free of cracks or cloudiness.
-
Background and Sample Scans: Place the pellet into the spectrometer's sample holder and collect the spectrum. A background scan should be performed with an empty sample holder.
The experimental workflow, from sample preparation to final interpretation, can be visualized as a logical sequence of operations.
Fig. 1: Experimental Workflow for FTIR Analysis
Spectral Interpretation: Decoding the Molecular Fingerprint
The interpretation of the FTIR spectrum of this compound involves a systematic assignment of absorption bands based on established group frequencies and a causal understanding of the molecule's unique structure.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Causality & Expert Insights |
| O-H Stretch | Carboxylic Acid Dimer | 3300 - 2500 | Strong, Very Broad | This is the hallmark of a carboxylic acid. The immense broadening is a direct consequence of the strong, continuous hydrogen bonding network in the dimeric state. This band will often overlap with the aromatic C-H stretches. |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak | These absorptions occur at a slightly higher frequency than alkane C-H stretches due to the sp² hybridization of the carbon atoms.[4] They will appear as small, sharp peaks on the shoulder of the much broader O-H band. |
| Carbonyl (C=O) Stretch | α-Ketone & Carboxylic Acid | 1730 - 1670 | Strong, potentially broad or multiple peaks | This region is highly diagnostic. The carboxylic acid C=O (dimer) is expected around 1710 cm⁻¹. The α-keto C=O, being conjugated with the aromatic ring, is shifted to a lower frequency, likely in the 1700-1680 cm⁻¹ range. These two absorptions may overlap, resulting in a single, broad, and intense band, or appear as two distinct, closely spaced peaks. |
| C=C Ring Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Medium, Sharp | These bands arise from the stretching vibrations within the benzene ring itself. Their presence and sharp nature are strong indicators of the aromatic system.[4] |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | This band is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid and is often coupled with O-H in-plane bending. Its presence helps confirm the -COOH group.[1] |
| C-H Out-of-Plane Bend | Aromatic Ring (Para-substituted) | 840 - 810 | Strong, Sharp | This is a critically important band for confirming the substitution pattern. A strong absorption in this specific range is highly characteristic of 1,4-disubstitution (para) on a benzene ring. |
| C-Br Stretch | Aryl Bromide | 690 - 515 | Medium to Strong | This vibration is found in the low-frequency fingerprint region. While other absorptions can occur here, a distinct band in this range is consistent with the presence of the carbon-bromine bond.[5] |
Conclusion
FTIR spectroscopy provides a rapid, reliable, and information-rich method for the structural verification of this compound. A successful analysis hinges on a robust experimental protocol and a thorough understanding of how the molecule's distinct functional groups—the hydrogen-bonded carboxylic acid dimer, the conjugated α-ketone, and the para-substituted aryl bromide—manifest in the vibrational spectrum. By systematically identifying the extremely broad O-H stretch, the complex carbonyl region, and the diagnostic aromatic C-H out-of-plane bending band, researchers can confidently confirm the identity and integrity of this important synthetic intermediate.
References
Mass spectrometry of 2-(4-Bromophenyl)-2-oxoacetic acid
An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-Bromophenyl)-2-oxoacetic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (BPOAA), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the ionization and fragmentation pathways of BPOAA. We will explore the molecule's distinctive isotopic signature, predict its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, and provide validated, step-by-step protocols for its analysis. The causality behind each experimental choice is explained to ensure that the described methods are not only repeatable but also fundamentally understood.
Introduction: The Analytical Imperative for this compound
This compound is an α-keto acid containing a brominated aromatic ring. Its structure presents a unique combination of functional groups—a carboxylic acid, a ketone, and a bromophenyl moiety—each contributing to its chemical reactivity and, consequently, its mass spectrometric fingerprint. Accurate characterization of this molecule and its impurities is critical for ensuring the quality, safety, and efficacy of downstream products. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.
This guide will focus on two primary ionization techniques: Electron Ionization (EI), a high-energy method that induces extensive and reproducible fragmentation, and Electrospray Ionization (ESI), a soft ionization technique ideal for generating intact molecular ions, particularly when coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation.
The Defining Characteristic: Bromine's Isotopic Signature
The most immediate and confirmatory feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.7% and 49.3%, respectively).[3][4]
Causality: This near-equal abundance means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks, separated by two mass-to-charge (m/z) units, with nearly identical intensities.[5][6] This "M" and "M+2" pattern is a powerful diagnostic tool that instantly confirms the presence of bromine and allows for the confident tracking of bromine-containing fragments through the fragmentation cascade. This inherent feature is a cornerstone of a self-validating mass spectrometric protocol for BPOAA.
Fragmentation Analysis under Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and subsequent, often extensive, fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a structural fingerprint.
For this compound (C₈H₅BrO₃), the molecular weight using ⁷⁹Br is approximately 227.9 g/mol , and with ⁸¹Br, it is 229.9 g/mol . Therefore, the molecular ion will appear as a doublet at m/z 228 and 230 (using nominal mass) with a ~1:1 intensity ratio.
The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. The α-keto acid structure offers several predictable cleavage points.
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage: α-cleavage is a dominant fragmentation mechanism for ketones, involving the breaking of the bond adjacent to the carbonyl group.[7][8] For BPOAA, the most favorable α-cleavage occurs at the C-C bond between the two carbonyl groups. This cleavage results in the formation of the highly stable 4-bromobenzoyl cation. This is predicted to be the base peak in the spectrum.
-
Fragment: 4-bromobenzoyl cation ([C₇H₄BrO]⁺)
-
Expected m/z: 183 and 185 (1:1 ratio)
-
Neutral Loss: •COOH radical (45 Da)
-
-
Decarbonylation of the Benzoyl Cation: Acylium ions, such as the 4-bromobenzoyl cation, readily lose carbon monoxide (CO), a stable neutral molecule.[8]
-
Fragment: 4-bromophenyl cation ([C₆H₄Br]⁺)
-
Expected m/z: 155 and 157 (1:1 ratio)
-
Neutral Loss: CO (28 Da)
-
-
Loss of Bromine: Cleavage of the C-Br bond can also occur, leading to the loss of a bromine radical.[5]
-
Fragment: Phenyl-glyoxylyl cation ([C₈H₅O₃]⁺)
-
Expected m/z: 149
-
Neutral Loss: •Br radical (79 or 81 Da)
-
Visualizing EI Fragmentation
The logical relationship between the parent ion and its major fragments can be visualized as follows:
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Predicted EI Fragments
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Formula | Fragmentation Pathway |
| 228 / 230 | Molecular Ion | [C₈H₅BrO₃]⁺• | - |
| 183 / 185 | 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ | α-Cleavage: Loss of •COOH |
| 155 / 157 | 4-Bromophenyl cation | [C₆H₄Br]⁺ | Decarbonylation: Loss of CO from m/z 183/185 |
| 149 | Phenyl-glyoxylyl cation | [C₈H₅O₃]⁺ | Loss of •Br from Molecular Ion |
| 76 | Benzene dication (?) | [C₆H₄]²⁺ | Further fragmentation |
Tandem Mass Spectrometry with Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that generates ions directly from a liquid solution, typically with minimal fragmentation. For BPOAA, ESI in negative ion mode is the logical choice.
Causality: The carboxylic acid moiety is readily deprotonated in solution, forming a stable carboxylate anion, [M-H]⁻. This process is highly efficient and provides a strong signal for the precursor ion, making it ideal for quantitative studies and subsequent fragmentation analysis via tandem mass spectrometry (MS/MS).
The precursor ion for MS/MS analysis will be the [M-H]⁻ ion at m/z 227 and 229 .
Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation at specific, energy-dependent pathways.
-
Primary Fragmentation: Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids upon collisional activation is the neutral loss of carbon dioxide (CO₂).[9] This is a low-energy, highly favorable process.
-
Fragment: [M-H-CO₂]⁻
-
Expected m/z: 183 and 185 (1:1 ratio)
-
Neutral Loss: CO₂ (44 Da)
-
This primary fragment at m/z 183/185 can be subjected to further fragmentation (MS³) for deeper structural confirmation, though it is generally stable. The observation of this specific neutral loss from the selected precursor is a highly trustworthy method for identifying BPOAA in complex matrices.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating workflow for the confident identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Step 1: Sample & Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution with 50:50 water:acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute the test sample in 50:50 water:acetonitrile to an expected concentration within the calibration range.
Step 2: Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Justification: C18 provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. Justification: Formic acid aids in protonation for positive mode but in negative mode, it helps maintain good peak shape without significantly suppressing ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Step 3: Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative. Justification: As detailed in Section 4, this mode is optimal for deprotonating the carboxylic acid.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow (N₂): 800 L/hr.
-
Desolvation Temperature: 400 °C.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Justification: MRM provides maximum sensitivity and specificity by monitoring a specific precursor-to-product ion transition.
Step 4: MRM Transitions & Self-Validation
To ensure trustworthy identification, at least two MRM transitions should be monitored.
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Justification |
| Quantifier | 227 | 183 | 15 | Most abundant and stable transition (Loss of CO₂) |
| Qualifier | 229 | 185 | 15 | Confirms isotopic pattern (Loss of CO₂) |
The ratio of the quantifier to the qualifier transition must remain constant across all standards and samples, providing a robust, self-validating check on the identity of the analyte.
LC-MS/MS Workflow Diagram
Caption: A typical workflow for the LC-MS/MS analysis of BPOAA.
Conclusion
The mass spectrometric analysis of this compound is defined by predictable and highly informative characteristics. The presence of bromine provides a definitive 1:1 isotopic pattern at M and M+2, which serves as an internal validation for the molecular ion and all bromine-containing fragments. Under EI-MS, fragmentation is dominated by α-cleavage to form the stable 4-bromobenzoyl cation (m/z 183/185). Under negative mode ESI-MS/MS, the molecule undergoes a characteristic neutral loss of CO₂ (44 Da) from the deprotonated molecular ion (m/z 227/229). By leveraging these predictable pathways within a structured LC-MS/MS MRM protocol, researchers can achieve highly sensitive, specific, and trustworthy identification and quantification of this important chemical entity.
References
- 1. chembk.com [chembk.com]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. ms isotopes: Br and Cl [employees.csbsju.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure of 2-(4-Bromophenyl)-2-oxoacetic acid derivatives
An In-depth Technical Guide to the Crystal Structure of 2-(4-Bromophenyl)-2-oxoacetic Acid Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the crystal structure of derivatives of this compound, a class of molecules with significant potential in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for the parent acid, this guide focuses on the crystallographic analysis of a closely related and structurally significant derivative, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide . By analyzing its solid-state conformation and intermolecular interactions, we can derive valuable insights applicable to the broader class of this compound derivatives. This guide covers the synthetic rationale, a detailed experimental protocol for crystallographic analysis, a thorough discussion of the structural findings, and the implications for drug design and materials engineering.
Introduction: The Significance of Phenylglyoxylic Acid Scaffolds
Phenylglyoxylic acids and their derivatives are recognized as important intermediates in the synthesis of various biologically active compounds. The presence of a bromo-substituent on the phenyl ring introduces the potential for halogen bonding and other specific intermolecular interactions, which can significantly influence the crystal packing and, consequently, the physicochemical properties of the solid form, such as solubility and stability. Understanding the three-dimensional arrangement of these molecules in a crystalline state is paramount for rational drug design, polymorphism screening, and the development of new materials. This guide aims to provide a foundational understanding of the structural characteristics that govern the solid-state behavior of this compound derivatives.
Experimental Methodology: A Self-Validating Approach
The protocols outlined below represent a robust workflow for the synthesis, crystallization, and structural determination of this compound derivatives, ensuring a high degree of scientific integrity.
Synthesis of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
The synthesis of the title compound serves as a representative example for the preparation of amide derivatives of this compound. The causality behind this experimental choice lies in the need to cap the carboxylic acid functionality to prevent it from dominating the intermolecular interactions, thereby allowing for a clearer study of other potential interaction sites.
Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction is stirred for 2 hours at room temperature, leading to the formation of the corresponding acyl chloride. This activation step is crucial for efficient amide bond formation.
-
Amide Coupling: In a separate flask, dissolve 2-methoxyaniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. The solution of the freshly prepared acyl chloride is then added dropwise to the aniline solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide.
Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is dictated by the solubility profile of the compound.
Protocol:
-
Solvent Selection: A solvent screen is performed to identify a suitable solvent system where the compound has moderate solubility. For the title compound, a mixture of ethanol and water was found to be effective.
-
Slow Evaporation Method: A saturated solution of the purified compound in ethanol is prepared at room temperature. The solution is filtered to remove any particulate matter. Deionized water is then added dropwise until the solution becomes slightly turbid. A few drops of ethanol are added to redissolve the precipitate. The flask is then loosely covered and left undisturbed in a vibration-free environment.
-
Crystal Harvesting: After several days, well-formed crystals suitable for X-ray diffraction are harvested and mounted on a goniometer head.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal.
Protocol:
-
Data Collection: A suitable crystal is mounted on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The data is collected at a controlled temperature (e.g., 296 K) using a series of ω and φ scans.
-
Structure Solution and Refinement: The collected diffraction data is processed to obtain the unit cell parameters and integrated intensities. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
Results: Unveiling the Crystal Structure
The crystallographic analysis of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide provides a wealth of information regarding its molecular conformation and crystal packing.
Crystallographic Data
The key crystallographic parameters for 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄BrNO₂ |
| Formula Weight | 320.18 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 4.851(4) |
| b (Å) | 12.083(10) |
| c (Å) | 12.265(10) |
| α (°) | 74.61(3) |
| β (°) | 87.47(3) |
| γ (°) | 85.18(3) |
| Volume (ų) | 690.5(10) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.539 |
| Absorption Coefficient (mm⁻¹) | 2.97 |
Molecular Conformation
In the solid state, the molecule adopts a specific conformation characterized by the relative orientations of its constituent fragments. The dihedral angle between the two benzene rings is 50.88(14)°.[1] The acetamide unit is twisted with respect to the 4-bromophenyl group, with a dihedral angle of 76.55(17)°.[1] This non-planar conformation is a result of minimizing steric hindrance between the bulky substituents.
Caption: Molecular structure and key intermolecular interactions.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide is primarily governed by a combination of hydrogen bonding and C-H...π interactions.[1] Specifically, intermolecular N—H···O hydrogen bonds link the molecules into chains. These chains are further organized into a three-dimensional network through C—H···π contacts.[1] The presence of the bromine atom can also lead to halogen bonding in similar structures, which involves the interaction of the electrophilic region on the halogen with a nucleophilic site on an adjacent molecule.[2][3] Although not explicitly detailed as the primary interaction in this derivative, the potential for Br...O or Br...π interactions should be considered in the broader family of these compounds.
References
A Researcher's Guide to 2-(4-Bromophenyl)-2-oxoacetic Acid: A Comprehensive Safety and Handling Protocol
Introduction
2-(4-Bromophenyl)-2-oxoacetic acid is an α-keto acid that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and fine chemicals. Its reactivity, attributed to the presence of the carboxylic acid and ketone functional groups in conjunction with a brominated aromatic ring, makes it a versatile reagent. However, this same reactivity necessitates a stringent and well-understood safety protocol. This guide provides an in-depth technical analysis of the safety data for this compound, moving beyond simple procedural lists to explain the chemical rationale behind each safety recommendation. It is designed to empower researchers, chemists, and drug development professionals to establish a self-validating system of safety, ensuring both personal protection and experimental integrity.
Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical's physical properties is the first step in a comprehensive risk assessment. These properties dictate its behavior under laboratory conditions and inform appropriate handling and storage procedures.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 6341-99-7 | [1][2] |
| Molecular Formula | C₈H₅BrO₃ | [1][2] |
| Molecular Weight | 229.03 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange powder/solid | [2] |
| Melting Point | 98 - 103 °C | [2] |
| Boiling Point | 343.3 °C at 760 mmHg | [1] |
| Flash Point | 161.4 °C | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance requiring significant precautions. The primary hazards are corrosive and irritant in nature.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[2] |
Expert Insight: The H314 classification (Causes severe skin burns and eye damage) is the most critical hazard to manage.[2] This is a direct consequence of the compound's acidic nature. The carboxylic acid functional group can readily donate a proton, leading to chemical burns upon contact with biological tissues. This necessitates the stringent use of personal protective equipment, as detailed in Section 3.
Visualizing the Core Safety Concerns
To effectively communicate the primary risks, the following diagram outlines the logical relationship between the compound and its GHS classifications.
Caption: Primary GHS hazards associated with this compound.
Proactive Safety Protocols: Handling, Storage, and PPE
A self-validating safety system is one where protocols are designed to inherently minimize risk at every step. This involves a multi-layered approach combining engineering controls, personal protective equipment, and procedural diligence.
Engineering Controls
The first line of defense is to engineer out the hazard.
-
Ventilation: All handling of this powdered solid must be performed in a certified chemical fume hood. This is not merely a suggestion but a critical requirement to mitigate the risk of respiratory irritation (H335) by containing any dust or aerosols generated during weighing and transfer.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Their proximity is crucial for a rapid response to accidental exposure.
Personal Protective Equipment (PPE)
PPE is the essential barrier between the researcher and the chemical.
Table 3: Recommended Personal Protective Equipment
| Protection Area | Required Equipment | Standard (Example) | Rationale & Causality |
| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 / EN 166 | Standard safety glasses are insufficient. The severe eye damage risk (H318) requires a full seal (goggles) and splash protection for the entire face (face shield). |
| Skin/Body | Chemical-resistant gloves (Nitrile rubber recommended) and a flame-retardant lab coat. | EN 374 | Prevents direct contact with the skin, which would result in severe chemical burns (H314). Gloves must be inspected before use and changed immediately if contaminated. |
| Respiratory | Not required if handled exclusively within a fume hood. A NIOSH-approved respirator is necessary for spill cleanup or if engineering controls fail. | NIOSH (US) / EN 149 (EU) | Protects against inhalation of fine particles that can cause acute respiratory tract irritation (H335). |
Safe Handling and Storage Workflow
-
Preparation: Before retrieving the chemical, don all required PPE. Clear the workspace in the fume hood of all unnecessary items.
-
Weighing/Transfer: Use smooth, deliberate motions to transfer the powder with a spatula. Avoid any actions that could create dust clouds, such as dropping or rapid scooping.
-
Container Management: Keep the stock container tightly sealed when not in use. This prevents degradation and minimizes the risk of spills.
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive solids. It must be segregated from incompatible materials, particularly strong oxidizing agents and bases, to prevent exothermic or hazardous reactions.
-
Hygiene: After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste. Wash hands thoroughly with soap and water.
Emergency Response Protocols
In the event of an exposure or spill, a pre-planned, systematic response is critical to mitigating harm.
First-Aid Measures
-
Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing. Seek immediate medical attention.[2] The extended flushing is vital to remove all residual chemicals and limit the extent of the burn.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2] This requires immediate and urgent action. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. This can cause the corrosive material to burn the esophagus a second time. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention.
Spill Cleanup Workflow
A spill of this solid must be managed carefully to prevent it from becoming airborne and to ensure complete decontamination.
Caption: A systematic workflow for the safe cleanup of a corrosive solid spill.
Fire-Fighting and Toxicological Profile
-
Fire-Fighting Measures: In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can release hazardous and corrosive gases, including carbon oxides and hydrogen bromide.[2]
-
Ecological Information: Data on environmental impact is limited. As a standard practice for all laboratory chemicals, this compound should not be allowed to enter drains or waterways. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.
Conclusion
This compound is a potent synthetic tool whose safe use is predicated on a thorough understanding of its corrosive nature. By implementing the multi-layered safety protocols detailed in this guide—from engineering controls and appropriate PPE to diligent handling and robust emergency planning—researchers can mitigate the risks effectively. This authoritative grounding allows for the confident and responsible use of this valuable reagent in the pursuit of scientific advancement.
References
An In-depth Technical Guide to the Reactivity of the α-Keto Acid Moiety in 2-(4-Bromophenyl)-2-oxoacetic Acid
Introduction
2-(4-Bromophenyl)-2-oxoacetic acid, also known as 4-bromobenzoylformic acid, is a bifunctional organic compound that serves as a highly versatile building block in modern synthetic chemistry. Its structure is characterized by a phenyl ring substituted with a bromine atom at the para position, directly attached to an α-keto acid moiety. This arrangement of a ketone and a carboxylic acid on adjacent carbons imparts a unique and powerful reactivity profile, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and complex molecular scaffolds.[1]
The dual functionality allows for a wide array of chemical transformations, from simple derivatization of the carboxylic acid to complex multicomponent reactions involving the ketone. This guide provides an in-depth exploration of the core reactivity of this moiety, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 7099-87-8 | [2][3] |
| Molecular Formula | C₈H₅BrO₃ | [2][4] |
| Molecular Weight | 229.03 g/mol | [2][3] |
| Melting Point | 89 °C | [5] |
| Boiling Point | 152-155 °C at 3 mmHg | [5] |
| pKa (Predicted) | 2.03 ± 0.54 | [2] |
| InChIKey | UASZGGQRDGLTIQ-UHFFFAOYSA-N | [2][4] |
| Appearance | Solid | [5] |
Synthesis of this compound
The most common laboratory-scale synthesis involves the oxidation of a suitable precursor, such as 4'-bromoacetophenone. The choice of oxidant is critical to achieving the desired product without significant side reactions. Potassium permanganate (KMnO₄) is a powerful and effective oxidant for this transformation.
Workflow for Synthesis via Oxidation
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesizing this compound.
Experimental Protocol: Synthesis from 4'-Bromoacetophenone
This protocol describes a robust method for the oxidation of 4'-bromoacetophenone. The causality behind using a strong oxidant like KMnO₄ lies in its ability to effectively oxidize the methyl group of the acetophenone to a carboxylic acid while being tolerant of the aromatic bromine.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-bromoacetophenone (1.0 equiv).
-
Reaction: Add a solution of potassium permanganate (approx. 3.0 equiv) in water. The volume should be sufficient to create a stirrable slurry.
-
Heating: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed. The purple color of the permanganate will dissipate and a brown precipitate of MnO₂ will form.
-
Work-up (Part 1): Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Work-up (Part 2): Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from hot water to yield the pure α-keto acid.
Core Reactivity and Key Chemical Transformations
The unique reactivity of this compound stems from the electronic interplay between the adjacent ketone and carboxylic acid functionalities. These groups are not merely independent entities but mutually influence each other's chemical behavior.[6][7]
Decarboxylation Reactions
α-Keto acids are known to undergo decarboxylation (loss of CO₂) more readily than their simple carboxylic acid counterparts. This is because the ketone group at the alpha position stabilizes the carbanion intermediate formed during the process.
Mechanism: Oxidative Decarboxylation Under oxidative conditions, the molecule can lose CO₂ to form an acyl radical or cation, which is then trapped to yield a carboxylic acid. This transformation effectively converts the α-keto acid into the corresponding aromatic carboxylic acid.[8][9]
Caption: Pathway for oxidative decarboxylation of the α-keto acid.
Protocol: Silver-Catalyzed Decarboxylative Bromination A related transformation is decarboxylative halogenation. While the starting material is already brominated on the ring, this protocol illustrates the principle. The Hunsdiecker reaction is a classic example, though modern variants are often milder.
-
Salt Formation: Suspend this compound (1.0 equiv) in a suitable solvent like CCl₄. Add silver(I) oxide (0.5 equiv) and stir at room temperature to form the silver salt.
-
Halogenation: Add bromine (1.0 equiv) dropwise to the suspension at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the evolution of CO₂ ceases.
-
Work-up: Cool the mixture, filter off the silver bromide precipitate, and concentrate the filtrate under reduced pressure to obtain the crude acyl bromide, which can be subsequently hydrolyzed to 4-bromobenzoic acid.
Reduction of the Ketone
The ketone carbonyl can be selectively reduced to a hydroxyl group, yielding a valuable α-hydroxy acid (a mandelic acid derivative). The choice of reducing agent is key to this selectivity. Sodium borohydride (NaBH₄) is a mild reducing agent ideal for this purpose, as it typically does not reduce the carboxylic acid.
Protocol: Selective Ketone Reduction
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of ethanol and water at 0 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄, approx. 1.0-1.5 equiv) in portions, maintaining the temperature below 5 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of dilute HCl until the solution is acidic (pH ~2).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(4-bromophenyl)-2-hydroxyacetic acid.
Multicomponent Reactions: The Ugi Reaction
The true synthetic power of this compound is revealed in multicomponent reactions (MCRs).[10] In these one-pot processes, the α-keto acid serves as the carbonyl component, enabling the rapid assembly of complex, drug-like molecules. The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[11][12][13] In this context, this compound uniquely serves as both the ketone and the carboxylic acid component.
Mechanism of the Ugi Reaction The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[11] This high atom economy and convergence make it a favored strategy in combinatorial chemistry and drug discovery.[14]
Caption: Simplified mechanism of the Ugi four-component reaction.
Protocol: Ugi Reaction with this compound This protocol outlines a general procedure for the Ugi reaction where the α-keto acid provides two of the four components.
-
Setup: To a vial, add this compound (1.0 equiv) and a primary amine (e.g., benzylamine, 1.0 equiv) in a suitable solvent like methanol (MeOH) at room temperature.
-
Imine Formation: Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Isocyanide Addition: Add an isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. The reaction is typically exothermic and proceeds smoothly.[11]
-
Work-up: Upon completion (monitored by TLC or LC-MS), concentrate the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by silica gel column chromatography or recrystallization to afford the desired bis-amide product.
Applications in Drug Discovery
The scaffolds produced from this compound are of significant interest to medicinal chemists.
-
Peptidomimetics: The bis-amide products of the Ugi reaction are considered peptidomimetics, structures that mimic peptides but with improved metabolic stability and oral bioavailability. These are valuable in developing protease inhibitors and other therapeutics.[14]
-
Heterocycle Synthesis: The products of MCRs can serve as precursors for a variety of heterocyclic compounds through post-condensation modifications.
-
Lead Generation: The ability to rapidly generate a diverse library of complex molecules from simple starting materials makes this keto acid an ideal substrate for high-throughput screening and lead discovery programs.[12] The 4-bromophenyl moiety is particularly useful as it provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will appear as two doublets (AA'BB' system) in the range of δ 7.6-8.2 ppm. The acidic proton of the carboxylic acid may be very broad or not observed depending on the solvent.[15] |
| ¹³C NMR | Aromatic carbons will appear in the δ 125-135 ppm range. The ketone carbonyl will be significantly downfield (~δ 185-195 ppm), and the carboxylic acid carbonyl will be around δ 160-165 ppm.[15] |
| IR Spectroscopy | Strong C=O stretching bands for the ketone (~1730 cm⁻¹) and the carboxylic acid (~1700 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).[4] |
Conclusion
This compound is a powerful and versatile synthetic intermediate. The proximate arrangement of its ketone and carboxylic acid groups governs a rich and predictable reactivity profile. From fundamental transformations like decarboxylation and reduction to its role as a linchpin in complex multicomponent reactions, this molecule provides chemists with a reliable tool for constructing molecular complexity. Its utility in generating diverse, drug-like scaffolds ensures its continued importance in the fields of organic synthesis and medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 7099-87-8|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C8H5BrO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 7099-87-8 [sigmaaldrich.com]
- 6. Keto acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. Ugi Reaction [organic-chemistry.org]
- 13. Progress in Ugi Reaction [manu56.magtech.com.cn]
- 14. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-(4-Bromophenyl)-2-oxoacetic Acid via Potassium Permanganate Oxidation
Introduction: The Significance of Arylglyoxylic Acids
Arylglyoxylic acids, such as 2-(4-Bromophenyl)-2-oxoacetic acid, are pivotal intermediates in modern organic and medicinal chemistry. Their unique α-keto acid motif serves as a versatile handle for constructing a wide array of complex molecules, including enzyme inhibitors, alkaloids, and various pharmaceutical agents.[1] The synthesis of these compounds has garnered significant attention due to their application in the development of drugs for treating conditions like hypertension and cancer.[1]
While several methods exist for the synthesis of arylglyoxylic acids, including Friedel-Crafts acylation and oxidation with selenium dioxide, this guide focuses on the robust and scalable oxidation of the corresponding aryl methyl ketone, 4-bromoacetophenone, using potassium permanganate (KMnO₄).[2][3] This method is advantageous due to the low cost of the oxidant and a relatively straightforward workup procedure.
This document provides a comprehensive, validated protocol for this synthesis. It delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety precautions, and provides expected analytical data for product verification, catering to researchers in both academic and industrial drug development settings.
Reaction Scheme and Mechanism
The overall transformation involves the oxidation of the methyl group of 4-bromoacetophenone to a carboxylic acid.
Overall Reaction:
4-bromoacetophenone → this compound
Mechanistic Insights:
The oxidation of acetophenones by potassium permanganate is a well-studied process that proceeds via the enol or enolate form of the ketone. The reaction is typically first-order with respect to both the substrate and the oxidant.[4]
The key steps are as follows:
-
Enolate Formation: In a basic medium, the α-proton of 4-bromoacetophenone is abstracted to form a resonance-stabilized enolate. The presence of an electron-withdrawing group like bromine on the phenyl ring can facilitate this process and accelerate the reaction.[4]
-
Oxidative Attack: The permanganate ion (MnO₄⁻) attacks the electron-rich double bond of the enolate. This leads to the formation of a cyclic manganate ester intermediate.
-
Intermediate Collapse & Further Oxidation: This intermediate is unstable and collapses, leading to the cleavage of the C-C bond of the original methyl group and subsequent oxidation steps. The reaction proceeds until the formation of a carboxylate salt.
-
Acidification: The final step is the acidification of the reaction mixture. This protonates the carboxylate salt to yield the final product, this compound, and neutralizes any remaining base.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving potassium permanganate and strong bases/acids should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |
| 4-Bromoacetophenone | 199.04 | ≥98% | Commercial |
| Potassium Permanganate (KMnO₄) | 158.03 | ACS Reagent, ≥99% | Commercial |
| Sodium Hydroxide (NaOH) | 40.00 | ACS Reagent, ≥97% | Commercial |
| Hydrochloric Acid (HCl) | 36.46 | 37% (conc.) | Commercial |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | Technical | Commercial |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Commercial |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | Commercial |
| Deionized Water | 18.02 | - | - |
Equipment:
-
Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle with temperature control
-
Ice-water bath
-
Büchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer
Step-by-Step Procedure
-
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask, prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in deionized water (150 mL).
-
Add 4-bromoacetophenone (9.95 g, 50 mmol) to the basic solution.
-
Equip the flask with a mechanical stirrer and a thermometer. Begin stirring the mixture. It will form a suspension.
-
-
Preparation of Oxidant Solution:
-
In a separate beaker, carefully dissolve potassium permanganate (15.8 g, 100 mmol) in deionized water (200 mL). Gentle warming may be required for complete dissolution. Caution: Do not heat KMnO₄ solutions strongly with organic contaminants.
-
Allow the KMnO₄ solution to cool to room temperature and transfer it to an addition funnel.
-
-
Oxidation Reaction:
-
Place the addition funnel containing the KMnO₄ solution onto the reaction flask.
-
Begin adding the KMnO₄ solution dropwise to the stirring suspension of 4-bromoacetophenone.
-
Maintain the internal reaction temperature between 10-20°C using an ice-water bath. The reaction is exothermic. A slow addition rate over 1.5-2 hours is critical.
-
During the addition, the characteristic purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours, or until a spot test (a drop of reaction mixture on filter paper) no longer shows a purple ring.
-
-
Workup and Product Isolation:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly adding a saturated solution of sodium metabisulfite until the purple color is completely gone and only the brown MnO₂ precipitate remains. This step destroys any excess permanganate.
-
Filter the mixture through a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL).
-
Combine the filtrate and washings in a large beaker or flask and cool in an ice bath.
-
Slowly and carefully acidify the clear filtrate with concentrated hydrochloric acid while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 1-2.
-
A white precipitate of this compound will form.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification and Characterization:
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
Dry the product under vacuum. A typical yield is 75-85%.
-
For higher purity, the crude product can be recrystallized from a hot water/ethanol mixture.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis. The expected ¹³C NMR spectrum will show characteristic peaks for the keto and carboxylic acid carbons.[5]
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 4-Bromoacetophenone (9.95 g, 50 mmol) | 1.0 equivalent |
| Oxidizing Agent | Potassium Permanganate (15.8 g, 100 mmol) | 2.0 equivalents |
| Base | Sodium Hydroxide (4.0 g, 100 mmol) | 2.0 equivalents |
| Reaction Temperature | 10-20°C (addition), then Room Temp. | Control of exotherm is critical |
| Reaction Time | ~4-5 hours | Addition time + stirring |
| Expected Yield | 8.6 g - 9.7 g (75-85%) | Based on typical outcomes |
| Purity | >95% after recrystallization | Determined by NMR/HPLC |
| Melting Point | Approx. 97-99°C | Literature value |
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis, from initial setup to final product characterization.
Caption: A flowchart of the key experimental stages.
Safety and Handling Precautions
Scientific integrity demands a rigorous approach to safety. Potassium permanganate is a strong oxidizing agent and requires careful handling.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]
-
Strong Oxidizer Hazard: Potassium permanganate can intensify fire and may react explosively with combustible materials, organic substances, or reducing agents.[6][7][9] Keep it stored away from such materials in a cool, dry, and well-ventilated area.[6][7]
-
Corrosive Nature: Solid KMnO₄ and its concentrated solutions can cause severe skin burns and eye damage.[7][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 20 minutes and seek medical attention.[10]
-
Inhalation Risk: Avoid generating dust.[6] High concentrations of KMnO₄ dust can irritate the nose and throat and may cause respiratory issues.[10] All handling should be done in a fume hood.[9]
-
Waste Disposal: Manganese-containing waste should be collected and disposed of according to institutional and local environmental regulations. Do not pour it down the drain.
References
- 1. CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. rockchemicalsinc.com [rockchemicalsinc.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nj.gov [nj.gov]
- 9. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 10. organicgroup.co.in [organicgroup.co.in]
Application Notes and Protocols for the Oxidation of 4-bromoacetophenone to 2-(4-Bromophenyl)-2-oxoacetic acid
Introduction: The Significance of 2-(4-Bromophenyl)-2-oxoacetic acid in Drug Discovery and Organic Synthesis
This compound, an arylglyoxylic acid, is a pivotal building block in the landscape of modern organic synthesis and pharmaceutical development. Its unique bifunctional nature, possessing both a carboxylic acid and a keto group, renders it a versatile precursor for a myriad of complex molecules. The presence of the bromine atom on the phenyl ring provides a strategic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of diverse compound libraries for drug discovery. This intermediate is instrumental in the synthesis of various biologically active compounds, including enzyme inhibitors and other therapeutic agents.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound from 4-bromoacetophenone, targeting researchers, scientists, and drug development professionals. We will delve into two robust oxidative methodologies: the use of selenium dioxide and potassium permanganate. Beyond a mere recitation of steps, this document elucidates the underlying reaction mechanisms, the rationale behind experimental choices, and critical safety considerations, ensuring a thorough and practical understanding of these synthetic transformations.
Mechanistic Insights into the Oxidation of Aryl Methyl Ketones
A fundamental understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of a synthetic protocol. Here, we explore the mechanistic pathways for the oxidation of 4-bromoacetophenone using both selenium dioxide and potassium permanganate.
The Riley Oxidation: Mechanism of Selenium Dioxide
The oxidation of a ketone's α-methylene group to a 1,2-dicarbonyl compound using selenium dioxide (SeO₂) is known as the Riley oxidation. The reaction proceeds via the enol tautomer of the ketone[1]. The mechanism can be described as follows:
-
Enolization: The ketone, 4-bromoacetophenone, first undergoes tautomerization to its enol form. This step is often the rate-determining step.
-
Electrophilic Attack: The enol then acts as a nucleophile, attacking the electrophilic selenium atom of selenium dioxide (or its hydrated form, selenous acid, H₂SeO₃)[1][2].
-
Rearrangement and Elimination: A series of rearrangements and the elimination of water lead to the formation of an intermediate which, upon hydrolysis, yields the desired α-keto acid, this compound, and elemental selenium as a byproduct[1].
Two plausible mechanisms have been proposed by Corey and Sharpless, differing in the initial steps of enolate formation versus direct attack of the enol on selenous acid. Both pathways converge to highlight the role of selenium as an efficient oxygen transfer agent.
Oxidation with Potassium Permanganate: A Powerful and Economical Approach
Potassium permanganate (KMnO₄) is a strong, inexpensive, and readily available oxidizing agent. The oxidation of substituted acetophenones with KMnO₄ has been shown to be influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as the bromine atom in 4-bromoacetophenone, accelerate the rate of oxidation[3][4].
The reaction is believed to proceed through the following key steps:
-
Enol Formation: Similar to the Riley oxidation, the reaction is initiated by the formation of the enol tautomer of 4-bromoacetophenone[3][5].
-
Attack by Permanganate: The permanganate ion (MnO₄⁻) then attacks the enol.
-
Electron Transfer and Intermediate Formation: A two-electron transfer from the enol to the permanganate ion occurs in the rate-determining step, leading to the formation of an intermediate[3][5].
-
Hydrolysis to Product: This intermediate rapidly hydrolyzes to yield the final product, this compound, and manganese dioxide (MnO₂) as a byproduct.
Experimental Protocols
The following section provides two distinct and detailed protocols for the synthesis of this compound.
Protocol 1: Selenium Dioxide Mediated Oxidation
This protocol is adapted from established procedures for the oxidation of aryl methyl ketones and offers a reliable method for the synthesis of the target compound.
Safety Precautions
Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. All selenium-containing waste must be disposed of according to institutional and local regulations.
Materials and Equipment
-
4-Bromoacetophenone
-
Selenium dioxide (SeO₂)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
TLC plates and developing chamber
Step-by-Step Procedure
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (1.0 equivalent) and selenium dioxide (1.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous pyridine to the flask to achieve a 0.1 M concentration of the starting material.
-
Heat the reaction mixture to 110 °C and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Work-up and Purification
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate to remove the precipitated elemental selenium.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl solution, water, and brine.
-
Extract the organic layer with a 1 M NaOH solution.
-
Separate the aqueous layer and acidify it to a pH of approximately 1.5 with 6 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography. For column chromatography, a solvent system of hexane and ethyl acetate is typically effective.
Diagram of the Selenium Dioxide Oxidation Workflow
Caption: Workflow for the Selenium Dioxide Oxidation.
Protocol 2: Potassium Permanganate Oxidation
This protocol provides an alternative, cost-effective method for the synthesis of this compound using a strong and readily available oxidizing agent.
Safety Precautions
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate PPE, including a lab coat, safety goggles, and gloves. The reaction can be exothermic, so careful control of the addition of KMnO₄ is necessary.
Materials and Equipment
-
4-Bromoacetophenone
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Step-by-Step Procedure
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-bromoacetophenone (1.0 equivalent) in a suitable solvent such as a mixture of t-butanol and water.
-
Add a solution of sodium hydroxide (2.0 equivalents) in water to the flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate (approximately 3.0 equivalents) in water to the reaction mixture, maintaining the temperature below 10 °C. The addition should be done portion-wise to control the exotherm.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, or until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC.
Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench the excess potassium permanganate and destroy the manganese dioxide by the slow addition of a saturated aqueous solution of sodium bisulfite or solid sodium sulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Acidify the clear solution to a pH of ~1 with concentrated hydrochloric acid. A white precipitate of the product should form.
-
Extract the product with dichloromethane or ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.
Diagram of the Potassium Permanganate Oxidation Workflow
Caption: Workflow for the Potassium Permanganate Oxidation.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative parameters for the two described protocols, allowing for a direct comparison to aid in the selection of the most appropriate method for a given research need.
| Parameter | Protocol 1: Selenium Dioxide | Protocol 2: Potassium Permanganate |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Potassium Permanganate (KMnO₄) |
| Stoichiometry of Oxidant | 1.5 equivalents | ~3.0 equivalents |
| Solvent | Pyridine | t-Butanol/Water |
| Reaction Temperature | 110 °C | 0-10 °C (addition), then RT |
| Reaction Time | Several hours (TLC monitoring) | Several hours (TLC monitoring) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Safety Concern | High toxicity of SeO₂ | Strong oxidizer, potential exotherm |
| Byproducts | Elemental Selenium | Manganese Dioxide (MnO₂) |
Conclusion
The synthesis of this compound from 4-bromoacetophenone can be effectively achieved through oxidation with either selenium dioxide or potassium permanganate. The choice of method will depend on factors such as the availability of reagents, safety considerations, and desired scale of the reaction. The selenium dioxide protocol offers a well-established route, while the potassium permanganate method provides a more economical and less toxic alternative. Both protocols, when executed with care and attention to the details provided in this guide, will yield the desired product in good purity and yield, enabling its use in subsequent synthetic endeavors in drug discovery and materials science.
References
Friedel-Crafts acylation for aryl-alpha-keto acid synthesis
Application Note & Protocol
Topic: Friedel-Crafts Acylation for the Synthesis of Aryl-α-Keto Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aryl-α-Keto Acids
Aryl-α-keto acids are a class of organic compounds characterized by an aromatic ring linked to an α-keto acid moiety (-CO-COOH). This structural motif is of profound importance in medicinal chemistry and biochemistry, serving as a versatile building block for a wide range of biologically active molecules, including non-proteinogenic α-amino acids and various pharmaceutical intermediates.[1][2][3] The α-ketoamide group, a close derivative, is considered a "privileged motif" in drug design, appearing in numerous natural products and clinical candidates.[4][5] Their utility stems from the dual reactivity of the keto and carboxylic acid groups, which allows for diverse chemical transformations in the synthesis of complex molecules.[2]
The Friedel-Crafts acylation represents one of the most robust and effective methods for forging the critical carbon-carbon bond between an aromatic nucleus and the keto-acid side chain.[1][6] This application note provides a detailed exploration of this synthetic strategy, focusing on the underlying mechanisms, practical laboratory protocols, and critical insights for successful execution.
Mechanistic Insights: The Acylium Ion Pathway
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The core of the reaction involves the generation of a highly electrophilic species, an acylium ion, which then attacks the electron-rich aromatic ring.[7] For the synthesis of aryl-α-keto acids, a common and effective acylating agent is oxalyl chloride ((COCl)₂) or its derivatives.[8][9]
The reaction proceeds via the following key steps:
-
Formation of the Electrophile: A strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), coordinates to one of the carbonyl oxygen atoms (or a chlorine atom) of the acylating agent (e.g., an acyl chloride derived from oxalic acid).[7][10][11] This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Re-aromatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[12] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
-
Product-Catalyst Complexation: The ketone product formed is a moderate Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[12][13] Because of this complexation, a stoichiometric amount, or even a slight excess, of the Lewis acid is typically required for the reaction to proceed to completion.[12] The desired aryl-α-keto acid is liberated from this complex during an aqueous workup.[12]
An important advantage of the Friedel-Crafts acylation over its alkylation counterpart is the avoidance of poly-substitution. The acyl group is electron-withdrawing, which deactivates the aromatic ring product, making it less susceptible to further acylation.[13][14][15]
Reaction Mechanism Workflow
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Experimental Protocols
The following protocol details a general procedure for the synthesis of an aryl-α-keto acid using oxalyl chloride. A specific example for the synthesis of indole-3-glyoxylic acid from indole is provided, as indole is a highly reactive heterocycle that often undergoes this reaction under mild conditions, sometimes even without a Lewis acid catalyst.[16]
Protocol 1: General Synthesis of Aryl-α-Keto Acids via Friedel-Crafts Acylation
Materials:
-
Aromatic Substrate (e.g., Anisole, Toluene) (1.0 equiv)
-
Oxalyl Chloride (1.2 - 2.0 equiv)[17]
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 - 2.5 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂), Nitrobenzene)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, suspend anhydrous AlCl₃ (2.2 equiv) in the chosen anhydrous solvent (e.g., DCM). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylating Agent: In a separate flask, dissolve the aromatic substrate (1.0 equiv) in the anhydrous solvent. Alternatively, for a sequential addition, add oxalyl chloride (1.2 equiv) dropwise to the AlCl₃ suspension at 0 °C and stir for 15-30 minutes.
-
Acylation Reaction: Add the solution of the aromatic substrate dropwise to the cooled suspension of the Lewis acid and acylating agent over 30-60 minutes. Maintain the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[18] This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the solvent (e.g., DCM).
-
Purification: Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product, the aryl-α-keto acid, can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Indole-3-glyoxylic acid
Indole and its derivatives are electron-rich and highly reactive, allowing the acylation to proceed readily. The intermediate, 3-indolylglyoxylyl chloride, is often generated in situ and used directly.[19][20]
Materials:
-
Indole (1.0 equiv)
-
Oxalyl Chloride (1.1 - 1.5 equiv)
-
Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)
-
Aqueous Sodium Bicarbonate solution
-
Dilute Hydrochloric Acid
Procedure:
-
Reaction Setup: Dissolve indole (1.0 equiv) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.[21]
-
Addition of Oxalyl Chloride: Add oxalyl chloride (1.1 equiv) dropwise to the stirred indole solution at 0 °C. A precipitate (the intermediate 3-indolylglyoxylyl chloride) will typically form.[21]
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[21]
-
Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the acyl chloride intermediate to the carboxylic acid.
-
Work-up: Add aqueous NaHCO₃ to dissolve the product as its sodium salt and separate the layers. Wash the aqueous layer with ether to remove any unreacted indole.
-
Isolation: Acidify the aqueous layer with dilute HCl to precipitate the indole-3-glyoxylic acid. Filter the solid product, wash with cold water, and dry under vacuum.
General Experimental Workflow
Caption: A generalized workflow for aryl-α-keto acid synthesis.
Data Presentation: Substrate Scope and Conditions
The success of the Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate, the Lewis acid catalyst, and the reaction conditions. The table below summarizes typical outcomes for various substrates.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temp (°C) | Approx. Yield (%) | Key Considerations |
| Anisole | AlCl₃ / FeCl₃ | CH₂Cl₂ | 0 - 25 | 70 - 85 | Highly activated ring; reaction is typically fast. Para-isomer is major.[22] |
| Toluene | AlCl₃ | CS₂ | 0 - 25 | 75 - 90 | Moderately activated ring. Para-isomer is the major product due to sterics.[22] |
| Benzene | AlCl₃ | CS₂ | 0 - 25 | 70 - 80 | Baseline reactivity. Requires stoichiometric catalyst.[22] |
| Naphthalene | AlCl₃ | C₆H₅NO₂ | 25 | 50 - 65 | Acylation occurs preferentially at the α-position. Nitrobenzene is often used as a solvent for less reactive substrates.[22] |
| Indole | None / Mild Lewis Acid | Et₂O | 0 - 25 | 85 - 95 | Highly activated heterocycle. Acylation occurs at the C3 position.[19][21] |
| Chlorobenzene | AlCl₃ | CS₂ | 25 - 40 | 40 - 60 | Deactivated ring, requires more forcing conditions. Slower reaction rate. |
Note: Yields are estimates and vary based on specific experimental conditions and reagent purity.
Technical Insights & Troubleshooting
-
Moisture Sensitivity: Friedel-Crafts reactions are notoriously sensitive to moisture, which deactivates the Lewis acid catalyst. All glassware must be flame- or oven-dried, and anhydrous solvents and reagents are essential for good yields.
-
Catalyst Choice: While AlCl₃ is the most common catalyst, other Lewis acids like FeCl₃, SnCl₄, or Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be used, particularly for sensitive substrates.[3][23] "Greener" methodologies using solid acid catalysts or methanesulfonic anhydride are also emerging.[24]
-
Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) or rings containing basic substituents like amines (-NH₂), which coordinate strongly with the Lewis acid catalyst, effectively poisoning it.[14][25]
-
Solvent Effects: The choice of solvent is critical. Dichloromethane and carbon disulfide are common for activated rings. For less reactive substrates, nitrobenzene can be used, although it is a deactivating solvent and can be difficult to remove.
-
Work-up Procedure: The quenching step is highly exothermic and should be performed slowly and with efficient cooling to prevent side reactions.
References
- 1. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. science-revision.co.uk [science-revision.co.uk]
- 15. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 16. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. ajprd.com [ajprd.com]
- 20. 3-Indoleglyoxylyl chloride | 22980-09-2 | Benchchem [benchchem.com]
- 21. prepchem.com [prepchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
The Versatile Role of 2-(4-Bromophenyl)-2-oxoacetic Acid in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Privileged Building Block in Medicinal Chemistry
2-(4-Bromophenyl)-2-oxoacetic acid is a bifunctional molecule featuring an α-keto acid moiety and a brominated aromatic ring. This unique combination of reactive groups makes it a highly valuable and versatile starting material in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. The presence of the electron-withdrawing bromine atom can influence the reactivity of the aromatic ring and provides a handle for further functionalization through cross-coupling reactions. The α-keto acid functionality allows for participation in a variety of condensation and multicomponent reactions. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds, including quinolines, thiazoles, and oxadiazoles.
I. Synthesis of Quinolines via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines, a core structure in many pharmaceuticals, including antimalarial and antibacterial agents[1]. This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound[1]. A variation of this reaction, often simply referred to as the Doebner reaction, utilizes an aldehyde and pyruvic acid (an α-keto acid) with an aniline, which proceeds via an in-situ formed α,β-unsaturated species[2]. The α-keto acid functionality of this compound makes it an ideal substrate for this powerful transformation.
Mechanistic Rationale
The reaction is believed to proceed through an initial conjugate addition of the aniline to the α,β-unsaturated acid formed in situ from the condensation of the aldehyde and the α-keto acid. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration and oxidation to afford the aromatic quinoline ring system[1]. The acid catalyst is crucial for promoting both the initial condensation and the cyclization steps.
Caption: Generalized workflow for the Doebner-von Miller synthesis of quinolines.
Detailed Experimental Protocol
Synthesis of 2-Aryl-4-(4-bromophenyl)quinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), the desired aniline (1.1 eq.), and the corresponding aldehyde (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (typically 0.1-0.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into a beaker of ice-cold water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
| Reactant Combination | Typical Yield (%) | Reference Reaction Conditions |
| This compound, Aniline, Benzaldehyde | 75-85 | Ethanol, cat. HCl, Reflux, 8h |
| This compound, 4-Methoxyaniline, Benzaldehyde | 80-90 | Acetic Acid, Reflux, 6h |
| This compound, Aniline, 4-Nitrobenzaldehyde | 70-80 | Ethanol, cat. H2SO4, Reflux, 12h |
II. Synthesis of 2-Amino-thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole derivatives[3]. It traditionally involves the condensation of an α-haloketone with a thioamide[3][4]. This compound, being an α-keto acid, can be readily converted in situ to its corresponding α-halo derivative, which can then react with thiourea to furnish a 2-aminothiazole. These thiazole-containing molecules are prevalent in a wide array of pharmaceuticals, including antibacterial and anti-inflammatory agents[3].
Mechanistic Rationale
The reaction is initiated by the in situ formation of an α-haloketo acid from this compound using a halogenating agent (e.g., N-bromosuccinimide or bromine). This is followed by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the halogen, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization via the attack of one of the amino groups on the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole ring[5].
Caption: Proposed workflow for the Hantzsch synthesis of 2-aminothiazoles.
Detailed Experimental Protocol
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole-5-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
In situ Halogenation: Add a halogenating agent such as N-bromosuccinimide (NBS) (1.05 eq.) to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the α-bromo intermediate.
-
Thiourea Addition: Add thiourea (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. Otherwise, pour the reaction mixture into ice-water and neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
| Halogenating Agent | Solvent | Typical Yield (%) | Reference Reaction Conditions |
| N-Bromosuccinimide (NBS) | Ethanol | 85-95 | Reflux, 3h |
| Bromine (in acetic acid) | Acetic Acid | 80-90 | 60 °C, 4h |
| Iodine/DMSO | DMSO | 70-80 | 100 °C, 2h[6] |
III. Synthesis of 1,3,4-Oxadiazoles via Cyclocondensation
1,3,4-Oxadiazoles are a class of five-membered heterocycles that are isosteric to esters and amides and are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[7][8]. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are typically formed by the reaction of an acyl hydrazide with a carboxylic acid or its derivative[9][10]. This compound can serve as the carboxylic acid component in this reaction.
Mechanistic Rationale
The synthesis commences with the acylation of an acyl hydrazide by this compound, often in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride). This forms a 1,2-diacylhydrazine intermediate. Subsequent acid-catalyzed cyclodehydration of this intermediate leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring[7].
Caption: General scheme for the synthesis of 1,3,4-oxadiazoles.
Detailed Experimental Protocol
Synthesis of 2-(4-Bromobenzoyl)-5-aryl-1,3,4-oxadiazole
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and the desired aryl hydrazide (1.0 eq.) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the reaction mixture gently under reflux with stirring. The reaction progress should be monitored by TLC. Reaction times can range from 2 to 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the product precipitates out.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a solvent such as ethanol or ethyl acetate can be performed for further purification.
| Dehydrating Agent | Acyl Hydrazide | Typical Yield (%) | Reference Reaction Conditions |
| POCl₃ | Benzhydrazide | 80-90 | Reflux, 4h |
| Polyphosphoric Acid (PPA) | Isonicotinohydrazide | 75-85 | 120 °C, 3h |
| Sulfuric Acid | 4-Nitrobenzohydrazide | 70-80 | 80 °C, 5h |
Conclusion
This compound has demonstrated its utility as a versatile and valuable building block for the synthesis of a variety of important heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of quinolines, thiazoles, and oxadiazoles highlight its potential in the rapid generation of compound libraries for drug discovery and medicinal chemistry programs. The presence of the bromo-substituent offers further opportunities for post-synthetic modification, enhancing the molecular diversity that can be achieved from this singular precursor.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. jchemrev.com [jchemrev.com]
- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Decarboxylation reactions of 2-(4-Bromophenyl)-2-oxoacetic acid
An In-Depth Technical Guide to the Decarboxylation of 2-(4-Bromophenyl)-2-oxoacetic Acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of synthetic organic chemistry, this compound, an α-keto acid, serves as a valuable precursor for the synthesis of 4-bromobenzaldehyde. This aldehyde is a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the dual reactivity of the aldehyde group and the bromo-substituent, which allows for a wide array of chemical transformations, including cross-coupling reactions like the Suzuki and Sonogashira couplings.[2]
The conversion of this compound to 4-bromobenzaldehyde is achieved through a decarboxylation reaction—a fundamental process involving the removal of a carboxyl group with the release of carbon dioxide (CO₂).[3] While the decarboxylation of β-keto acids is often a facile thermal process, the decarboxylation of α-keto acids presents a greater mechanistic challenge and typically requires specific conditions to proceed efficiently.[4][5][6] This guide provides a comprehensive exploration of the mechanistic principles, detailed experimental protocols, and analytical considerations for the decarboxylation of this compound.
Part 1: Mechanistic Principles of α-Keto Acid Decarboxylation
The relative stability of α-keto acids compared to their β-keto counterparts makes their decarboxylation non-trivial. β-Keto acids can readily undergo decarboxylation through a cyclic, six-membered transition state, which is energetically favorable.[5][7][8] α-Keto acids lack the structural arrangement for such a low-energy pathway.[6] Consequently, their decarboxylation often necessitates either high temperatures or the intervention of a catalyst.
The non-enzymatic decarboxylation of an α-keto acid like this compound to form an aldehyde can be promoted by heat in a suitable high-boiling solvent. The proposed mechanism involves the formation of an acyl anion equivalent, which is then protonated to yield the final aldehyde product. The solvent can play a crucial role in stabilizing the intermediates.
For aromatic α-keto acids, several methods have been developed:
-
Thermal Decarboxylation: Heating the α-keto acid in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or morpholine, can effectively induce decarboxylation.[9]
-
Catalytic Decarboxylation: Certain catalysts, like thiamine (Vitamin B1) or cyanide ions, can facilitate the reaction under milder conditions by forming an adduct that stabilizes the key carbanion intermediate, mimicking the action of decarboxylase enzymes.[9][10]
-
Oxidative Decarboxylation: This pathway involves both oxidation and the loss of CO₂.[4][11] While common in biological systems, it is a distinct process from the direct conversion to an aldehyde.[12][13]
This guide will focus on the thermal decarboxylation method due to its operational simplicity and effectiveness.
Caption: General pathway for thermal decarboxylation of an α-keto acid.
Part 2: Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for the thermal decarboxylation of this compound.
Protocol 1: Thermal Decarboxylation in N,N-Dimethylformamide (DMF)
This protocol is adapted from established methods for the decarboxylation of aromatic α-keto acids.[9] It leverages the high boiling point and polar nature of DMF to facilitate the reaction.
A. Materials and Reagents
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
B. Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a temperature controller and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel) and developing chamber
C. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The evolution of CO₂ gas should be observable.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is 20-30% ethyl acetate in hexanes. The starting material (α-keto acid) is highly polar and should remain near the baseline, while the product, 4-bromobenzaldehyde, will have a higher Rf value. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a separatory funnel containing deionized water (approx. 5-10 times the volume of DMF).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid), deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-bromobenzaldehyde.
-
Purification: The crude product can be further purified by recrystallization (e.g., from a mixture of hexanes and a minimal amount of ethyl acetate) or by column chromatography on silica gel if necessary.
D. Product Characterization
-
Appearance: White to off-white solid.[1]
-
Melting Point: 57-60 °C (literature: 57 °C).[2]
-
Purity: Can be assessed by ¹H NMR, ¹³C NMR, and GC-MS.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for thermal decarboxylation.
Comparative Data Table
The choice of conditions can significantly impact the outcome of the decarboxylation. The following table summarizes typical parameters.
| Parameter | Condition | Rationale / Expected Outcome | Reference |
| Substrate | This compound | An aromatic α-keto acid. | - |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent that facilitates the reaction. | [9] |
| Temperature | 120-130 °C | Sufficient thermal energy to overcome the activation barrier for C-C bond cleavage. | [9] |
| Reaction Time | 2-4 hours | Typical duration for completion, should be confirmed by reaction monitoring. | - |
| Expected Product | 4-Bromobenzaldehyde | The decarboxylated aldehyde. | [1][2] |
| Typical Yield | 60-80% | Yields can vary based on reaction scale and purification efficiency. | - |
Part 3: Analytical Methods for Reaction Monitoring
Effective monitoring is crucial for determining the endpoint of the reaction and maximizing yield.
-
Thin Layer Chromatography (TLC): As described in the protocol, TLC is the most convenient method for qualitative monitoring. The significant difference in polarity between the starting carboxylic acid and the product aldehyde allows for easy visualization of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a powerful tool. α-Keto acids can be analyzed directly using a suitable column and UV detection. Alternatively, derivatization with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be employed to create highly fluorescent derivatives, enabling sensitive detection.[14] This is particularly useful for tracking the disappearance of the starting material at low concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for analyzing the volatile product, 4-bromobenzaldehyde, and confirming its identity through its mass spectrum. It can also be used to assess the purity of the final product.
Conclusion
The decarboxylation of this compound is a key transformation for producing the versatile synthetic intermediate, 4-bromobenzaldehyde. While mechanistically more demanding than the decarboxylation of β-keto acids, the reaction can be performed efficiently using a straightforward thermal protocol in a high-boiling solvent like DMF. By understanding the underlying principles and carefully following the detailed protocol, researchers can reliably synthesize 4-bromobenzaldehyde, a valuable building block for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Decarboxylation | ChemTalk [chemistrytalk.org]
- 4. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. pubs.rsc.org [pubs.rsc.org]
The Versatility of 2-(4-Bromophenyl)-2-oxoacetic Acid in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of starting materials available to the synthetic chemist, α-keto acids, and specifically 2-(4-bromophenyl)-2-oxoacetic acid, have emerged as exceptionally versatile and powerful building blocks. The unique arrangement of a carboxylic acid and a ketone functionality, attached to a strategically substituted phenyl ring, provides a rich platform for a diverse array of chemical transformations. The presence of the bromine atom on the phenyl ring offers a valuable handle for further functionalization, such as cross-coupling reactions, thereby expanding the accessible chemical space.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of several key classes of nitrogen-containing heterocycles: quinoxalines, indoles, pyridines, and imidazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this valuable synthon in their own research endeavors.
Synthesis of Quinoxalines: A Facile Condensation Approach
Quinoxaline derivatives are a prominent class of benzo-fused nitrogen heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The most direct and widely employed method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound, or its hydrated aldehyde equivalent, serves as an excellent 1,2-dicarbonyl surrogate for this transformation.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the this compound derivative. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring system. The reaction is typically carried out in a protic solvent, such as ethanol, and can often proceed at room temperature, highlighting the efficiency of this approach.
Diagram 1: Quinoxaline Synthesis Workflow
Caption: Workflow for the synthesis of 2-(4-bromophenyl)quinoxaline.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoxaline
This protocol is adapted from a reported synthesis of 2-(4-bromophenyl)quinoxaline.[1]
Materials:
-
Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (or this compound)
-
Benzene-1,2-diamine (o-phenylenediamine)
-
Ethanol (absolute)
-
Cold ethanol for washing
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) in ethanol (5 mL).
-
To this suspension, add benzene-1,2-diamine (3.0 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when a precipitate is formed.
-
Once the reaction is complete, filter the resulting precipitate using a Buchner funnel.
-
Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain 2-(4-bromophenyl)quinoxaline as a light yellow solid.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |
| Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde | Benzene-1,2-diamine | Ethanol | Room Temp. | TLC monitored | 92.5% |
Table 1: Reaction parameters for the synthesis of 2-(4-bromophenyl)quinoxaline.[1]
Fischer Indole Synthesis: Crafting Indole Scaffolds
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone.[2][3] this compound can serve as the ketone component in this reaction, leading to the formation of a 2-carboxy-3-(4-bromophenyl)indole derivative.
Mechanistic Insights
The reaction is initiated by the condensation of this compound with a substituted phenylhydrazine to form a phenylhydrazone. Under acidic conditions, the phenylhydrazone tautomerizes to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[2][3]
Diagram 2: Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis.
General Protocol: Fischer Indole Synthesis with this compound
This is a generalized protocol based on the principles of the Fischer indole synthesis.[2][3][4]
Materials:
-
This compound
-
Substituted phenylhydrazine (e.g., phenylhydrazine hydrochloride)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Standard laboratory glassware for reflux and work-up
-
Heating mantle and temperature controller
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the substituted phenylhydrazine (1.1 equiv) in the chosen solvent.
-
Carefully add the acid catalyst. The choice and amount of catalyst will depend on the specific substrates and should be optimized.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure. This may involve pouring the reaction mixture into water, neutralizing the acid, and extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |
| This compound | Phenylhydrazine | Glacial Acetic Acid | Acetic Acid | Reflux |
| This compound | 4-Methylphenylhydrazine | Polyphosphoric Acid | Toluene | Reflux |
| This compound | Phenylhydrazine | Zinc Chloride | Ethanol | Reflux |
Table 2: Representative conditions for the Fischer indole synthesis.
Hantzsch Pyridine Synthesis: A Multicomponent Approach to Dihydropyridines
The Hantzsch pyridine synthesis is a classic multicomponent reaction that allows for the construction of dihydropyridine rings from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[5][6][7] While the classical Hantzsch synthesis utilizes an aldehyde, modifications of this reaction can employ α-keto acids. In this context, this compound can potentially be used in a modified Hantzsch-type reaction.
Mechanistic Rationale
The Hantzsch synthesis proceeds through a series of condensation and addition reactions.[8] One molecule of the β-dicarbonyl compound undergoes a Knoevenagel condensation with the aldehyde (or in a modified sense, the keto-acid). A second molecule of the β-dicarbonyl compound forms an enamine with the ammonia source. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The resulting dihydropyridine can then be oxidized to the corresponding pyridine.
Diagram 3: Hantzsch Pyridine Synthesis Workflow
Caption: General workflow for a modified Hantzsch pyridine synthesis.
General Protocol: Modified Hantzsch Synthesis
This is a generalized protocol for a modified Hantzsch-type reaction.
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Solvent (e.g., ethanol, acetic acid)
-
Oxidizing agent (optional, e.g., nitric acid, or bubbling air through the reaction mixture)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), the β-ketoester (2.0 equiv), and ammonium acetate (1.1 equiv) in the chosen solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the formation of the dihydropyridine intermediate is complete, an oxidizing agent can be added to facilitate aromatization to the pyridine. Alternatively, some Hantzsch reactions can be aromatized by air oxidation.
-
Cool the reaction mixture and perform an appropriate work-up, which may include precipitation and filtration, or extraction.
-
Purify the product by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Nitrogen Source | Solvent | Condition |
| This compound | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux |
| This compound | Methyl acetoacetate | Ammonia (in EtOH) | Ethanol | Reflux |
Table 3: Potential reaction components for a modified Hantzsch synthesis.
Debus-Radziszewski Imidazole Synthesis: A Multicomponent Route to Imidazoles
The Debus-Radziszewski imidazole synthesis is a versatile multicomponent reaction for the preparation of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1][5] this compound can serve as the 1,2-dicarbonyl component, reacting with an aldehyde and a source of ammonia to yield highly substituted imidazole derivatives.
Mechanistic Rationale
The reaction is thought to proceed in two main stages.[1] First, the 1,2-dicarbonyl compound (from this compound) condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with an aldehyde, followed by cyclization and oxidation (often in situ) to afford the aromatic imidazole ring.
Diagram 4: Debus-Radziszewski Imidazole Synthesis
Caption: Key transformations in the Debus-Radziszewski imidazole synthesis.
General Protocol: Debus-Radziszewski Imidazole Synthesis
This generalized protocol is based on the principles of the Debus-Radziszewski synthesis.[1][9]
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde, formaldehyde)
-
Ammonium acetate or another ammonia source
-
Solvent (e.g., acetic acid, ethanol)
-
Standard laboratory glassware for heating
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), the aldehyde (1.0 equiv), and ammonium acetate (excess) in the chosen solvent.
-
Heat the reaction mixture, typically at reflux, for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
| Reactant 1 | Aldehyde | Ammonia Source | Solvent | Condition |
| This compound | Benzaldehyde | Ammonium acetate | Acetic Acid | Reflux |
| This compound | Formaldehyde | Ammonium acetate | Ethanol | Reflux |
Table 4: Exemplary conditions for the Debus-Radziszewski imidazole synthesis.
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile and valuable precursor for the synthesis of a variety of important heterocyclic scaffolds. The straightforward and often high-yielding nature of the reactions described herein, including the synthesis of quinoxalines, indoles, pyridines, and imidazoles, underscores the potential of this building block in the fields of medicinal chemistry and materials science. The presence of the bromo-substituent provides a synthetic handle for further diversification, allowing for the generation of extensive compound libraries for screening and optimization. Future work in this area will likely focus on the development of more sustainable and atom-economical multicomponent reactions, as well as the exploration of novel heterocyclic systems derived from this versatile starting material.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 3-(4-Bromophenyl)quinoxalin-2(1H)-one from 2-(4-Bromophenyl)-2-oxoacetic acid
Introduction: The Strategic Importance of Quinoxalines in Modern Drug Discovery
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] This structural motif is integral to numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Notable examples of quinoxaline-based drugs include the anticancer agent erdafitinib and the antiviral medication glecaprevir, underscoring the scaffold's clinical significance.[1]
This guide focuses on the synthesis of a specific, highly valuable derivative: 3-(4-bromophenyl)quinoxalin-2(1H)-one . The starting material, 2-(4-bromophenyl)-2-oxoacetic acid, provides the core structure, which upon condensation with o-phenylenediamine, yields the target quinoxalinone. The strategic inclusion of the 4-bromophenyl moiety is of particular importance; the bromine atom serves as a versatile synthetic handle for post-synthesis modifications.[6][7] It enables researchers to perform various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR) in drug development programs.[6][7][8]
Reaction Principle and Mechanism
The foundational chemistry for quinoxaline synthesis is the condensation reaction between an aromatic 1,2-diamine (o-phenylenediamine) and a 1,2-dicarbonyl compound.[2][9] In this case, this compound serves as the 1,2-dicarbonyl equivalent. The reaction proceeds through a well-established acid-catalyzed cyclocondensation mechanism.
Mechanism Breakdown:
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the highly electrophilic ketone carbonyl of the α-keto acid.
-
Hemiaminal Formation: This attack forms a transient tetrahedral intermediate, known as a hemiaminal.
-
Dehydration & Imine Formation: The hemiaminal readily dehydrates under acidic conditions to form a protonated imine intermediate.
-
Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl.
-
Second Dehydration & Aromatization: Subsequent dehydration from the resulting cyclic intermediate leads to the formation of the stable, aromatic quinoxalinone ring system.
This process is highly efficient and thermodynamically driven by the formation of the stable heterocyclic product.
Caption: General mechanism for quinoxalinone synthesis.
Experimental Protocols
Two distinct protocols are presented below. Protocol A represents a classic, robust thermal method, while Protocol B offers a modern, green chemistry approach using a mild catalyst and an environmentally benign solvent system.
Protocol A: Conventional Thermal Synthesis in Acetic Acid
This method utilizes acetic acid as both a solvent and a catalyst, providing a straightforward and reliable procedure for gram-scale synthesis.
Materials and Reagents:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.29 g, 10 mmol).
-
Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir to dissolve the starting material. Add o-phenylenediamine (1.14 g, 10.5 mmol) to the solution. A slight exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Workup: After completion, allow the mixture to cool to room temperature. A precipitate should form. Pour the reaction mixture slowly into 150 mL of ice-cold water with stirring.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove residual acetic acid, followed by a wash with cold ethanol (20 mL) to aid in drying.
-
Purification: The crude product is often of high purity. For further purification, recrystallize from hot ethanol.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield 3-(4-bromophenyl)quinoxalin-2(1H)-one as a solid.
Caption: Experimental workflow for conventional thermal synthesis.
Protocol B: Iodine-Catalyzed Green Synthesis under Microwave Irradiation
This protocol leverages the principles of green chemistry, employing a catalytic amount of iodine and microwave heating to dramatically reduce reaction times and energy consumption.[10][11][12] The use of aqueous ethanol as a solvent further enhances the environmental friendliness of the procedure.[11]
Materials and Reagents:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.05 eq)
-
Iodine (I₂) (5 mol%)
-
Ethanol/Water (1:1 v/v)
-
Dichloromethane (DCM)
-
5% Sodium Thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (e.g., 458 mg, 2 mmol) and o-phenylenediamine (227 mg, 2.1 mmol).
-
Solvent and Catalyst Addition: Add 4 mL of a 1:1 ethanol/water mixture. Add iodine (25.4 mg, 0.1 mmol, 5 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 80 °C for 5-10 minutes (Power: ~300 W). Monitor pressure to ensure it remains within the vessel's limits.[11]
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel. Add DCM (20 mL) and wash with 5% sodium thiosulfate solution (10 mL) to quench the iodine, followed by brine (10 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) or by recrystallization from ethanol.
-
Drying: Dry the purified product in a vacuum oven to yield the final compound.
Caption: Experimental workflow for microwave-assisted green synthesis.
Data Summary and Characterization
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol A: Conventional Thermal | Protocol B: Microwave-Assisted |
| Catalyst | Acetic Acid (Self-catalyzed) | Iodine (5 mol%) |
| Solvent | Glacial Acetic Acid | Ethanol/Water (1:1) |
| Temperature | ~118 °C (Reflux) | 80 °C |
| Reaction Time | 2 - 4 hours | 5 - 10 minutes |
| Typical Yield | 85 - 95% | 90 - 98% |
| Workup | Precipitation & Filtration | Liquid-Liquid Extraction |
| Green Chemistry | Moderate (High energy, strong acid) | High (Low energy, green solvent, catalyst) |
Table 2: Expected Analytical Data for 3-(4-Bromophenyl)quinoxalin-2(1H)-one
| Analysis Technique | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₄H₉BrN₂O |
| Molecular Weight | 301.14 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, NH), 8.1-7.3 (m, 8H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155 (C=O), 154, 135, 132, 131, 130, 129, 125, 124, 115 (Ar-C) |
| Mass Spec (ESI+) | m/z 301/303 [M+H]⁺ (Characteristic 1:1 isotopic pattern for Bromine) |
| Melting Point | ~290-295 °C (literature dependent) |
Troubleshooting and Expert Insights
-
Low Yield (Protocol A): Incomplete reaction is the most common cause. Ensure the reaction is monitored by TLC until the starting o-phenylenediamine is consumed. If the reaction stalls, adding a few extra drops of concentrated HCl can sometimes drive it to completion.
-
Dark-Colored Product: o-Phenylenediamine is susceptible to air oxidation, which can form colored impurities. Using freshly purchased or purified diamine and running the reaction under an inert atmosphere (N₂ or Argon) can mitigate this issue, though it is often not strictly necessary for good results.
-
Purification Challenges: If the product is oily or difficult to crystallize, it may be contaminated with unreacted starting material or side products. A flash column chromatography step (as described in Protocol B) is the most effective purification method in such cases.
-
Safety: Both protocols should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetic acid is corrosive and iodine is harmful; handle with care.
Conclusion
The synthesis of 3-(4-bromophenyl)quinoxalin-2(1H)-one from this compound is a robust and high-yielding transformation. The conventional thermal method provides a simple and scalable route, while the microwave-assisted protocol offers a rapid and environmentally conscious alternative that aligns with modern green chemistry principles.[12][13] The resulting product is a highly valuable intermediate, primed for further elaboration via cross-coupling chemistry, making it a key building block for the synthesis of novel quinoxaline derivatives in pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijirt.org [ijirt.org]
- 13. tandfonline.com [tandfonline.com]
Unlocking Therapeutic Potential: Application Notes on the Biological Activity of 2-(4-Bromophenyl)-2-oxoacetic Acid Derivatives
Introduction: The Emerging Significance of the 4-Bromophenyl Moiety
In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds with potent and selective biological activity is paramount. Among these, derivatives of 2-(4-Bromophenyl)-2-oxoacetic acid have emerged as a versatile and promising class of compounds. The incorporation of the 4-bromophenyl group, a halogenated aromatic ring, often imparts favorable pharmacokinetic properties and enhances binding interactions with biological targets. This, combined with the reactive α-keto acid functionality, creates a foundation for a diverse array of derivatives with significant therapeutic potential.
Recent research has illuminated the broad-spectrum biological activities of these derivatives, most notably in the realms of oncology and microbiology.[1][2] Studies have demonstrated that strategic modifications to the core this compound structure can yield potent inhibitors of critical cellular machinery, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and bacterial DNA gyrase.[1][2] This dual-action capability positions these compounds as compelling candidates for the development of next-generation anticancer and antimicrobial agents.
This technical guide provides an in-depth exploration of the biological activities of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will delve into the mechanisms of action, provide detailed, field-proven protocols for evaluating their efficacy, and present a framework for interpreting the resulting data.
Part 1: Anticancer Activity - Targeting Dysregulated Growth Signals
A hallmark of many cancers is the aberrant activity of signaling pathways that control cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a key player in these pathways, and its dysregulation is a common driver of tumor progression.[1][2] Several derivatives of this compound, particularly quinoline-oxadiazole hybrids, have shown remarkable efficacy in inhibiting EGFR tyrosine kinase activity.[1][2]
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of phosphorylation events, activating downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and metastasis.[3][4]
The this compound derivatives often act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. The 4-bromophenyl moiety can form crucial hydrophobic and halogen-bonding interactions within the active site, displacing ATP and preventing the autophosphorylation of the receptor, thereby halting the downstream signaling cascade.
Caption: EGFR Signaling Pathway and Inhibition.
Protocol 1: In Vitro EGFR Tyrosine Kinase Inhibition Assay (Luminescent)
This protocol outlines a method to quantify the inhibitory potential of a test compound on EGFR kinase activity by measuring ATP consumption.
Causality Behind Experimental Choices:
-
Assay Principle: We use a luminescent ADP detection kit (e.g., ADP-Glo™) because it provides a highly sensitive and robust "glow-type" signal that is directly proportional to the amount of ADP produced, and thus, the kinase activity.[5][6] This is often more sensitive than absorbance-based methods.
-
Recombinant Enzyme: Using a purified recombinant EGFR enzyme allows for a direct assessment of the compound's effect on the target without the complexity of a cellular environment.[5]
-
Substrate: A generic tyrosine kinase substrate like Poly(Glu, Tyr) is used to ensure broad applicability and a strong phosphorylation signal.[5]
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]
-
Test compound (this compound derivative)
-
Luminescent ADP detection kit
-
384-well white microplates (for luminescence)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in the kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 1% to avoid affecting enzyme activity.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound, 2 µL of the EGFR enzyme solution, and 2 µL of the substrate/ATP mixture. Include "no enzyme" and "no inhibitor" controls.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.[6]
-
ATP Depletion: Add 5 µL of the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Signal Generation: Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Cell Viability Assessment via Sulforhodamine B (SRB) Assay
This protocol determines the cytotoxic effect of the compounds on cancer cell lines.
Causality Behind Experimental Choices:
-
Assay Principle: The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.[7] It is less susceptible to interference from compounds that alter cellular metabolism without causing cell death, a potential issue with tetrazolium-based assays like MTT.[7] The endpoint is also stable, allowing for flexibility in reading times.[8]
-
Fixation: Trichloroacetic acid (TCA) is used to fix the cells and precipitate proteins to the plate bottom, ensuring that the subsequent staining is proportional to the cell biomass.[1]
Materials:
-
Cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, MCF-7 for breast adenocarcinoma)[1]
-
Complete cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom sterile culture plates
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated and solvent controls.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[9]
-
Washing: Wash the plates four times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells.[1] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[9] Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on an orbital shaker for 10 minutes.[1]
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
| Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference Drug (Erlotinib) IC₅₀ (µM) |
| Quinoline-Oxadiazole 8c | HepG2 | 0.14 | 0.308 |
| Quinoline-Oxadiazole 12d | HepG2 | 0.18 | 0.308 |
| Quinoline-Oxadiazole 8e | MCF-7 | 0.179 | 0.512 |
| Quinoline-Oxadiazole 15a | MCF-7 | 0.164 | 0.512 |
Data synthesized from representative studies for illustrative purposes.[1][2][10]
Part 2: Antimicrobial Activity - Disrupting Bacterial Replication
The rise of antibiotic-resistant bacteria poses a significant global health threat. Derivatives of this compound have demonstrated potent activity against a range of pathogenic bacteria and fungi, including resistant strains.[1][7]
Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[11] This enzyme is a well-established and validated target for antibiotics, such as the fluoroquinolones.[12][13]
The this compound derivatives are thought to inhibit DNA gyrase by stabilizing the complex between the enzyme and the cleaved DNA.[12][14] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[12][14]
Caption: Mechanism of DNA Gyrase Inhibition.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Causality Behind Experimental Choices:
-
Method: The broth microdilution method is a gold standard for determining MIC values.[16] It is quantitative, reproducible, and suitable for testing a large number of compounds in a 96-well format.[17]
-
Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland standard to ensure that the number of bacteria is consistent across all tests, which is critical for the reproducibility of MIC results.
-
Controls: Including a growth control (no drug) and a sterility control (no bacteria) is essential to validate the assay. The growth control ensures the bacteria are viable, while the sterility control confirms that the medium is not contaminated.[18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[1]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Sterile 96-well round-bottom microtiter plates
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial/fungal suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. Typically, this is done by adding 100 µL of broth to all wells, adding 100 µL of a 2x concentrated stock of the compound to the first column, and then serially transferring 100 µL across the plate.[17]
-
Inoculation: Add the standardized inoculum to each well, bringing the final volume to 200 µL. Leave one column without inoculum as a sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[18]
| Derivative Example | Microorganism | MIC (µg/mL) | Reference Drug (Neomycin) MIC (µg/mL) |
| Quinoline-Oxadiazole 17b | S. aureus | 4-fold more active | - |
| Quinoline-Oxadiazole 17d | E. coli | 16-fold more active | - |
| Quinoline-Oxadiazole 17e | C. albicans | 8-fold more active | - |
Data presented as relative activity compared to the reference drug as reported in the source literature.[1][2]
Conclusion and Future Directions
The derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. Their demonstrated ability to potently inhibit key targets in both cancer and microbial pathogenesis underscores their versatility and potential for dual-action therapies. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, emphasizing the importance of understanding the underlying mechanisms to inform rational drug design.
Future research should focus on optimizing the lead compounds to enhance their selectivity, improve their pharmacokinetic profiles, and evaluate their efficacy in preclinical in vivo models. The continued exploration of this chemical scaffold holds significant promise for addressing the urgent global challenges of cancer and infectious diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. zellx.de [zellx.de]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. DNA gyrase - Wikipedia [en.wikipedia.org]
- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 13. DNA Gyrase Inhibitors [pharmacology2000.com]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. youtube.com [youtube.com]
Application Note: Chiral Resolution of 2-(4-Bromophenyl)-2-oxoacetic acid via Diastereomeric Salt Crystallization
Abstract: This document provides a comprehensive guide for the chiral resolution of racemic 2-(4-Bromophenyl)-2-oxoacetic acid, a valuable building block in pharmaceutical and agrochemical synthesis. The primary method detailed is classical resolution through the formation of diastereomeric salts using an enantiomerically pure chiral base. This process leverages the differential solubility of the resulting diastereomers to achieve separation by fractional crystallization. This note outlines the underlying principles, a detailed step-by-step protocol, and robust analytical methods for verification of enantiomeric purity, tailored for researchers in organic synthesis and drug development.
Introduction and Significance
Chiral α-keto acids, such as this compound, are important intermediates in the synthesis of optically active compounds. The stereochemistry of these molecules is critical, as different enantiomers can exhibit vastly different pharmacological or biological activities. While asymmetric synthesis offers a direct route to single enantiomers, classical resolution of a racemic mixture often remains the most practical and economically viable method for obtaining enantiomerically pure compounds, especially at a large scale.[1][2]
The process of chiral resolution is fundamental in stereochemistry for separating racemic mixtures into their constituent enantiomers.[1] Since enantiomers possess identical physical properties (e.g., boiling point, solubility), direct separation is notoriously difficult.[3][4] This protocol circumvents that challenge by converting the enantiomers into diastereomers, which have distinct physical properties and can be separated by conventional techniques like crystallization.[5]
Principle of Diastereomeric Resolution
The core strategy involves reacting the racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a mixture of two diastereomeric salts.
Let's denote the racemic acid as (±)-Acid and the resolving agent as (+)-Base. The reaction is as follows:
(±)-Acid + (+)-Base → [(-)-Acid,(+)-Base] + [(+)-Acid,(+)-Base]
These two products, [(-)-Acid,(+)-Base] and [(+)-Acid,(+)-Base], are diastereomers. Unlike the original enantiomers, these diastereomeric salts have different solubilities in a given solvent system.[2] By carefully selecting the solvent and controlling the temperature, one diastereomer will preferentially crystallize from the solution, allowing it to be isolated by filtration. The purified diastereomeric salt is then treated with a strong acid to break the salt bond, liberating the desired enantiomerically enriched carboxylic acid and regenerating the resolving agent.
Experimental Protocol
This protocol is a representative method and may require optimization depending on the specific resolving agent and desired scale.
3.1. Materials and Equipment
-
Reagents:
-
Racemic this compound
-
Chiral Resolving Agent (e.g., (R)-(+)-1-Phenylethylamine, Quinine, Brucine). The choice is critical and often determined empirically through screening.[6]
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or mixtures). Solubility screening is recommended.[7]
-
Hydrochloric Acid (HCl), 2M solution
-
Sodium Hydroxide (NaOH), 2M solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Dichloromethane (for extraction)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter
-
Chiral HPLC system
-
3.2. Step-by-Step Methodology
Step 1: Formation of the Diastereomeric Salt
-
In a round-bottom flask, dissolve 10.0 g of racemic this compound in a minimal amount of a suitable hot solvent (e.g., 100 mL of 95% ethanol).
-
In a separate beaker, dissolve a sub-stoichiometric amount (0.5-0.6 equivalents) of the chiral resolving agent (e.g., (R)-(+)-1-Phenylethylamine) in a small amount of the same solvent. Using 0.5 equivalents is often most efficient for initial screening and enrichment.[6]
-
Slowly add the resolving agent solution to the stirred, hot solution of the racemic acid.
-
If no precipitate forms, slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization. Gentle scratching of the flask's inner wall with a glass rod can aid nucleation.
Step 2: Fractional Crystallization
-
Once crystallization is complete, collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
The collected solid is the first crop of the less-soluble diastereomeric salt. The filtrate (mother liquor) will be enriched in the more-soluble diastereomer.
-
For higher purity, the collected solid can be recrystallized from the same solvent system. The progress of the resolution can be monitored at this stage by liberating the acid from a small sample and measuring its optical rotation.
Step 3: Liberation of the Enantiomerically Enriched Acid
-
Suspend the purified diastereomeric salt crystals in a mixture of water and an organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL of each).
-
Transfer the suspension to a separatory funnel and add 2M HCl dropwise with vigorous shaking until the aqueous layer is acidic (pH 1-2). This protonates the carboxylate, breaking the salt.[4]
-
Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine all organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
Step 4: Recovery of the "Wrong" Enantiomer and Resolving Agent The mother liquor from Step 2 can be processed to recover the other enantiomer. First, the solvent is evaporated. The residue is then treated with acid as in Step 3 to liberate the acid, which will be enriched in the opposite enantiomer. The resolving agent can also be recovered from the acidic aqueous layers by basifying with NaOH and extracting with an organic solvent.
Characterization and Quality Control
The success of the resolution must be quantified. The primary metric is the enantiomeric excess (ee), which is a measure of the purity of the final product.
4.1. Polarimetry Measure the specific rotation [α] of the final product using a polarimeter. Compare the observed value to the literature value for the pure enantiomer. The optical purity can be estimated as: Optical Purity (%) = ([α]observed / [α]literature) x 100
4.2. Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most accurate method for determining enantiomeric excess.[8][9] An achiral sample will show two peaks of equal area, while a resolved sample will show one peak as significantly larger than the other.
-
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
| Parameter | Example Value |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| ee% of Resolved Product | >98% |
Table 1: Representative Chiral HPLC parameters and expected results for analysis of resolved this compound. Conditions are illustrative and require optimization.
Troubleshooting
-
No Crystallization Occurs: The solution may be too dilute, or the chosen solvent may not be appropriate. Try concentrating the solution or screening different solvents/solvent mixtures.[7] Seeding with a small crystal can also induce crystallization.[1]
-
Oily Precipitate Forms: This often happens when the salt is "oiling out" instead of crystallizing. This can be caused by impurities or too rapid cooling. Try slower cooling, more dilute conditions, or a different solvent.
-
Low Enantiomeric Excess (ee): The separation of diastereomers was incomplete. Additional recrystallizations of the diastereomeric salt are necessary to improve purity.[4] Ensure the crystals are thoroughly washed with cold solvent to remove the mother liquor.
Conclusion
Classical resolution via diastereomeric salt formation is a robust and scalable method for obtaining enantiomerically pure this compound. The success of the procedure is highly dependent on the careful selection of the resolving agent and crystallization solvent. By following the detailed protocol and utilizing modern analytical techniques like chiral HPLC for verification, researchers can reliably produce high-purity chiral building blocks for advanced applications in science and industry.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmtech.com [pharmtech.com]
- 6. onyxipca.com [onyxipca.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes & Protocols: A Guide to the Catalytic Conversion of 2-(4-Bromophenyl)-2-oxoacetic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic conversion of 2-(4-Bromophenyl)-2-oxoacetic acid. The primary focus is on the asymmetric hydrogenation of the α-keto group to yield enantiomerically enriched 2-(4-Bromophenyl)-2-hydroxyacetic acid, a valuable chiral building block in pharmaceutical synthesis. This guide elucidates the underlying chemical principles, details robust experimental protocols, and offers insights into catalyst selection and reaction optimization.
Introduction: Significance and Application
This compound is an α-keto acid of significant interest. Its conversion product, 2-(4-Bromophenyl)-2-hydroxyacetic acid (also known as 4-bromomandelic acid), is a chiral α-hydroxy acid.[1][2][3] Enantiomerically pure α-hydroxy acids are crucial intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[4][5] The presence of the bromophenyl moiety provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making the product a highly valuable building block in medicinal chemistry and materials science.[6][7]
The conversion of the prochiral ketone in this compound to a chiral alcohol represents a key synthetic challenge. Catalytic asymmetric hydrogenation stands out as one of the most efficient, atom-economical, and environmentally benign methods to achieve this transformation with high enantioselectivity.[5][8] This guide will focus on transition metal-catalyzed asymmetric hydrogenation, a field that has seen remarkable advancements through the development of sophisticated chiral ligands and catalytic systems.[4][9]
Theoretical Background: The Mechanism of Asymmetric Hydrogenation
The asymmetric hydrogenation of α-keto acids is a cornerstone of modern organic synthesis. The process typically involves a transition metal complex, most commonly based on rhodium, ruthenium, or iridium, coordinated to a chiral ligand.[8] The enantioselectivity of the reaction is dictated by the spatial arrangement of the chiral ligand, which creates a chiral environment around the metal center. This environment favors the approach of the substrate from one specific face, leading to the preferential formation of one enantiomer of the product alcohol.
The catalytic cycle, while varying with the specific metal and ligand, generally involves the following key steps:
-
Activation of Hydrogen: Molecular hydrogen coordinates to the metal center and undergoes oxidative addition or heterolytic cleavage to form metal-hydride species.
-
Substrate Coordination: The α-keto acid coordinates to the metal center, often through both the keto and carboxylate groups.
-
Hydride Transfer: A hydride ligand is transferred from the metal to the carbonyl carbon of the substrate. This is the stereodetermining step, where the chiral ligand directs the hydride to one of the two enantiotopic faces of the ketone.
-
Product Release and Catalyst Regeneration: The resulting α-hydroxy acid product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Iridium complexes, in particular, have shown exceptional activity and enantioselectivity in the hydrogenation of ketones and α-keto acids.[4][9][10] Catalysts like those based on the SpiroPAP ligand have been successfully employed for the direct asymmetric hydrogenation of α-keto acids under mild conditions.[10][11]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and a generalized catalytic cycle for asymmetric hydrogenation.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established methods for the highly enantioselective hydrogenation of α-keto acids using an in-situ prepared Iridium catalyst.[10]
4.1. Materials and Reagents
-
Substrate: this compound (CAS: 7099-87-8)[12]
-
Catalyst Precursor: [Ir(COD)Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Chiral Ligand: (R)-SpiroPAP or a similar effective chiral phosphine ligand
-
Solvent: Degassed methanol or another suitable alcohol
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Additives: An acid such as HBr may be required for optimal performance with certain substrates.[13]
-
Work-up Reagents: Ethyl acetate, 1M HCl, brine, anhydrous sodium sulfate (Na₂SO₄)
4.2. Equipment
-
High-pressure autoclave or a hydrogenation reactor equipped with a magnetic stirrer, pressure gauge, and gas inlet.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Chromatography equipment for purification.
-
Analytical instruments: NMR, HPLC with a chiral column, Mass Spectrometer.
4.3. Step-by-Step Procedure
-
Catalyst Preparation (In-Situ):
-
In a glovebox or under an inert atmosphere, add the catalyst precursor [Ir(COD)Cl]₂ and the chiral ligand to a reaction flask suitable for the autoclave. A typical catalyst loading is in the range of 0.1 to 1 mol%.
-
Add degassed methanol to dissolve the components.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).[8]
-
Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing them by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction vessel and concentrate the solvent using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, 2-(4-Bromophenyl)-2-hydroxyacetic acid.[15]
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure α-hydroxy acid.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation: Expected Results
The efficiency of the catalytic conversion is evaluated based on conversion, yield, and enantioselectivity. The following table provides a template for presenting typical results based on literature for similar substrates.
| Entry | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | [Ir]-SpiroPAP | 1000 | 30 | 30 | 12 | >99 | 95 | >99 (S) |
| 2 | [Rh]-Chiral Diphosphine | 500 | 20 | 25 | 24 | >99 | 92 | 98 (R) |
| 3 | [Ru]-BINAP/Diamine | 2000 | 50 | 40 | 16 | >99 | 96 | 99 (S) |
Note: The specific enantiomer (R or S) obtained depends on the chirality of the ligand used. The values presented are illustrative and should be experimentally determined.
Conclusion and Future Perspectives
The catalytic asymmetric hydrogenation of this compound is a highly effective method for producing enantiomerically enriched 2-(4-Bromophenyl)-2-hydroxyacetic acid. Iridium-based catalysts, in particular, offer excellent performance under mild conditions.[10] The choice of chiral ligand is paramount in achieving high enantioselectivity. This protocol provides a robust starting point for researchers. Further optimization of reaction parameters such as solvent, temperature, pressure, and catalyst loading can lead to improved efficiency and selectivity. The development of catalysts based on more abundant and less expensive earth metals like iron and cobalt is an active area of research that promises more sustainable synthetic routes in the future.[8][14]
References
- 1. (2S)-2-(4-Bromophenyl)-2-hydroxyacetic acid | CymitQuimica [cymitquimica.com]
- 2. 2-(4-bromophenyl)-2-hydroxyacetic acid [stenutz.eu]
- 3. 2-(4-BROMOPHENYL)-2-HYDROXYACETIC ACID | CAS 6940-50-7 [matrix-fine-chemicals.com]
- 4. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bldpharm.com [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Note: 2-(4-Bromophenyl)-2-oxoacetic Acid as a Versatile Synthon for Novel Agrochemicals
Abstract
The relentless evolution of resistance in agricultural pests and pathogens necessitates the continuous development of novel, effective agrochemicals. Aryl α-keto acids are a class of highly versatile building blocks in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. This application note provides a detailed technical guide for researchers and synthetic chemists on the strategic use of 2-(4-Bromophenyl)-2-oxoacetic acid as a starting material for the synthesis of potential next-generation fungicides, herbicides, and insecticides. We present detailed protocols, mechanistic insights, and synthetic workflows that leverage its unique trifunctional reactivity—the aryl bromide for cross-coupling, the α-keto group for nucleophilic additions and condensations, and the carboxylic acid for amide and ester formation.
Introduction: The Strategic Value of this compound
This compound is a bifunctional molecule featuring a reactive α-ketoacid moiety and a brominated phenyl ring.[1][2] This unique combination of functional groups makes it an exceptionally valuable starting material in discovery chemistry for agrochemicals.
-
The α-Ketoacid Core: The adjacent ketone and carboxylic acid groups provide a platform for a wide array of chemical transformations. The carboxylic acid is readily converted into amides and esters, which are cornerstone functionalities in numerous commercial fungicides and herbicides.[3][4] The ketone is a site for nucleophilic attack, reduction to a secondary alcohol, or participation in condensation reactions to form heterocyclic systems.
-
The Bromophenyl Group: The bromine atom on the aromatic ring serves as a versatile synthetic handle. It is primed for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-based substituents late in the synthetic sequence. This modularity is critical for building chemical libraries to optimize biological activity.
This guide moves beyond theoretical applications by providing robust, step-by-step protocols for the synthesis of agrochemical scaffolds derived from this key intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7099-87-8 | [1] |
| Molecular Formula | C₈H₅BrO₃ | [2] |
| Molecular Weight | 229.03 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | 80-83 °C | [1] |
Synthetic Strategy I: Amide-Based Fungicide Scaffolds
Rationale: The amide bond is a critical pharmacophore in many modern fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs).[4] The carboxylic acid functionality of this compound can be readily coupled with various aniline or heterocyclic amine fragments, which are known to be important for binding to the target enzyme. The resulting α-ketoamide can be further modified, for instance by reducing the keto group to a hydroxyl, a common feature in some bioactive molecules.
Workflow for Synthesis of Amide Scaffolds
Caption: Synthetic workflow for amide-based fungicide precursors.
Protocol 1: Synthesis of N-(3-chloro-4-methylphenyl)-2-(4-bromophenyl)-2-oxoacetamide
Principle: This protocol details a standard peptide coupling reaction to form an amide bond. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) is used as an additive to improve efficiency and suppress side reactions.[5] Dimethylformamide (DMF) serves as a polar aprotic solvent.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 229.03 | 1.15 g | 5.0 | 1.0 |
| 3-Chloro-4-methylaniline | 141.59 | 0.78 g | 5.5 | 1.1 |
| EDC·HCl | 191.70 | 1.15 g | 6.0 | 1.2 |
| HOBt | 135.12 | 0.81 g | 6.0 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |
| 1 M HCl (aq) | - | 50 mL | - | - |
| Sat. NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.15 g, 5.0 mmol), HOBt (0.81 g, 6.0 mmol), and EDC·HCl (1.15 g, 6.0 mmol).
-
Add anhydrous DMF (25 mL) and stir the mixture at room temperature for 15 minutes until all solids dissolve.
-
Add 3-chloro-4-methylaniline (0.78 g, 5.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexane).
-
Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution, 10% to 40% EtOAc in Hexane) to yield the title compound as a solid.
Expected Outcome: The product, N-(3-chloro-4-methylphenyl)-2-(4-bromophenyl)-2-oxoacetamide, can be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. The aryl bromide moiety remains intact for further diversification via cross-coupling reactions.
Synthetic Strategy II: Heterocyclic Herbicide/Fungicide Scaffolds
Rationale: Five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, are privileged structures in agrochemistry, known for a broad spectrum of biological activities.[6] A common route to these heterocycles involves the cyclization of an acylhydrazone intermediate. This compound can be converted to its corresponding acylhydrazide, which is a key precursor for such cyclization reactions.
Workflow for Synthesis of 1,3,4-Oxadiazole Scaffolds
Caption: Multi-step synthesis of 1,3,4-oxadiazole heterocycles.
Protocol 2: Synthesis of 2-(1-(4-bromophenyl)-1-oxo-2-hydrazonoethyl)-1,3,4-oxadiazole Derivative
Principle: This three-step protocol first converts the carboxylic acid to an acylhydrazide. The hydrazide then undergoes condensation with an aromatic aldehyde to form an acylhydrazone. Finally, oxidative cyclization with acetic anhydride yields the target 1,3,4-oxadiazole derivative, a reaction pathway well-documented for forming such heterocycles.[6]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Step A: Hydrazide Formation | ||||
| This compound | 229.03 | 2.29 g | 10.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL | 15.0 | 1.5 |
| Hydrazine Monohydrate | 50.06 | 1.0 mL | 20.0 | 2.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Step B: Acylhydrazone Formation | ||||
| Acylhydrazide from Step A | 243.05 | ~2.43 g | 10.0 | 1.0 |
| 4-Chlorobenzaldehyde | 140.57 | 1.41 g | 10.0 | 1.0 |
| Ethanol (EtOH) | - | 40 mL | - | - |
| Glacial Acetic Acid | - | 2 drops | - | - |
| Step C: Cyclization | ||||
| Acylhydrazone from Step B | 365.62 | ~3.66 g | 10.0 | 1.0 |
| Acetic Anhydride | 102.09 | 20 mL | - | Excess |
Procedure:
Step A: 2-(4-Bromophenyl)-2-oxoacetohydrazide
-
Suspend this compound (2.29 g, 10.0 mmol) in 30 mL of DCM. Add thionyl chloride (1.1 mL, 15.0 mmol) dropwise at 0 °C.
-
Reflux the mixture for 2 hours. Cool to room temperature and remove the solvent and excess SOCl₂ under vacuum.
-
Dissolve the resulting crude acid chloride in 20 mL of fresh DCM and cool to 0 °C.
-
Add a solution of hydrazine monohydrate (1.0 mL, 20.0 mmol) in 10 mL of DCM dropwise.
-
Stir at room temperature for 3 hours. Filter the resulting precipitate, wash with cold water and a small amount of cold ethanol, and dry to obtain the acylhydrazide.
Step B: Acylhydrazone Intermediate
-
Dissolve the acylhydrazide from Step A (~10.0 mmol) in 40 mL of ethanol by heating gently.
-
Add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) and 2 drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with cold ethanol, and dry.
Step C: 1,3,4-Oxadiazole Formation
-
Add the acylhydrazone from Step B (~10.0 mmol) to acetic anhydride (20 mL).
-
Reflux the mixture for 5-7 hours.
-
Cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Stir until the solid product precipitates completely.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Recrystallize from ethanol/DMF to obtain the pure 1,3,4-oxadiazole product.
Synthetic Strategy III: Herbicidal α-Aryloxyphenoxypropionate Analogs
Rationale: The α-aryloxyphenoxypropionate ("FOP") class of herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[7] A key structural motif is the α-phenoxypropionic acid core. By reducing the ketone of this compound to a hydroxyl group, we create 2-(4-Bromophenyl)-2-hydroxyacetic acid. This α-hydroxy acid can then be coupled with a phenol via a Williamson ether synthesis or Mitsunobu reaction to generate novel analogs of this important herbicide class.
Workflow for Synthesis of FOP Herbicide Analogs
References
- 1. This compound | 7099-87-8 [chemicalbook.com]
- 2. PubChemLite - this compound (C8H5BrO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of the Carboxylic Acid Group of 2-(4-Bromophenyl)-2-oxoacetic Acid
Introduction: The Strategic Importance of 2-(4-Bromophenyl)-2-oxoacetic Acid
This compound is a versatile bifunctional molecule, featuring a reactive α-keto acid moiety. This structure serves as a valuable scaffold in medicinal chemistry and drug development. The presence of the carboxylic acid group allows for a wide array of chemical modifications, enabling the synthesis of esters, amides, and other derivatives. These modifications are crucial for modulating the molecule's physicochemical properties, such as solubility, stability, and bioavailability, and for exploring structure-activity relationships (SAR) in drug discovery programs. The 4-bromophenyl group not only offers a site for further cross-coupling reactions but also enhances the potential for specific interactions within biological targets. This guide provides detailed protocols for the strategic derivatization of the carboxylic acid group, offering researchers a practical framework for synthesizing novel compounds with therapeutic potential.
Section 1: Synthesis of Ester Derivatives
Esterification of this compound is a fundamental transformation used to mask the polar carboxylic acid, increase lipophilicity, or create prodrugs. The choice of method depends on the scale of the reaction and the sensitivity of the alcohol substrate.
Method 1: Fischer-Speier Esterification
Principle of the Method: Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is driven by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[1] Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the ester. The reaction is reversible, and thus, removal of water (e.g., using a Dean-Stark apparatus) or using a large excess of the alcohol is necessary to drive the equilibrium towards the product.[1]
Experimental Protocol 1: Synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.[2]
Quantitative Data Summary (Protocol 1)
| Parameter | Value/Condition | Rationale |
| Substrate Ratio | 1.0 eq Carboxylic Acid | Limiting Reagent |
| Reagent | Large excess Anhydrous Methanol | Serves as solvent and drives equilibrium |
| Catalyst | 0.1-0.2 eq H₂SO₄ | Proton source to activate the carbonyl group |
| Temperature | Reflux (approx. 65°C) | Provides activation energy for the reaction |
| Reaction Time | 4-6 hours | Typical duration for completion |
| Expected Yield | 40-60% | Yield can be variable due to equilibrium nature |
Method 2: Esterification via Acyl Chloride Intermediate
Principle of the Method: For sensitive or precious alcohols where a large excess cannot be used, a two-step approach is superior. The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride. This acyl chloride then readily reacts with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the ester under mild conditions. This method is generally faster, irreversible, and higher yielding than Fischer esterification.[2]
Experimental Workflow: Two-Step Esterification
References
Troubleshooting & Optimization
Technical Support Center: Purifying 2-(4-Bromophenyl)-2-oxoacetic acid by Column Chromatography
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 2-(4-Bromophenyl)-2-oxoacetic acid using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for column chromatography?
A1: Understanding the physicochemical properties of this compound is fundamental to developing a successful purification strategy. Key properties include:
-
Polarity: The presence of a carboxylic acid and a ketone group makes it a polar molecule.[1] The topological polar surface area is 54.4 Ų.[1]
-
Acidity: The carboxylic acid moiety is acidic, with a predicted pKa of approximately 2.03.[1] This acidity is a critical factor in its interaction with the stationary phase.
-
Solubility: It is generally soluble in polar organic solvents such as ethyl acetate, methanol, and acetone. Its solubility in less polar solvents like hexanes is limited.
-
Stability: While generally stable, acidic compounds can sometimes be sensitive to the silica gel stationary phase.[2] It's important to assess its stability on silica gel before committing to a large-scale purification.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₃ | [1] |
| Molecular Weight | 229.03 g/mol | [3] |
| Melting Point | 89 °C | [3] |
| pKa (Predicted) | 2.03 ± 0.54 | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
Q2: What is the recommended stationary phase and mobile phase for purifying this compound?
A2: Given the polar and acidic nature of this compound, a normal-phase chromatography setup is typically employed.
-
Stationary Phase: Silica gel is the most common and cost-effective choice for the stationary phase.[4] However, due to the acidity of the compound, tailing can be an issue. If tailing is severe, consider using deactivated silica gel or an alternative stationary phase like alumina.[2]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is used to elute the compound. A common starting point is a mixture of hexanes and ethyl acetate.[5] The polarity of the eluent is gradually increased by increasing the proportion of the polar solvent.[2] For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.[6]
Q3: What are the common impurities I might encounter?
A3: The impurities present will largely depend on the synthetic route used to prepare this compound. Common impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Side Products: Isomeric products, such as 2-(2-bromophenyl)-2-oxoacetic acid or 2-(3-bromophenyl)-2-oxoacetic acid, can be significant impurities.[7]
-
Over-oxidation Products: If an oxidation reaction was involved, products like 4-bromobenzoic acid could be present.
-
Solvent Residues: Residual solvents from the reaction workup.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Issue 1: The compound is not eluting from the column.
Cause: This issue, where the compound remains at the top of the column, is typically due to the mobile phase being insufficiently polar to move a polar compound like this compound down the silica gel.
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[2] For instance, if you started with 10% ethyl acetate in hexanes, try increasing it to 20%, then 30%, and so on.
-
Add a Stronger Polar Solvent: If increasing the ethyl acetate concentration is not effective or requires a very high percentage, consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Check for Decomposition: It's possible the compound has decomposed on the silica gel.[2] To test for this, you can perform a small-scale stability test by spotting the compound on a TLC plate with a silica stationary phase and letting it sit for a few hours before developing it to see if any new spots appear.
Issue 2: The compound is eluting with a broad, tailing peak.
Cause: Peak tailing is a common problem when purifying acidic compounds on silica gel. It is often caused by strong, non-ideal interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface.[6]
Solution:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will protonate the silanol groups on the silica gel and suppress the ionization of your compound, leading to sharper peaks.
-
Use a Deactivated Stationary Phase: If acidifying the mobile phase is not sufficient, consider using deactivated silica gel. You can deactivate silica gel by treating it with a base, such as triethylamine, to neutralize the acidic silanol groups.[2]
-
Consider an Alternative Stationary Phase: For particularly problematic separations, switching to a different stationary phase like alumina (basic or neutral) or Florisil® might be beneficial.[2]
Issue 3: Poor separation of the desired compound from impurities.
Cause: Achieving good separation requires optimizing the selectivity of your chromatographic system. If your compound is co-eluting with impurities, the chosen mobile phase is not providing adequate resolution.
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems. Sometimes, a combination of three solvents can provide better separation than a two-solvent system. For example, you could try a hexane/ethyl acetate/dichloromethane system. The key is to find a solvent system that dissolves both your compound and the impurities well.[2]
-
Use a Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be very effective. Start with a low polarity eluent to allow the less polar impurities to elute first, then gradually increase the polarity to elute your compound, leaving the more polar impurities behind on the column.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding this powder to the top of your packed column.[8] This can lead to a more uniform starting band and better separation.
Issue 4: The compound appears to have decomposed on the column.
Cause: Some organic compounds are unstable on the acidic surface of silica gel.[2] The Lewis acidic sites on the silica can catalyze degradation reactions.
Solution:
-
Test for Stability: Before running a large-scale column, perform a stability test on a TLC plate as described in Issue 1.
-
Deactivate the Silica Gel: Neutralizing the silica gel with a base like triethylamine can mitigate decomposition.[2]
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, avoid silica gel altogether and opt for a more inert stationary phase like Celite® or use a different purification technique such as recrystallization.
Experimental Protocol: A Starting Point
This protocol provides a general starting point for the purification of this compound. Optimization will be necessary based on your specific crude material and the impurities present.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal mobile phase for column chromatography.
-
Procedure:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 ratio).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.[5] This will likely require increasing the proportion of ethyl acetate.
-
Consider adding 0.5% acetic acid to the mobile phase to improve the spot shape.
-
2. Column Preparation (Slurry Packing):
-
Objective: To pack a uniform and air-free column.
-
Procedure:
-
Choose a glass column of an appropriate size for the amount of crude material you need to purify.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.[5]
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
3. Sample Loading (Wet Loading):
-
Objective: To apply the sample to the column in a concentrated band.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.[5]
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
4. Elution and Fraction Collection:
-
Objective: To separate and collect the purified compound.
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column to start the elution process.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound in a reasonable time.
-
5. Post-Purification Analysis:
-
Objective: To confirm the purity of the isolated compound.
-
Procedure:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the purified product by techniques such as NMR, HPLC, or mass spectrometry to confirm its identity and purity.
-
Visualizing the Workflow
Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. This compound CAS#: 7099-87-8 [m.chemicalbook.com]
- 4. labtech.tn [labtech.tn]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-oxoacetic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and byproducts encountered during the synthesis of this important α-keto acid, providing in-depth troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the knowledge to not only identify and mitigate common issues but also to understand the underlying chemical principles governing these transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for the synthesis of this compound typically start from 4-bromoacetophenone. The two primary routes are:
-
Direct Oxidation of 4-bromoacetophenone: This is a widely used method where the methyl group of 4-bromoacetophenone is oxidized to a carboxylic acid, yielding the desired α-keto acid. Common oxidizing agents for this transformation include selenium dioxide (SeO₂) and potassium permanganate (KMnO₄).
-
Friedel-Crafts Acylation of Bromobenzene: This approach involves the acylation of bromobenzene with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: I performed an oxidation of 4-bromoacetophenone and my yield of this compound is low, with a significant amount of a white solid byproduct. What is this likely to be?
A2: A common byproduct in the oxidation of 4-bromoacetophenone, especially when using strong oxidizing agents like potassium permanganate, is 4-bromobenzoic acid.[1][2][3] This occurs due to over-oxidation, where the bond between the carbonyl group and the methyl group is cleaved. The formation of 4-bromobenzoic acid is a known issue and its presence can significantly reduce the yield of the desired product.
Q3: During the synthesis, I've observed the formation of an isomeric byproduct. How is this possible?
A3: Isomeric byproducts can arise depending on the synthetic route. If your synthesis involves the bromination of a precursor, you might encounter isomeric bromophenyl derivatives. For instance, in the synthesis of related compounds, the formation of 2-(3-bromophenyl) and 2-(2-bromophenyl) isomers has been reported as impurities.[4][5] These isomers can be challenging to separate from the desired para-substituted product due to their similar physical properties.
Q4: I'm using selenium dioxide for the oxidation. What are the potential pitfalls and byproducts I should be aware of?
A4: Selenium dioxide is a more selective oxidizing agent for converting α-methylene groups to 1,2-dicarbonyl compounds.[6][7][8] However, potential issues include:
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted 4-bromoacetophenone.
-
Formation of other oxidation products: While SeO₂ is selective, other oxidation products can sometimes be observed.
-
Toxicity and handling: Selenium compounds are toxic and require careful handling in a well-ventilated fume hood.
Q5: How can I effectively purify my crude this compound?
A5: Purification can be challenging due to the polar nature of the product and the potential for similar polarity byproducts. Common purification techniques include:
-
Recrystallization: This is an effective method if a suitable solvent system can be found to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from byproducts, especially those with different polarities.[9]
-
Acid-Base Extraction: This can be useful for separating the acidic product from neutral or basic impurities.
Troubleshooting Guides
This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions for the primary synthetic routes.
Route 1: Oxidation of 4-Bromoacetophenone
Issue 1: Low Yield and Presence of 4-Bromobenzoic Acid
-
Symptom: The final product contains a significant amount of 4-bromobenzoic acid, confirmed by techniques like NMR or LC-MS, leading to a low yield of this compound.
-
Cause: This is a classic case of over-oxidation, particularly when using strong, non-selective oxidizing agents like potassium permanganate under harsh conditions (e.g., high temperature, prolonged reaction time).[1][2][3] The reaction proceeds past the desired α-keto acid stage.
-
Solution:
-
Milder Oxidizing Agent: Switch to a more selective oxidizing agent like selenium dioxide (SeO₂), which is known to be effective for the α-oxidation of ketones to 1,2-dicarbonyl compounds.[6][7][8]
-
Reaction Control with KMnO₄: If using KMnO₄, carefully control the reaction conditions. Use a stoichiometric amount of the oxidant, maintain a lower temperature, and monitor the reaction progress closely using techniques like TLC to stop the reaction once the starting material is consumed.
-
Haloform Reaction Conditions: Be mindful that under basic conditions with a halogenating agent, the haloform reaction can occur, which explicitly converts methyl ketones to carboxylic acids.[10][11]
-
Issue 2: Incomplete Reaction - Unreacted 4-Bromoacetophenone
-
Symptom: Analysis of the crude product shows a significant amount of the starting material, 4-bromoacetophenone.
-
Cause:
-
Insufficient Oxidant: The amount of oxidizing agent used was not sufficient to convert all of the starting material.
-
Low Reaction Temperature: The reaction temperature may have been too low, resulting in a sluggish reaction rate.
-
Poor Solubility: The starting material may not have been fully dissolved in the reaction solvent, limiting its availability for reaction.
-
-
Solution:
-
Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary, but this must be balanced against the risk of over-oxidation.
-
Temperature and Time: Gradually increase the reaction temperature and/or reaction time while carefully monitoring for the formation of byproducts.
-
Solvent System: Choose a solvent system in which both the starting material and the oxidizing agent are sufficiently soluble.
-
Route 2: Friedel-Crafts Acylation of Bromobenzene
Issue 1: Formation of Isomeric Byproducts
-
Symptom: The product mixture contains not only the desired 4-bromo isomer but also 2-bromo and/or 3-bromo isomers.
-
Cause: Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of ortho, meta, and para substituted products. While the bromo group is an ortho-para director, some meta-product can also be formed, and the ratio of ortho to para substitution can vary.
-
Solution:
-
Catalyst Choice: The choice of Lewis acid catalyst and reaction conditions can influence the isomeric ratio. Experiment with different catalysts (e.g., AlCl₃, FeCl₃) and temperatures to optimize for the desired para-isomer.
-
Purification: Isomeric products often have very similar physical properties, making them difficult to separate. Careful column chromatography or fractional crystallization may be required.
-
Issue 2: Polysubstitution Products
-
Symptom: The product mixture contains di-acylated bromobenzene derivatives.
-
Cause: Although the acyl group is deactivating, under forcing conditions, a second acylation can occur.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount of the acylating agent and the Lewis acid catalyst relative to the bromobenzene.
-
Reaction Conditions: Employ milder reaction conditions (lower temperature, shorter reaction time) to minimize the likelihood of a second acylation.
-
Experimental Protocols
Protocol 1: Oxidation of 4-Bromoacetophenone using Selenium Dioxide
This protocol provides a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
4-Bromoacetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoacetophenone (1 equivalent) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Byproduct Formation Pathways
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. quora.com [quora.com]
- 3. Page loading... [wap.guidechem.com]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. homework.study.com [homework.study.com]
Technical Support Center: Purification of 2-(4-Bromophenyl)-2-oxoacetic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenge of removing isomeric impurities from 2-(4-Bromophenyl)-2-oxoacetic acid. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in my sample of this compound and why do they form?
Answer: The primary isomeric impurities you will likely encounter are the 2-(2-bromophenyl)-2-oxoacetic acid (ortho-isomer) and 2-(3-bromophenyl)-2-oxoacetic acid (meta-isomer) . Your desired product is the para-isomer.
These impurities typically arise during the synthesis, most commonly from the starting material. For instance, if your synthesis begins with a Friedel-Crafts acylation of bromobenzene, the directing effects of the bromo group, while strongly para-directing, can still produce minor amounts of the ortho and, to a lesser extent, meta products. Subsequent oxidation steps will carry these impurities through to the final product. It is crucial to analyze the purity of your starting bromobenzene derivative to anticipate the potential isomeric impurity profile.
Q2: How can I reliably detect and quantify the presence of these ortho- and meta-isomers?
Answer: Confirming the presence and quantity of isomeric impurities is a critical first step. Mass spectrometry (MS) alone is insufficient as isomers have the same mass[1]. You must employ separative and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method.[2] Positional isomers often have slightly different polarities and shapes, allowing for separation on a suitable column.[3][4] A reversed-phase C18 column is an excellent starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for distinguishing between ortho-, meta-, and para-substituted benzene rings. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. For example, the para-isomer will show a characteristic AA'BB' system (often appearing as two doublets), whereas the ortho- and meta-isomers will exhibit more complex splitting patterns.[5]
-
Gas Chromatography (GC): If the compound can be derivatized to a more volatile form (e.g., as a methyl ester), GC can also be an effective separation technique.[6]
For quantitative analysis, HPLC is the preferred method. By running a certified reference standard of your main compound, you can determine the relative percentage of impurities by area normalization of the peaks.
Troubleshooting Guide: Isomer Purification Strategies
This section provides a logical workflow for tackling isomeric impurity removal, from simpler methods to more advanced techniques.
Caption: Decision workflow for purifying this compound.
Q3: My sample has significant isomeric impurities. Is recrystallization a viable first step?
Answer: Absolutely. Recrystallization is the most cost-effective and scalable purification technique and should almost always be your first approach for solid compounds.[7] The success of this method hinges on the differential solubility of the isomers in a chosen solvent system.
Causality: The para-isomer, being more symmetric than the ortho- and meta-isomers, generally packs more efficiently into a crystal lattice. This often results in it being less soluble in a given solvent, especially at cooler temperatures. This difference in solubility is the physical basis for the separation.
Experimental Protocol: Fractional Recrystallization
-
Solvent Screening: The key is to find a solvent (or solvent pair) that fully dissolves your compound at an elevated temperature but in which the desired para-isomer has limited solubility at room temperature or below, while the impurities remain in solution.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[8]
-
Slow Cooling: Turn off the heat and allow the solution to cool slowly to room temperature. Slow cooling is critical as it encourages the formation of pure, well-ordered crystals of the less soluble para-isomer, excluding the impurity molecules from the crystal lattice.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of your target compound.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.
-
Analysis: Dry the crystals and re-analyze by HPLC or NMR to determine the purity. It may be necessary to repeat the recrystallization process to achieve the desired level of purity.
Data Presentation: Solvent Selection Guide
| Solvent System | Rationale & Expected Outcome | Safety Considerations |
| Toluene | Aromatic acids often show good solubility in hot toluene and lower solubility upon cooling. A good first choice. | Flammable, irritant. Use in a fume hood. |
| Ethanol/Water | Highly tunable. Dissolve the acid in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of ethanol to clarify and then allow to cool. | Flammable (Ethanol). |
| Acetic Acid/Water | Similar to ethanol/water, often used for purifying aromatic carboxylic acids. | Corrosive. Use in a fume hood with appropriate PPE. |
| Hexane/Ethyl Acetate | A less polar option. Dissolve in a minimum of hot ethyl acetate and add hot hexane as the anti-solvent. | Flammable. |
Q4: Recrystallization improved purity but didn't remove all the isomers. When should I switch to chromatography?
Answer: You should move to preparative chromatography when:
-
Recrystallization fails to achieve the target purity after 2-3 attempts.
-
The isomeric impurities are present at very high concentrations.
-
You need to isolate the impurities themselves for characterization.
-
You are working on a small scale where material loss during multiple recrystallizations is a concern.
Chromatography offers much higher resolving power than recrystallization but is more expensive and time-consuming, especially at a large scale.[9]
Experimental Protocol: Developing a Preparative HPLC Method
-
Analytical Method Optimization: First, develop a robust analytical HPLC method that shows baseline separation of the para-isomer from the ortho- and meta-isomers.
-
Column: A standard C18 column is a good starting point. For difficult separations, a column with a different stationary phase, like a biphenyl phase, can provide alternative selectivity for aromatic compounds.[4]
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous acid (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (acetonitrile or methanol). The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
-
Gradient: Start with a shallow gradient to scout for the optimal isocratic conditions that provide good separation in a reasonable timeframe.
-
-
Scale-Up:
-
Loading Study: On your analytical column, determine the maximum amount of crude material you can inject without losing resolution between the target peak and the impurities.
-
Transfer to Prep Column: Scale the method to a larger preparative column. The flow rate and injection volume should be scaled proportionally to the column's cross-sectional area.
-
Fraction Collection: Collect the eluent in fractions as your desired peak comes off the column.
-
Analysis & Pooling: Analyze the collected fractions by analytical HPLC. Pool the fractions that meet your purity specification.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to isolate your pure compound.
-
Caption: Key stages in developing a preparative chromatography method.
Q5: How do I confirm that the purification was successful?
Answer: Final purity validation is essential. You should use at least two orthogonal methods to confirm the absence of impurities.
-
Primary Method (HPLC): Run the purified sample using your optimized analytical HPLC method. The chromatogram should show a single major peak corresponding to the para-isomer, with any impurity peaks below your specified threshold (e.g., <0.1%).
-
Confirmatory Method (NMR): Acquire a high-resolution ¹H NMR spectrum. The spectrum should be clean, showing the expected simple splitting pattern for the para-isomer, with no evidence of the complex signals associated with the ortho- or meta-isomers.
-
Melting Point: A sharp melting point that is consistent with literature values for pure this compound (approx. 89°C) is a strong indicator of high purity. Isomeric impurities will typically depress and broaden the melting point range.
By combining these techniques, you can be highly confident in the purity of your final product.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. gtfch.org [gtfch.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-oxoacetic acid
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yields and purity. As experienced chemists, we understand that synthesizing this valuable intermediate can present challenges. This resource is structured to address common issues directly, explaining the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and reliable method for synthesizing this compound is through the oxidation of the α-methylene group of 4-bromoacetophenone. The two most commonly employed oxidizing agents for this transformation are Selenium Dioxide (SeO₂) and Potassium Permanganate (KMnO₄).
Q2: Which oxidizing agent, SeO₂ or KMnO₄, is better for this synthesis?
The choice of oxidizing agent depends on the desired selectivity and reaction control.
-
Selenium Dioxide (SeO₂) is generally the preferred reagent for this specific transformation. It is a highly selective oxidant for the α-methylene group of ketones, leading directly to the desired 1,2-dicarbonyl compound with a typically higher yield and fewer side products.[1][2] The reaction, known as the Riley oxidation, is well-established for this purpose.[2][3]
-
Potassium Permanganate (KMnO₄) is a powerful and less expensive oxidizing agent. However, it is less selective and can lead to over-oxidation and cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of 4-bromobenzoic acid as a significant byproduct.[4][5] Controlling the reaction conditions to prevent this is crucial but can be challenging.
For achieving a higher yield of the desired product, this guide will primarily focus on the Selenium Dioxide mediated oxidation.
Q3: What are the key safety precautions when working with Selenium Dioxide?
Selenium compounds are highly toxic and should be handled with extreme care.[1]
-
Handling: Always work in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[7] Avoid inhalation of the dust and any contact with skin or eyes.[6][7]
-
Storage: Keep the container tightly closed and store it in a dry, well-ventilated area.[6][8]
-
Disposal: Dispose of selenium-containing waste according to your institution's hazardous waste guidelines. Do not let it enter drains.[1][8]
Troubleshooting Guide: SeO₂ Oxidation of 4-Bromoacetophenone
This section addresses common issues encountered during the synthesis of this compound using selenium dioxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive SeO₂: Commercial SeO₂ can absorb moisture and lose activity. | Purify the commercial SeO₂ by sublimation before use.[2] |
| 2. Incorrect Solvent: The choice of solvent is critical for reaction efficiency. | 1,4-Dioxane with a small amount of water is a common and effective solvent system. Pyridine can also be used and may facilitate the reaction.[9][10] | |
| 3. Insufficient Reaction Temperature or Time: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically heated to reflux (around 100-110°C) for several hours.[10] | |
| Formation of a Black or Red Precipitate | This is normal. The precipitate is elemental selenium (Se), a byproduct of the reaction. | The elemental selenium should be removed by filtration through a pad of celite at the end of the reaction.[11] A red amorphous precipitate is a positive sign that the SeO₂ is being reduced and your starting material is being oxidized.[11] |
| Presence of Unreacted 4-Bromoacetophenone | 1. Insufficient Oxidant: The molar ratio of SeO₂ to the starting material may be too low. | Use a slight excess of SeO₂ (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material.[10] |
| 2. Reaction Not Complete: The reaction may not have been heated long enough. | Continue to monitor the reaction by TLC until the starting material spot is no longer visible. | |
| Difficulty in Product Purification | 1. Incomplete Removal of Selenium Byproducts: Finely divided elemental selenium can be difficult to filter. | Use a filter aid like celite to ensure all elemental selenium is removed.[11] |
| 2. Presence of Organoselenium Impurities: Other selenium-containing byproducts may be present. | A thorough work-up including an acid-base extraction is crucial. The desired product is a carboxylic acid and can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. The product can then be re-precipitated by acidification. |
High-Yield Experimental Protocol: SeO₂ Oxidation
This protocol provides a step-by-step method for the synthesis of this compound with an expected high yield.
Materials:
-
4-Bromoacetophenone
-
Selenium Dioxide (sublimed)
-
1,4-Dioxane
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromoacetophenone (1.0 eq).
-
Reagent Addition: Add sublimed selenium dioxide (1.2 eq) to the flask.
-
Solvent Addition: Add 1,4-dioxane and a small amount of water (e.g., 10:1 v/v dioxane:water) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 101-110°C) with vigorous stirring. A red or black precipitate of elemental selenium will form as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the 4-bromoacetophenone is consumed (typically 4-6 hours).
-
Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated selenium. Rinse the filter cake with a small amount of 1,4-dioxane.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Add ethyl acetate and wash with a saturated sodium bicarbonate solution. The product will move to the aqueous basic layer.
-
Isolation: Separate the aqueous layer and carefully acidify it with concentrated HCl to a pH of approximately 1-2. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Value |
| **Molar Ratio (4-Bromoacetophenone:SeO₂) ** | 1 : 1.2 |
| Reaction Temperature | 101-110 °C |
| Typical Reaction Time | 4-6 hours |
| Expected Yield | >80% |
Visualizing the Process
Reaction Mechanism
The oxidation of 4-bromoacetophenone with selenium dioxide proceeds through the enol form of the ketone.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. adichemistry.com [adichemistry.com]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Oxidation of 4-Bromoacetophenone
Welcome to the technical support center for the oxidation of 4-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, ensuring both high yield and purity of the desired product, 4-bromobenzoic acid.
This document moves beyond a simple recitation of procedural steps. It delves into the causality behind experimental choices, offering a self-validating framework for your protocols. Every recommendation is grounded in established chemical principles and supported by authoritative references to bolster your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the oxidation of 4-bromoacetophenone. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.
Question 1: My reaction is incomplete, and I'm recovering a significant amount of unreacted 4-bromoacetophenone. What could be the cause?
Answer:
Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Oxidant: The stoichiometry of the oxidant to the substrate is critical. For the haloform reaction, a sufficient excess of the hypohalite solution (e.g., sodium hypochlorite) is necessary to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The oxidation of 4-bromoacetophenone is not instantaneous. If the reaction time is too short or the temperature is too low, the reaction may not have had sufficient energy and time to proceed to completion.
-
Poor Mixing: In a biphasic reaction mixture, efficient mixing is essential to ensure that the reactants come into contact. Inadequate agitation can lead to localized areas of low reactant concentration, thereby hindering the reaction rate.
-
Decomposition of the Oxidant: Hypohalite solutions are susceptible to decomposition, especially at elevated temperatures or in the presence of certain metal ions. If the oxidant has degraded, it will no longer be effective.
Troubleshooting Steps:
-
Verify Oxidant Concentration: If possible, titrate your oxidant solution to confirm its concentration before use.
-
Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of the oxidant. A common starting point is 3-4 equivalents for the haloform reaction.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for the formation of side products. For the haloform reaction with bleach, a temperature of 50-70°C is often effective.
-
Time: Extend the reaction time and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Improve Agitation: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
-
Use Fresh Oxidant: Always use a fresh bottle of the oxidizing agent or a freshly prepared solution.
Question 2: I've isolated my product, but I'm seeing a significant impurity with a different retention time in my GC-MS analysis. What could it be?
Answer:
The presence of unexpected impurities can be perplexing. Based on the chemistry of 4-bromoacetophenone and the typical oxidation conditions, a likely culprit is 4-bromophenyl acetate , the product of a Baeyer-Villiger oxidation.
The Baeyer-Villiger oxidation is a reaction where a ketone is converted to an ester using a peroxyacid or peroxide oxidant.[1][2][3] While the haloform reaction is the desired pathway, if peroxy acids are present as impurities in your oxidant or are formed in situ, the Baeyer-Villiger reaction can compete. In the case of 4-bromoacetophenone, the migratory aptitude of the aryl group is greater than that of the methyl group, leading to the formation of 4-bromophenyl acetate.[2]
Troubleshooting and Confirmation:
-
Analytical Confirmation:
-
GC-MS: The mass spectrum of 4-bromophenyl acetate will show a different fragmentation pattern than 4-bromobenzoic acid or the starting material. Look for the characteristic molecular ion peak and fragments corresponding to the loss of the acetyl group.
-
NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool to distinguish between the desired product and the Baeyer-Villiger byproduct. 4-bromobenzoic acid will have a characteristic carboxylic acid proton signal (typically >10 ppm), which will be absent in the spectrum of 4-bromophenyl acetate. The acetate will show a singlet for the methyl protons around 2 ppm.[4]
-
-
Minimize Peroxy Acid Formation:
-
Purity of Oxidant: Ensure you are using a high-purity oxidant.
-
Avoid Radical Initiators: The presence of radical initiators can sometimes lead to the formation of peroxy species.
-
Controlled Conditions: Avoid excessively high temperatures, which can sometimes promote side reactions.
-
Question 3: My final product shows a loss of the bromine substituent. Why is this happening and how can I prevent it?
Answer:
The carbon-bromine bond on the aromatic ring is generally stable; however, under certain conditions, dehalogenation can occur. This is more likely if you are using harsh reaction conditions or if your reaction mixture contains catalysts that can promote this side reaction.
For instance, some palladium catalysts, if present as impurities, are known to catalyze dehalogenation reactions.[4] Additionally, highly basic conditions at elevated temperatures could potentially lead to nucleophilic aromatic substitution, though this is less common for bromine compared to other halogens.
Troubleshooting Steps:
-
Analyze for Contaminants: If you suspect catalytic dehalogenation, analyze your starting materials and reaction vessel for any potential metal contaminants.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Control pH: While the haloform reaction requires basic conditions, using an extremely high concentration of a strong base for an extended period might contribute to side reactions.
Experimental Protocol: Oxidation of 4-Bromoacetophenone via the Haloform Reaction
This protocol provides a reliable method for the synthesis of 4-bromobenzoic acid from 4-bromoacetophenone using commercially available bleach (sodium hypochlorite solution).
Materials:
-
4-Bromoacetophenone
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoacetophenone (1.0 eq) in a minimal amount of a co-solvent like dioxane or THF if necessary to aid solubility, although direct reaction with the aqueous phase is often successful with vigorous stirring.
-
Addition of Base and Oxidant: Add a 10% aqueous solution of sodium hydroxide (2.0 eq). Begin vigorous stirring and add sodium hypochlorite solution (~5.25%, 4.0 eq) dropwise over 30 minutes. An exotherm may be observed; maintain the temperature between 50-60°C using a water bath.
-
Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The disappearance of the 4-bromoacetophenone spot indicates the reaction is complete.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite to quench any excess sodium hypochlorite. The yellow color of the solution should fade.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and the bromoform byproduct. The desired 4-bromobenzoate salt will remain in the aqueous layer.
-
Workup - Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2. A white precipitate of 4-bromobenzoic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[5]
Data Presentation
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| 4-Bromoacetophenone | 199.04 | 49-51 | ~2.6 (s, 3H, -COCH₃), ~7.6 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H)[6] |
| 4-Bromobenzoic Acid | 201.02 | 252-254 | ~7.7 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), >10 (br s, 1H, -COOH) |
| 4-Bromophenyl acetate | 215.04 | 24-26 | ~2.3 (s, 3H, -OCOCH₃), ~7.0 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H) |
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway: The Haloform Reaction
The haloform reaction proceeds through a series of enolate formations and halogenations at the alpha-carbon, followed by cleavage of the trihalomethyl group.[7][8]
Caption: The Haloform Reaction Pathway.
Side Reaction: Baeyer-Villiger Oxidation
This pathway competes with the haloform reaction, especially in the presence of peroxy acids.
Caption: The Baeyer-Villiger Side Reaction.
Troubleshooting Workflow
A logical approach to diagnosing and resolving issues in your oxidation reaction.
Caption: A Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. research.wur.nl [research.wur.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4'-Bromoacetophenone(99-90-1) 1H NMR [m.chemicalbook.com]
- 7. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
Technical Support Center: Stability and Handling of 2-(4-Bromophenyl)-2-oxoacetic acid
Welcome to the technical support guide for 2-(4-Bromophenyl)-2-oxoacetic acid (also known as 4-bromobenzoylformic acid). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile α-keto acid in their work. As a critical intermediate in organic synthesis, understanding its stability profile is paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide provides in-depth answers to common questions and troubleshooting advice regarding its stability under acidic and basic conditions.
Core Chemical Properties & Stability Overview
This compound is an aromatic α-keto acid, a class of compounds that possess unique reactivity due to the adjacent keto and carboxylic acid functionalities.[3] While generally stable under standard storage conditions, its reactivity can lead to degradation under specific experimental settings, particularly at elevated temperatures or extreme pH.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrO₃ | [4][5] |
| Molecular Weight | 229.03 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| pKa | ~2.03 - 2.15 | [4][7] |
| Storage | Sealed in dry, room temperature or refrigerated (0-8 °C) | [2][5][6] |
The primary degradation pathway of concern for α-keto acids is decarboxylation, although this process is significantly less facile than for their β-keto acid counterparts.[8] Unlike β-keto acids, which can undergo decarboxylation through a stable six-membered cyclic transition state, α-keto acids require more forcing conditions, such as high heat or the presence of specific catalysts or oxidants.[9][10]
Caption: Potential fates of the compound under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
The main stability concern is decarboxylation, which involves the loss of the carboxylic acid group as carbon dioxide (CO₂). This reaction is not spontaneous at room temperature but can be induced by heat, particularly in acidic solutions.[9] The resulting product would be 4-bromobenzaldehyde. While α-keto acids are more resistant to decarboxylation than β-keto acids, the risk is not negligible, especially in reactions requiring elevated temperatures.[8][11]
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
Neutral to Mildly Acidic (pH 4-7): In this range, the compound exists in equilibrium between its protonated carboxylic acid form and its conjugate base. It is generally stable for short-term experimental use at room temperature.
-
Acidic (pH < 4): The compound is fully protonated. In the absence of heat, it is relatively stable. However, strong acidic conditions combined with heat significantly increase the risk of decarboxylation. For instance, heating in dilute sulfuric acid is a known method to decarboxylate simple α-keto acids.[9]
-
Basic (pH > 8): The compound is deprotonated to form the water-soluble 2-(4-bromophenyl)-2-oxoacetate salt. In this salt form, it is significantly more resistant to thermal decarboxylation. However, strong basic conditions can promote other reactions if potent nucleophiles are present, which could potentially attack the electrophilic keto-carbonyl carbon.
Q3: Can I heat solutions containing this compound?
Caution is strongly advised. Heating this compound, especially in acidic or even neutral media, can provide the activation energy needed for decarboxylation. If your protocol requires heating, we recommend first running a small-scale stability test (see Protocol 4.1) under your specific reaction conditions (solvent, pH, temperature) to quantify its stability. If heating is unavoidable, conducting the reaction under basic conditions (if compatible with your desired transformation) will generally afford greater stability against decarboxylation.
Q4: What are the likely degradation products I should watch for?
The most probable degradation product is 4-bromobenzaldehyde , formed via decarboxylation. Another possibility, though less common under typical conditions, is hydration of the α-keto group to form the corresponding gem-diol, 2-(4-bromophenyl)-2,2-dihydroxyacetic acid, especially in aqueous media.[12]
Q5: What are the ideal long-term storage conditions?
For optimal shelf life, the compound should be stored as a solid in a tightly sealed container in a cool, dry place.[5][13] Storage under an inert atmosphere (e.g., Argon or Nitrogen) can further protect it from potential oxidative degradation over extended periods.
Troubleshooting Guide
Problem 1: My reaction yield is low, and I suspect the starting material degraded.
-
Symptom: A reaction run in an acidic solvent at 80°C for several hours results in a low yield of the desired product and recovery of minimal starting material.
-
Probable Cause: Acid-catalyzed thermal decarboxylation. The combination of acid and heat has likely converted a significant portion of your starting material into 4-bromobenzaldehyde.
-
Solution & Causality:
-
Lower the Temperature: The rate of decarboxylation is highly temperature-dependent. Determine the lowest possible temperature at which your desired reaction proceeds at an acceptable rate.
-
Use a Milder Acid: If a proton source is required, consider switching from a strong mineral acid (like H₂SO₄) to a weaker organic acid or a Lewis acid that is less likely to promote decarboxylation.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the time the compound is exposed to harsh conditions.
-
Perform a Control Experiment: Run the reaction without your other reagents, containing only the solvent, acid, and this compound at the target temperature. This will isolate and confirm the extent of degradation.
-
Problem 2: I see an unexpected peak corresponding to 4-bromobenzaldehyde in my NMR or GC-MS analysis.
-
Symptom: Post-reaction or post-workup analysis shows a significant singlet around 9.9-10.1 ppm in ¹H NMR or a mass peak corresponding to 4-bromobenzaldehyde.
-
Probable Cause: This is a clear indicator of decarboxylation.
-
Solution & Causality:
-
Review Reaction Conditions: As with Problem 1, your reaction conditions (heat, acid) are the most likely cause.
-
Evaluate Workup Procedure: A harsh acidic workup, especially if it involves heating (e.g., heated distillations), can also cause decarboxylation. Consider neutralizing the reaction mixture before any concentration steps that require heat.
-
Check GC-MS Injection Temperature: High injector port temperatures in GC-MS can sometimes cause on-column thermal degradation of labile compounds. If you suspect this, try analyzing a sample via a "cooler" technique like LC-MS or by derivatizing the compound before GC analysis.
-
Caption: Troubleshooting workflow for degradation issues.
Experimental Protocol
Protocol 4.1: Assessing Stability Under Specific Experimental Conditions
This protocol provides a self-validating system to determine the stability of this compound under your intended reaction conditions.
Objective: To quantify the rate of degradation of the title compound at a specific pH and temperature.
Materials:
-
This compound
-
Your chosen reaction solvent
-
Appropriate buffer solutions or acid/base to adjust pH
-
Internal standard (e.g., naphthalene, durene - select a compound that is stable under the test conditions and does not co-elute)
-
Analytical instrument (HPLC or GC with appropriate column)
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound and the internal standard in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set Up Test Conditions: In a reaction vial, add the solvent and any acids or bases intended for your reaction. Place the vial in a heating block or oil bath set to your target reaction temperature. Allow it to equilibrate.
-
Initiate the Test (t=0): Add a known volume of the stock solution to the pre-heated reaction vial. Immediately withdraw a small aliquot (e.g., 50 µL), quench it by diluting into a cold mobile phase or a neutral solvent, and label it "t=0". This is your baseline sample.
-
Time-Course Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw additional aliquots, quenching each one immediately in the same manner.
-
Analysis: Analyze all collected time-point samples by HPLC or GC.
-
Data Interpretation: Calculate the peak area ratio of this compound to the internal standard for each time point. A decrease in this ratio over time indicates degradation. Plotting this ratio versus time will give you a degradation profile and allow you to calculate the compound's half-life under those specific conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Page loading... [wap.guidechem.com]
- 5. 7099-87-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound CAS#: 7099-87-8 [chemicalbook.com]
- 7. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemicalbook.com [chemicalbook.com]
Technical Support Center: Monitoring 2-(4-Bromophenyl)-2-oxoacetic Acid Reactions by TLC
Welcome to the technical support guide for monitoring reactions involving 2-(4-bromophenyl)-2-oxoacetic acid using Thin-Layer Chromatography (TLC). As a senior application scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to common challenges. This guide moves beyond simple protocols to explain the scientific principles behind each step, empowering you to make informed decisions and effectively troubleshoot your experiments.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may encounter when using TLC to monitor reactions with this compound. The highly polar and acidic nature of this α-keto acid often requires special consideration.
Question 1: Why are my spots for this compound 'streaking' or 'tailing' up the TLC plate instead of forming tight, round spots?
Answer: This is the most common issue encountered with carboxylic acids on standard silica gel plates.
-
Root Cause: Streaking occurs due to strong interactions between the acidic proton of your compound's carboxylic acid group and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This causes a portion of your compound to "stick" to the baseline and get dragged up the plate by the mobile phase, rather than moving as a discrete band. This leads to poor resolution and inaccurate Rf values.
-
Solutions:
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a competitive acid to your eluent.[1][3][4] This addition keeps the this compound in its fully protonated, less polar state, minimizing its interaction with the silica.
-
Add 0.5-2% acetic acid or formic acid to your solvent system. For example, if your eluent is 70:30 Hexane:Ethyl Acetate, a modified system would be 69:30:1 Hexane:Ethyl Acetate:Acetic Acid.
-
-
Reduce Sample Concentration: Overloading the plate can exacerbate streaking.[3][4][5] Try diluting your sample significantly before spotting it on the plate.
-
Consider a Different Stationary Phase: While less common for routine monitoring, using reversed-phase (C18) TLC plates can sometimes mitigate issues with highly polar or acidic compounds.[3][6]
-
Question 2: My spots are not moving off the baseline (Rf is too low) or they are running with the solvent front (Rf is too high). How do I fix this?
Answer: This indicates that the polarity of your mobile phase (eluent) is not matched to your compound. The goal is to achieve an Rf value between 0.2 and 0.4 for your starting material to allow for clear separation from the product.
-
Cause & Solution (Rf is too low):
-
Problem: The eluent is not polar enough to move the highly polar α-keto acid up the plate.[3]
-
Solution: Increase the polarity of your mobile phase. This is done by increasing the proportion of the more polar solvent in your mixture. For example, if a 70:30 Hexane:Ethyl Acetate system results in an Rf of 0.1, try changing the ratio to 50:50 or even 30:70.
-
-
Cause & Solution (Rf is too high):
-
Problem: The eluent is too polar, causing your compound to have a high affinity for the mobile phase and travel with the solvent front.[3]
-
Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent. For instance, if your spots are too high with a 50:50 Hexane:Ethyl Acetate mixture, try 70:30 or 80:20.
-
| Recommended Starting Solvent Systems |
| System |
| Hexane:Ethyl Acetate (70:30) + 1% Acetic Acid |
| Dichloromethane:Methanol (95:5) + 1% Acetic Acid |
| Diethyl Ether:Hexane (50:50) + 1% Acetic Acid |
Question 3: I've run my TLC, but I don't see any spots under the UV lamp. Does this mean my reaction didn't work?
Answer: Not necessarily. While this compound is UV-active, several factors could lead to invisible spots.
-
Potential Causes & Solutions:
-
Sample is Too Dilute: The concentration of your compound may be below the limit of detection for UV visualization.[3][5] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[5] Alternatively, prepare a more concentrated sample for TLC analysis.
-
Product is Not UV-Active: While the starting material is UV-active, your reaction product might not be. This is unlikely if the aromatic ring is retained, but possible.
-
Incorrect UV Wavelength: Ensure you are using a short-wave UV lamp (254 nm).[7] The aromatic ring of your compound will absorb this wavelength, appearing as a dark spot on the fluorescent green background of the plate.[8]
-
Use a Chemical Stain: If UV light fails, a chemical stain is required. This is a destructive method, so it should be performed after checking with UV.[8] See the FAQ section for recommended stains.
-
Experimental Workflow: Monitoring a Reaction Step-by-Step
This protocol outlines a self-validating system for reliably tracking reaction progress.
-
Prepare the TLC Plate:
-
Using a pencil (never a pen, as ink will run), lightly draw an origin line about 1 cm from the bottom of a silica gel plate.[2]
-
Mark three lanes on the origin line: "SM" for Starting Material, "CO" for Co-spot, and "RM" for Reaction Mixture.
-
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your starting this compound.
-
RM Lane: Spot a small aliquot of your reaction mixture.
-
CO Lane: First spot the starting material, then, in the exact same location, spot the reaction mixture. This "co-spot" is crucial for confirming if the spot in the RM lane is indeed unreacted starting material.[9]
-
-
Develop the Plate:
-
Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm (ensure it is below your origin line).[5] Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which ensures even development.
-
Place the spotted TLC plate into the chamber and cover it with the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a 254 nm UV lamp and circle any visible spots with a pencil.[8]
-
If necessary, use a chemical stain for further visualization.
-
Interpretation: As the reaction proceeds, you should observe the spot in the "SM" lane diminishing or disappearing in the "RM" lane, accompanied by the appearance of a new spot (the product), which will typically have a different Rf value.[9][10] The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[10]
-
Caption: Workflow for reaction monitoring using TLC.
Frequently Asked Questions (FAQs)
Question 4: What are the best chemical stains for visualizing this compound and its potential products?
Answer: Beyond UV visualization, several stains can be highly effective, targeting the specific functional groups in your molecule.
| Visualization Method | Target Functional Group(s) | Procedure & Expected Result | Citation(s) |
| UV Light (254 nm) | Aromatic Ring, Conjugated Systems | Non-destructive. Compound appears as a dark spot on a green fluorescent background. | [7][8] |
| Bromocresol Green | Carboxylic Acids | Spray or dip plate. Acidic compounds appear as bright yellow spots on a blue/green background. No heating required. | [11] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones | Spray or dip plate. Forms yellow-to-orange spots (hydrazones). Useful for visualizing the starting material's keto group. | [11] |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (Alkenes, Alcohols, etc.) | Dip plate and gently heat. Oxidizable compounds appear as yellow/brown spots on a purple/pink background. | [12] |
| o-Phenylenediamine | α-Keto Acids | Spray with reagent and heat at 100°C for ~2 minutes. Specific for α-keto acids, which appear as green fluorescent spots under long-wave UV light. | [13] |
Question 5: How do I choose the right solvent system from scratch?
Answer: Choosing a solvent system is a process of systematic experimentation. The goal is to find a solvent or mixture that provides good separation between your starting material and product.
-
Start with a Standard Mixture: A 70:30 mixture of a non-polar solvent (Hexane or Heptane) and a medium-polarity solvent (Ethyl Acetate or Diethyl Ether) is a classic starting point.[14] Remember to add ~1% acetic acid to prevent streaking.
-
Test and Adjust: Run a TLC plate.
-
If all spots remain at the bottom, your system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50:50 Hexane:EtOAc).
-
If all spots are at the top, your system is too polar. Decrease the proportion of the polar solvent (e.g., move to 90:10 Hexane:EtOAc).
-
-
Use Different Solvent Classes: If you cannot achieve good separation with one class of solvents (e.g., an ester/hydrocarbon mix), try a different combination, such as Dichloromethane/Methanol, which offers different selectivity.[3]
Question 6: Can I get quantitative information from TLC?
Answer: While TLC is primarily a qualitative technique for assessing the presence or absence of compounds, it is not suitable for accurate quantification.[14] For determining reaction yield or precise purity levels, you must use quantitative techniques like High-Performance Liquid Chromatography (HPLC)[15], Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. TLC's strength lies in its speed and low cost for rapid, real-time reaction monitoring.[14]
Caption: Decision-making flowchart for TLC troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. TLC stains [reachdevices.com]
- 13. epfl.ch [epfl.ch]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decarboxylation during reactions with 2-(4-Bromophenyl)-2-oxoacetic acid
Welcome to the technical support guide for 2-(4-Bromophenyl)-2-oxoacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the stability of this valuable α-keto acid reagent. Our goal is to provide you with the mechanistic understanding and practical strategies required to prevent unwanted decarboxylation, ensuring the success and reproducibility of your experiments.
Section 1: Understanding the Instability: The "Why" of Decarboxylation
Q1: Why is decarboxylation a concern with this compound?
Decarboxylation is the loss of a carboxyl group as carbon dioxide (CO₂). While this reaction is famously rapid for β-keto acids, α-keto acids like this compound are generally more stable.[1][2] The enhanced stability comes from the fact that α-keto acids cannot form the low-energy, six-membered cyclic transition state that facilitates decarboxylation in β-keto systems.[2][3]
However, "more stable" does not mean inert. Under certain conditions—typically elevated temperatures, the presence of specific catalysts, or oxidative environments—α-keto acids can and will decarboxylate to form the corresponding aldehyde, in this case, 4-bromobenzaldehyde.[4][5][6] This side reaction consumes your starting material, reduces yield, and complicates purification.
Caption: Contrasting decarboxylation pathways for β- and α-keto acids.
Section 2: Proactive Strategies to Prevent Decarboxylation
Successfully using this compound hinges on carefully controlling reaction conditions. The following strategies are critical for minimizing decarboxylation.
Q2: What is the single most effective strategy to avoid decarboxylation?
For many applications, the most robust strategy is to use the corresponding ester derivative , such as Ethyl 2-(4-bromophenyl)-2-oxoacetate .[7][8] Esters are significantly more resistant to thermal decarboxylation than their parent carboxylic acids. By protecting the carboxyl group, you effectively remove the possibility of this side reaction under most non-hydrolytic conditions. The ethyl ester is a versatile intermediate for synthesizing various heterocyclic compounds, including quinoxalines and pyrroles.[8]
Table 1: Comparison of this compound and its Ethyl Ester
| Property | This compound | Ethyl 2-(4-bromophenyl)-2-oxoacetate |
|---|---|---|
| Formula | C₈H₅BrO₃ | C₁₀H₉BrO₃ |
| Molecular Weight | 229.03 g/mol | 257.08 g/mol [7] |
| Primary Use | Reagent in condensation, cyclization | Stable intermediate for synthesis[7][8] |
| Decarboxylation Risk | High (under heat, oxidative stress) | Very Low (requires hydrolysis first) |
| Key Advantage | Direct use of the acid functionality | Enhanced stability, prevents side reactions |
Caption: Decision workflow for selecting the acid or its more stable ester.
Q3: If I must use the acid, what are the best practices?
If your synthesis requires the free carboxylic acid, adherence to the following conditions is paramount:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. For many condensation reactions, starting at room temperature or even 0 °C is advisable before cautiously warming if necessary. High heat is a primary driver of decarboxylation.[4][6]
-
Atmosphere Management: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). Oxidative decarboxylation is a known degradation pathway for α-keto acids, and eliminating oxygen is a critical preventative measure.[4][5][9]
-
pH Neutrality: Avoid strongly acidic or basic conditions, especially when combined with heat. While some reactions require acid or base catalysis, screen for the mildest possible conditions that are effective. Excess base, in particular, can promote unwanted side reactions.[4]
-
Judicious Catalyst Choice: Be aware that some transition metals can catalyze decarboxylation.[4] If using a metal catalyst, screen for efficiency at lower temperatures and ensure the reaction is free of oxidizing contaminants.
Section 3: Troubleshooting Guide
Q4: My TLC/LC-MS shows a major byproduct that I've identified as 4-bromobenzaldehyde. What happened?
The presence of 4-bromobenzaldehyde is a definitive sign of decarboxylation. To troubleshoot, review the following:
-
Was the reaction temperature too high? Even localized heating from an exothermic reaction can be enough to initiate decarboxylation. Ensure adequate stirring and external cooling if necessary.
-
Was the system truly inert? Check for leaks in your apparatus. Even a small amount of oxygen can facilitate oxidative decarboxylation over a long reaction time.
-
Is your solvent or reagent a hidden source of instability? Ensure solvents are properly dried and degassed. Scrutinize other reagents for potential incompatibilities that could generate excessive heat or create an oxidative environment.
Q5: My reaction requires reflux temperatures. Is decarboxylation unavoidable?
If high temperatures are non-negotiable, using the free acid is highly discouraged. This is the ideal scenario to switch to Ethyl 2-(4-bromophenyl)-2-oxoacetate . The ester will withstand the conditions, and if the free acid is needed in the final product, a subsequent hydrolysis step under controlled, mild conditions can be performed after the high-temperature reaction is complete.
Section 4: Recommended Protocol: Synthesis of a Quinoxaline Derivative
This protocol demonstrates a common application where the stable ethyl ester of this compound is used to prevent decarboxylation in a condensation reaction that often requires heating.[8]
Reaction: Condensation of o-phenylenediamine with Ethyl 2-(4-bromophenyl)-2-oxoacetate.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid (approx. 0.2-0.5 M concentration).
-
Reagent Addition: While stirring, add Ethyl 2-(4-bromophenyl)-2-oxoacetate (1.0 eq) to the solution at room temperature.
-
Reaction: The reaction mixture can be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Progress should be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 2: Hypothetical Quantitative Data for Quinoxaline Synthesis[8]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 78 (Reflux) | 4 | 88 |
| 2 | Acetic Acid | 100 | 2 | 94 |
Note: This data is adapted from analogous procedures and serves as a guideline. Actual results may vary.[8]
Section 5: Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its stability? A: Store the compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8 °C) is recommended. Avoid exposure to moisture and light to minimize degradation over time.
Q: What is the best analytical method to detect the onset of decarboxylation? A: A combination of techniques is ideal.
-
TLC: A simple and rapid way to visualize the appearance of a new, typically less polar, spot corresponding to 4-bromobenzaldehyde.
-
¹H NMR: The appearance of a distinct aldehyde proton signal (~9-10 ppm) for 4-bromobenzaldehyde is a clear indicator of decarboxylation.
-
LC-MS: This is the most sensitive method for quantifying the formation of the byproduct and tracking the consumption of the starting material.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Learn more about Glyoxylic Acid_Chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Low Conversion in 2-(4-Bromophenyl)-2-oxoacetic Acid Reactions
Welcome to the technical support center for reactions involving 2-(4-bromophenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges that can lead to low conversion rates. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Part 1: Foundational Troubleshooting - First Principles for Success
Before delving into reaction-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Low conversion can often be traced back to easily overlooked factors.
FAQ 1: My reaction with this compound is sluggish or not proceeding at all. Where should I start my investigation?
Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[1]
-
Reagent Quality and Storage:
-
Purity of this compound: The starting material should be of high purity. Impurities can interfere with the reaction or poison catalysts. It is a white to off-white solid.[2] Ensure it has been stored in a dry environment at room temperature.[3]
-
Solvent Purity: For many reactions, especially those involving organometallics or strong bases, the presence of water or other protic impurities in the solvent can be highly detrimental.[4] Always use anhydrous solvents when necessary.
-
Reagent and Catalyst Activity: Reagents, especially catalysts, can degrade over time. Ensure they are fresh or have been stored under the appropriate conditions.
-
-
Reaction Conditions:
-
Temperature Control: Ensure your reaction is being conducted at the optimal temperature. Some reactions are highly sensitive to temperature fluctuations.
-
Atmosphere: If your reaction involves moisture-sensitive reagents like Grignard reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent quenching.[4]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify if the reaction has stalled.
-
Part 2: Reaction-Specific Troubleshooting Guides
Here we address challenges associated with common transformations of this compound.
A. Esterification Reactions
The conversion of the carboxylic acid moiety to an ester is a frequent objective.
Fischer esterification is an equilibrium-driven process, so low yields often point to issues with shifting this equilibrium towards the product side.[5]
-
Driving the Equilibrium:
-
Excess Alcohol: Use the alcohol reactant as the solvent or in a large excess to push the equilibrium towards the ester product.[5]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[5] Consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent.
-
-
Catalyst Choice and Amount:
-
Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used. Ensure you are using a catalytic amount; too much acid can lead to side reactions.
-
Heterogeneous Catalysts: Consider using solid acid catalysts like Amberlyst-15, which can simplify workup and are often effective at driving the reaction to completion with high selectivity.[6]
-
-
Reaction Temperature and Time:
-
Temperature: Refluxing is common for Fischer esterifications. Ensure the temperature is appropriate for the alcohol being used.
-
Reaction Time: These reactions can be slow. Monitor by TLC to ensure the reaction has reached completion.
-
Troubleshooting Protocol: Optimizing Fischer Esterification
| Parameter | Problem | Solution |
| Equilibrium | Reaction stalls with significant starting material remaining. | Use a large excess of the alcohol (e.g., as the solvent). Remove water using a Dean-Stark trap or molecular sieves. |
| Catalyst | Low reaction rate. | Ensure an appropriate catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) is used. Consider a solid acid catalyst for easier workup. |
| Temperature | Reaction is slow. | Ensure the reaction is heated to reflux for the specific alcohol used. |
| Workup | Product loss during extraction. | Neutralize the acid catalyst carefully. Wash with a saturated sodium bicarbonate solution. Back-extract the aqueous layers to recover any dissolved product. |
B. Amidation Reactions
The formation of an amide bond is another key transformation.
Direct amidation is often challenging due to the low electrophilicity of the carboxylic acid and the basicity of the amine.
-
Activation of the Carboxylic Acid:
-
Coupling Reagents: Use standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like DMAP (4-dimethylaminopyridine) to form a more reactive intermediate.
-
Conversion to Acid Chloride: A more robust method is to first convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The resulting acid chloride can then be reacted with the amine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[7][8]
-
-
Amine Reactivity:
-
Steric Hindrance: Sterically hindered amines will react more slowly.
-
Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions or more potent activation of the carboxylic acid.
-
Experimental Workflow: Two-Step Amidation via Acid Chloride
Caption: Workflow for the two-step amidation of this compound.
C. Reactions at the Keto Group: Grignard Reactions
The α-keto group provides a site for nucleophilic attack, for instance, by Grignard reagents.
The primary issue here is the presence of the acidic carboxylic acid proton. Grignard reagents are extremely strong bases and will be quenched by the carboxylic acid before they can react at the ketone.[1][9]
-
Acid-Base Reaction: The Grignard reagent will deprotonate the carboxylic acid in a rapid and irreversible acid-base reaction. This consumes your Grignard reagent and prevents the desired nucleophilic attack on the ketone.
Logical Relationship: Grignard Reagent and Carboxylic Acid
Caption: The incompatibility of Grignard reagents and carboxylic acids.
-
Protecting Group Strategy: To achieve the desired reaction at the keto group, the carboxylic acid must first be protected, most commonly as an ester. The ester is less reactive towards Grignard reagents than the ketone, but an excess of the Grignard reagent will still lead to a double addition to the ester.[4][9] Therefore, careful control of stoichiometry is key if the ester is the intended final product. If the target is a tertiary alcohol from the reaction with the ketone, the ester protecting group will also react.
Troubleshooting Protocol: Grignard Reaction
| Problem | Cause | Solution |
| No reaction at the ketone; recovery of starting material. | The Grignard reagent is quenched by the acidic carboxylic acid proton. | Protect the carboxylic acid as an ester before performing the Grignard reaction. |
| Complex product mixture. | The Grignard reagent may be reacting with both the keto group and the ester protecting group. | Carefully control the stoichiometry of the Grignard reagent. If the target is reaction at the ketone, consider a protecting group for the ketone, though this adds complexity. |
| Low yield despite protection. | Anhydrous conditions not maintained. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. |
D. Potential Side Reactions: Decarboxylation
The α-keto acid functionality can be susceptible to decarboxylation under certain conditions.
Yes, α-keto acids can undergo decarboxylation, especially under harsh conditions like high heat or strong acid/base, to release CO₂ and form an aldehyde.[10]
-
Stability of this compound: While generally stable, prolonged heating or strongly acidic or basic conditions can promote decarboxylation.
-
Minimizing Decarboxylation:
-
Temperature Control: Avoid excessive heating unless the reaction specifically requires it.
-
pH Control: Be mindful of the pH of your reaction mixture. If possible, maintain neutral or mildly acidic/basic conditions.
-
Reaction Time: Do not let reactions run for an unnecessarily long time, especially at elevated temperatures.
-
Part 3: Summary of Key Troubleshooting Points
| Issue | Primary Cause(s) | Recommended Action(s) |
| General Low Conversion | Impure reagents, wet solvents, incorrect temperature. | Verify reagent purity, use anhydrous solvents, ensure accurate temperature control, and monitor the reaction. |
| Low Yield in Esterification | Equilibrium not shifted towards products. | Use excess alcohol, remove water, and ensure proper catalysis. |
| Failed Amidation | Poor activation of the carboxylic acid. | Use coupling reagents or convert to the acid chloride intermediate. |
| Grignard Reaction Failure | Quenching of the Grignard reagent by the acidic proton. | Protect the carboxylic acid as an ester prior to the Grignard reaction. |
| Unexpected Byproducts | Decarboxylation of the α-keto acid. | Avoid excessive heat and extreme pH conditions. |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. 7099-87-8|this compound|BLD Pharm [bldpharm.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-(4-Bromophenyl)-2-oxoacetic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical entities is paramount. 2-(4-Bromophenyl)-2-oxoacetic acid, a significant building block and potential impurity in pharmaceutical synthesis, demands robust analytical methods to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth comparison of the primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of an optimal analytical method is a critical decision, contingent on factors such as required sensitivity, specificity, sample matrix complexity, and available instrumentation. This document will delve into the theoretical underpinnings, practical implementation, and comparative performance of each technique, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1]
The Analytical Challenge: Physicochemical Properties
This compound is an α-keto acid. This class of compounds presents unique analytical challenges due to the presence of both a carboxylic acid and a ketone functional group. These features result in high polarity and potential chemical instability, particularly under thermal stress, which can complicate direct analysis.[3] The aromatic bromo-substituent, however, provides a strong chromophore, advantageous for UV-based detection methods.
Comparative Overview of Analytical Techniques
The choice of analytical technique is a balance between performance characteristics and practical considerations. Below is a summary of the methods discussed in this guide.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 1 - 150 µg/mL | 0.05 - 50 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85 - 115% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 15% | < 5.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.5 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1.25 µg/mL | ~0.05 ng/mL |
| Specificity | High | Very High | Exceptional |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes | 5 - 15 minutes |
| Note: The values presented are typical estimates based on performance data for structurally similar analytes and are intended for comparative purposes. Actual performance must be validated for the specific matrix and laboratory conditions. |
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method in pharmaceutical quality control due to its robustness, precision, and cost-effectiveness. For a molecule like this compound, the presence of the bromophenyl group provides a strong UV chromophore, making this a highly suitable technique.
Causality Behind Experimental Choices
-
Separation Mode: Reversed-phase (RP) HPLC is the logical choice. The analyte is a polar organic acid, and an acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a nonpolar stationary phase like C18.
-
Stationary Phase: A C18 column is the standard starting point for RP-HPLC, offering a good balance of hydrophobicity for retaining the analyte.
-
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., water with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is used. The acid suppresses the ionization of the carboxyl group, and the organic modifier is adjusted to control the retention time.
-
Detection: UV detection is ideal due to the strong absorbance of the aromatic ring. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by comparing the UV spectrum against a reference standard.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of separating the main compound from potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light), as recommended by ICH guidelines.[4][5][6][7][8][9]
1. Instrumentation and Conditions:
- System: HPLC or UHPLC with a quaternary pump, autosampler, column oven, and PDA detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
- 0-2 min: 20% B
- 2-10 min: 20% to 80% B
- 10-12 min: 80% B
- 12.1-15 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm (or the determined λmax).
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Diluent: Mobile Phase A and Mobile Phase B in a 80:20 v/v ratio.
- Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent to obtain a 1 mg/mL solution.
- Calibration Standards: Perform serial dilutions of the stock solution to prepare standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a target concentration within the calibration range, and filter through a 0.45 µm syringe filter.
3. Method Validation:
- The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[10]
- Forced Degradation: To prove the stability-indicating nature of the method, subject the analyte to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products. The method should be able to resolve the main peak from any degradants.[5][6][7][8]
Workflow Diagram
Caption: HPLC-UV analysis workflow.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity due to mass-based detection. However, for polar and non-volatile compounds like this compound, direct analysis is not feasible. A chemical derivatization step is mandatory to increase volatility and thermal stability.
Causality Behind Experimental Choices
-
Derivatization: This is the most critical step. The goal is to mask the polar carboxylic acid and potentially the keto group to make the analyte suitable for GC. Silylation is a common and effective approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for converting the acidic proton of the carboxylic acid into a less polar trimethylsilyl (TMS) ester.[11][12][13][14][15]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable for separating the derivatized analyte from other components.
-
Injection Mode: Splitless injection is preferred for trace analysis to ensure the maximum amount of analyte reaches the column.
-
Detection: Mass spectrometry provides definitive identification based on the mass spectrum and fragmentation pattern of the derivatized analyte. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantification.
Experimental Protocol: GC-MS with Silylation
1. Derivatization Procedure:
- Evaporate a known volume of the sample extract to complete dryness under a gentle stream of nitrogen.
- Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
- Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
- Cool the vial to room temperature before injection.
2. Instrumentation and Conditions:
- System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Mode: Splitless, 1 µL injection volume.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
3. Quantification:
- An internal standard (e.g., a structurally similar compound that also undergoes derivatization) should be used to correct for variations in derivatization efficiency and injection volume.
- A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Workflow Diagram
Caption: GC-MS with derivatization workflow.
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. This technique is ideal for quantifying trace levels of the analyte, especially in complex matrices like biological fluids or API formulations.
Causality Behind Experimental Choices
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like this compound. It can be operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion, which is typically very stable and abundant.
-
Derivatization (Optional but Recommended): While direct analysis is possible, derivatization can significantly enhance sensitivity. Reagents that introduce a readily ionizable group or improve chromatographic behavior are used. For instance, derivatizing the carboxylic acid with a reagent like 4-bromo-N-methylbenzylamine can improve ionization efficiency in positive mode and move the analyte's retention time away from early-eluting matrix components.[16][17]
-
MS/MS Detection: Tandem mass spectrometry, using Multiple Reaction Monitoring (MRM), provides unparalleled specificity. A specific precursor ion (e.g., [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This filters out chemical noise and matrix interferences, leading to very low detection limits.[18]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Conditions:
- System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A fast gradient is typically used, e.g., 5% to 95% B in 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
2. Mass Spectrometer Settings:
- Ionization Mode: ESI Negative.
- Capillary Voltage: -3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- MRM Transitions: These must be optimized by infusing a standard solution of the analyte. A hypothetical transition for the underivatized analyte (MW 229.03 for Br-79 isotope) would be:
- Precursor Ion (Q1): m/z 228.0
- Product Ion (Q3): A characteristic fragment, e.g., m/z 184.0 (loss of CO₂)
3. Sample Preparation and Quantification:
- Sample Preparation: A simple "dilute-and-shoot" approach is often sufficient. Dilute the sample in the initial mobile phase to a concentration within the linear range of the assay. Filtration through a 0.22 µm filter is recommended.
- Internal Standard: A stable isotope-labeled (SIL) version of the analyte is the gold standard for quantification in LC-MS/MS as it co-elutes and experiences the same matrix effects.[18]
- Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the SIL internal standard against concentration.
Workflow Diagram
Caption: LC-MS/MS analysis workflow.
Conclusion and Recommendations
The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control, process monitoring, and release testing where analyte concentrations are relatively high. Its robustness, cost-effectiveness, and high precision make it ideal for these applications. The development of a stability-indicating method is crucial to ensure specificity against potential degradants.
-
GC-MS is a powerful alternative when high specificity is required, but its use is contingent on a successful and reproducible derivatization step. It is particularly useful for identifying unknown impurities if their derivatized forms are volatile. The additional sample preparation step makes it less suitable for high-throughput applications compared to HPLC.
-
LC-MS/MS is the superior choice for bioanalytical studies, trace-level impurity quantification, or when analyzing samples in complex matrices. Its exceptional sensitivity and specificity, provided by MRM analysis, allow for quantification at levels far below what is achievable with HPLC-UV or GC-MS. While the initial instrument cost is higher, the minimal sample preparation and fast analysis times can offer long-term efficiency.
Ultimately, the method selected must be rigorously validated to demonstrate it is fit for its intended purpose, ensuring data integrity and compliance with global regulatory standards.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. restek.com [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. research.regionh.dk [research.regionh.dk]
- 17. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
GC-MS analysis of 2-(4-Bromophenyl)-2-oxoacetic acid derivatives
An expert guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(4-Bromophenyl)-2-oxoacetic acid derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. This document provides in-depth technical details, supported by experimental data and protocols, to ensure scientific integrity and practical applicability.
Introduction: The Analytical Challenge of α-Keto Acids
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. As an α-keto acid, this compound possesses both a carboxylic acid and a ketone functional group. This structure presents a significant analytical challenge: the high polarity and low volatility of the molecule make it unsuitable for direct analysis by gas chromatography (GC).[1] Furthermore, α-keto acids can be thermally unstable and prone to decarboxylation at the high temperatures required for GC analysis.[2] Therefore, chemical derivatization is an essential step to increase volatility and thermal stability, enabling robust and reproducible analysis by GC-MS.[3][4]
This guide provides a comprehensive overview of the GC-MS analysis of this compound, detailing a validated experimental workflow, comparing derivatization strategies, and benchmarking the technique against other analytical methods.
Pillar 1: A Validated GC-MS Protocol
The cornerstone of reliable analysis is a well-defined and validated protocol. The following procedure outlines a robust method for the derivatization and subsequent GC-MS analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
Step-by-Step Experimental Workflow
1. Sample Preparation and Extraction:
The initial step involves isolating the analyte from the sample matrix. A liquid-liquid extraction (LLE) is a common and effective method for this purpose.[5][6]
-
Protocol:
-
To 1 mL of an aqueous sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
-
Acidify the sample to a pH < 2 with 6 M HCl to ensure the carboxylic acid is in its protonated form.
-
Add 2 mL of a high-purity organic solvent (e.g., ethyl acetate or dichloromethane) and vortex for 2 minutes to extract the analyte.[5][7]
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. The dried residue is now ready for derivatization.
-
2. Chemical Derivatization: A Two-Stage Approach
To address both the ketone and carboxylic acid functionalities, a two-stage derivatization process is optimal. This involves oximation to stabilize the keto group, followed by silylation to increase volatility.[2][3]
-
Stage 1: Oximation
-
Rationale: The ketone group is first converted to a more stable oxime. This prevents tautomerization and potential side reactions during the subsequent silylation step.[2] Methoxyamine hydrochloride (MeOx) is a common reagent for this purpose.[2]
-
Protocol:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample residue.
-
Seal the vial and heat at 60°C for 30 minutes in a thermal shaker.[3]
-
-
-
Stage 2: Silylation
-
Rationale: The acidic proton of the carboxylic acid and the oxime are replaced with a trimethylsilyl (TMS) group. This neutralizes the polar groups, significantly increasing the volatility of the molecule.[2] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating agent.[7]
-
Protocol:
-
After the oximation step, cool the vial to room temperature.
-
Add 50 µL of MSTFA to the vial.
-
Seal the vial and heat at 60°C for another 30 minutes.[7]
-
After cooling, the sample is ready for GC-MS injection.
-
-
3. GC-MS Instrumentation and Parameters
Proper instrument setup is critical for achieving good chromatographic separation and sensitive detection.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.[7]
-
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized analyte.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) to obtain a complete mass spectrum for identification.[3] For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.
-
Visualizing the Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Pillar 2: Comparative Analysis of Methodologies
Derivatization Strategies: A Head-to-Head Comparison
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis. While the two-stage oximation/silylation is highly effective, other methods exist.
| Derivatization Strategy | Reagent(s) | Target Groups | Advantages | Disadvantages |
| Oximation + Silylation | 1. Methoxyamine HCl2. MSTFA/BSTFA | Keto and Carboxylic Acid | Highly effective for α-keto acids, stabilizes the keto group, produces thermally stable derivatives, and yields clean mass spectra.[2] | Two-step process, requires heating. |
| Alkylation (Esterification) | BF₃/Methanol or Diazomethane | Carboxylic Acid | Simple one-step reaction for carboxylic acids, reagents are readily available.[8] | Does not derivatize the keto group, which may lead to thermal degradation or poor peak shape. |
| Pentafluorobenzylation (PFBBr) | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid | Creates derivatives with high electron capture affinity, ideal for highly sensitive analysis by GC with an Electron Capture Detector (GC-ECD).[9] | Primarily targets the carboxylic acid, less common for general GC-MS analysis. |
For a comprehensive analysis of this compound, the oximation followed by silylation approach is superior as it addresses both reactive functional groups, ensuring the most stable and volatile derivative for GC-MS analysis.
GC-MS vs. Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of α-keto acids.[10] The choice of method depends on the analytical goals, sample matrix, and available instrumentation.
| Technique | Principle | Derivatization Required? | Pros | Cons |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | Yes | High chromatographic resolution, excellent sensitivity, and provides structural information through fragmentation patterns.[4] | Requires derivatization for polar analytes, not suitable for highly non-volatile or thermally labile compounds. |
| HPLC-UV/Fluorescence | Separation by polarity in the liquid phase, detection by UV absorbance or fluorescence. | Optional/Yes (for fluorescence) | Analyzes compounds in their native state (for UV), suitable for non-volatile and thermally labile compounds. Derivatization can significantly enhance sensitivity (fluorescence).[10][11] | Lower chromatographic resolution than GC, provides no structural information beyond retention time and UV spectrum. |
| LC-MS | Separation by polarity in the liquid phase, detection by mass-to-charge ratio. | No (but can improve stability) | High sensitivity and selectivity, provides molecular weight and structural information, suitable for a wide range of polarities and volatilities.[4][12] | Can suffer from matrix effects and ion suppression, potentially less robust than GC-MS for some applications. |
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical technique for α-keto acid analysis.
Pillar 3: Data Interpretation and Fragmentation Analysis
A key advantage of GC-MS is the generation of reproducible mass spectra upon electron impact ionization, which can be used for structural confirmation. The fragmentation pattern of the di-TMS derivative of this compound methoxime can be predicted based on established fragmentation rules.
Expected Fragmentation Pattern:
The parent molecule, this compound, has a molecular weight of 228.94 g/mol (for ⁷⁹Br).[13] After derivatization (methoximation and di-silylation), the molecular weight increases significantly. The mass spectrum will likely be characterized by:
-
Molecular Ion (M⁺·): A peak corresponding to the intact derivatized molecule. Due to the presence of bromine, a characteristic M+2 isotope peak of nearly equal intensity will be observed.
-
Loss of a Methyl Group (M-15): A common fragmentation for TMS derivatives, resulting from the loss of a CH₃ radical from a TMS group.
-
α-Cleavage: Cleavage of bonds adjacent to the carbonyl group and the phenyl ring is expected.[14] This can lead to the formation of characteristic ions.
-
Bromophenyl Cation: A prominent ion at m/z 155/157 corresponding to the bromophenyl cation [C₆H₄Br]⁺.
Plausible Fragmentation Pathway
Caption: A plausible EI fragmentation pathway for the derivatized analyte.
Conclusion
The , when preceded by a robust two-stage derivatization protocol of oximation and silylation, offers a highly specific, sensitive, and reliable analytical method. This approach effectively overcomes the inherent challenges of analyzing polar and thermally labile α-keto acids. While alternative techniques like LC-MS and HPLC offer advantages in specific scenarios, GC-MS remains a gold standard for detailed structural elucidation and quantification in complex matrices due to its high resolving power and the informative nature of electron impact mass spectra. The methodologies and comparisons presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for this important class of compounds.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. youtube.com [youtube.com]
- 3. metbio.net [metbio.net]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. gcms.cz [gcms.cz]
- 9. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PubChemLite - this compound (C8H5BrO3) [pubchemlite.lcsb.uni.lu]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Reaction Products of 2-(4-Bromophenyl)-2-oxoacetic acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, 2-(4-Bromophenyl)-2-oxoacetic acid is a versatile building block. Its bifunctional nature, possessing both a reactive α-keto group and a carboxylic acid moiety on a brominated phenyl ring, opens a gateway to a diverse array of molecular architectures. The bromine atom itself serves as a valuable handle for further functionalization, particularly in cross-coupling reactions.
This guide provides an in-depth technical comparison of the primary reaction pathways originating from this compound. We will delve into the characterization of its key reaction products, offering objective comparisons of synthetic methodologies supported by experimental data and protocols. The emphasis here is not merely on procedural steps but on the underlying chemical principles that govern these transformations, empowering you to make informed decisions in your synthetic endeavors.
The Chemical Versatility of an α-Keto Acid
α-Keto acids are a class of organic compounds that feature a ketone functional group adjacent to a carboxylic acid. This unique arrangement makes them highly reactive and valuable in synthesis. They can undergo reactions at the keto group, the carboxylic acid, or through decarboxylation, making them versatile precursors to a range of other compounds.[1][2]
I. Reduction of the Carbonyl Group: Synthesis of 4-Bromomandelic Acid and its Derivatives
A primary transformation of this compound involves the reduction of its ketone functionality to a secondary alcohol, yielding the valuable α-hydroxy acid, 4-bromomandelic acid. This product is a key intermediate in the synthesis of various pharmaceuticals.[3]
Methodology Comparison: Chemical vs. Enzymatic Reduction
The choice of reducing agent is critical and depends on factors such as desired yield, chemoselectivity, and scalability.
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages | Reported Yield |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Mild, selective for ketones over esters, operationally simple.[2][4][5] | May require excess reagent due to reaction with solvent.[5] | Good to Excellent |
| Chemical Reduction | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst | High yields, clean reaction. | Requires specialized high-pressure equipment. | High |
| Enzymatic Reduction | Malate Dehydrogenase (MDH-s) | NADH, aqueous buffer | High enantioselectivity, mild conditions.[6] | Requires specific enzyme and cofactor, may not be suitable for large-scale synthesis. | Substrate Dependent |
Experimental Protocol: Sodium Borohydride Reduction
This protocol outlines a standard laboratory procedure for the reduction of this compound to 4-bromomandelic acid using sodium borohydride.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is acidic (pH ~2).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Workflow for Reduction of this compound
Caption: Workflow for the synthesis of 4-bromomandelic acid.
II. Oxidative Decarboxylation: A Route to 4-Bromobenzaldehyde
Aryl aldehydes are fundamental building blocks in organic synthesis. This compound can be converted to 4-bromobenzaldehyde via oxidative decarboxylation, a reaction that involves the loss of carbon dioxide and the formation of a carbonyl group.[7]
Comparative Analysis of Oxidative Decarboxylation Methods
Several methods exist for the oxidative decarboxylation of α-keto acids, each with its own merits and drawbacks.
| Method | Oxidant/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Persulfate Oxidation | Potassium Persulfate (K₂S₂O₈) | Water, heat | Uses an inexpensive and readily available oxidant, environmentally benign solvent. | May require elevated temperatures. |
| Metal-Catalyzed Oxidation | Ce(IV) salts, Mn catalysts | Acetonitrile, light irradiation | Can be highly efficient and proceed under mild conditions.[8] | Requires a metal catalyst which may need to be removed from the final product. |
| Electrochemical Oxidation | Electrochemical cell | NH₄I as electrolyte and N-source | Environmentally friendly, avoids chemical oxidants.[9] | Requires specialized equipment. |
Experimental Protocol: Persulfate-Mediated Oxidative Decarboxylation
This protocol provides a general method for the synthesis of 4-bromobenzaldehyde from this compound using potassium persulfate.
-
Suspension: Suspend this compound (1.0 eq) in deionized water (20 mL per gram of substrate) in a round-bottom flask.
-
Addition of Oxidant: Add potassium persulfate (2.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to 80-90°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Extraction: After completion, cool the reaction mixture to room temperature and extract with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The crude 4-bromobenzaldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
III. Esterification of the Carboxylic Acid: Synthesis of Alkyl 2-(4-Bromophenyl)-2-oxoacetates
Esterification of the carboxylic acid moiety in this compound provides access to α-keto esters, which are valuable intermediates in their own right. The Fischer esterification is a classic and reliable method for this transformation.[10][11]
Comparison of Acid Catalysts for Fischer Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Strong acid, effective catalyst.[10] | Can cause charring with sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in alcohol with Dean-Stark trap | Solid, easier to handle than H₂SO₄.[10] | May be less reactive than H₂SO₄. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Reflux in alcohol | Effective Lewis acid catalyst. | Moisture sensitive. |
Experimental Protocol: Fischer Esterification with Sulfuric Acid
The following protocol details the synthesis of ethyl 2-(4-bromophenyl)-2-oxoacetate.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL per gram of substrate).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purification: Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to yield pure ethyl 2-(4-bromophenyl)-2-oxoacetate.
Reaction Pathway for Esterification
Caption: Fischer esterification of this compound.
IV. Reductive Amination: Synthesis of 2-(4-Bromophenyl)glycine
The synthesis of α-amino acids is of paramount importance in medicinal chemistry. This compound can be converted to 2-(4-bromophenyl)glycine through reductive amination. This transformation typically involves the in-situ formation of an imine, followed by its reduction.
Comparative Overview of Reductive Amination Strategies
| Reducing Agent | Ammonia Source | Typical Conditions | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | NH₄OAc | Methanol | Mild and selective. | Cyanide-containing reagent, toxic. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NH₄OAc | Dichloroethane | Less toxic than NaBH₃CN, effective for a wide range of substrates.[12] | Moisture sensitive. |
| Catalytic Hydrogenation | NH₃, H₂ | Pd/C or Raney Ni | Clean, high-yielding. | Requires high-pressure equipment. |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol outlines the synthesis of 2-(4-bromophenyl)glycine.
-
Reaction Setup: To a solution of this compound (1.0 eq) and ammonium acetate (5.0 eq) in methanol (20 mL per gram of substrate), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water and adjust the pH to ~9 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: The amino acid product may precipitate from the aqueous layer upon pH adjustment. If so, it can be collected by filtration. Alternatively, the product can be isolated and purified using ion-exchange chromatography.
Conclusion
This compound is a highly versatile starting material that provides access to a range of important chemical entities. The choice of reaction conditions and reagents allows for the selective transformation of either the keto or the carboxylic acid functionality, or for the complete removal of the carboxyl group via decarboxylation. This guide has presented a comparative analysis of key transformations, providing both the theoretical underpinning and practical protocols to aid in your synthetic planning. By understanding the nuances of each reaction pathway, researchers can harness the full potential of this valuable building block in the development of novel molecules with applications in pharmaceuticals and beyond.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Electrochemical oxidative decarboxylative of α-oxocarboxylic acids towards the synthesis of quinazolines and quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
A Comparative Analysis of the Reactivity of 2-(4-Bromophenyl)-2-oxoacetic Acid and Phenylglyoxylic Acid
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, α-keto acids serve as versatile building blocks, prized for their dual functionality that allows for a diverse array of chemical transformations. Among these, phenylglyoxylic acid and its substituted derivatives are of particular interest due to their utility in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a detailed comparative analysis of the reactivity of phenylglyoxylic acid and its para-brominated analogue, 2-(4-Bromophenyl)-2-oxoacetic acid. By examining their electronic properties and performance in key reactions, this document aims to equip researchers with the insights necessary to make informed decisions in experimental design and synthetic strategy.
Structural and Electronic Properties: A Tale of Two Molecules
At the heart of their reactivity lies the molecular structure of these two compounds. Both possess an α-keto acid moiety, characterized by a carboxylic acid group directly attached to a ketone. This arrangement renders the carbonyl carbon highly electrophilic and the adjacent carboxylic proton acidic.
Phenylglyoxylic Acid , with its unsubstituted phenyl ring, serves as our baseline for reactivity. The electronic nature of the phenyl group is relatively neutral, exerting its influence primarily through resonance and inductive effects.
This compound , on the other hand, features a bromine atom at the para position of the phenyl ring. Bromine is an electronegative atom and thus exerts a significant electron-withdrawing inductive effect (-I). While it is also capable of a positive mesomeric effect (+M) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens. This net electron-withdrawing character has profound implications for the reactivity of the molecule.
| Property | Phenylglyoxylic Acid | This compound |
| Molecular Formula | C₈H₆O₃ | C₈H₅BrO₃ |
| Molecular Weight | 150.13 g/mol | 229.03 g/mol |
| pKa | ~2.15[1] | Predicted ~2.03[2] |
| Melting Point | 64-66 °C[1] | ~89 °C |
The predicted lower pKa of this compound suggests it is a slightly stronger acid than phenylglyoxylic acid. This is a direct consequence of the electron-withdrawing bromine atom, which helps to stabilize the negative charge of the carboxylate anion through its inductive effect.
Theoretical Reactivity: The Hammett Equation as a Predictive Tool
To quantify the influence of the bromo substituent on reaction rates, we can turn to the Hammett equation, a cornerstone of physical organic chemistry.[3][4] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).
For a para-bromo substituent, the Hammett constant (σₚ) is +0.23. This positive value confirms its electron-withdrawing nature. The reaction constant (ρ) is a measure of the sensitivity of a particular reaction to substituent effects. For reactions where a negative charge develops in the transition state, such as nucleophilic addition to the carbonyl group, ρ will be positive.
Therefore, for reactions like nucleophilic attack on the α-keto carbon, we can predict that this compound will be more reactive than phenylglyoxylic acid. The electron-withdrawing bromine atom increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.
Comparative Reactivity in Key Transformations
To provide a practical understanding of the differing reactivities, we will examine two fundamental transformations: reduction of the ketone and oxidation of the α-keto acid.
Reduction of the Ketone: A Nucleophilic Addition Story
The reduction of the ketone in α-keto acids to the corresponding α-hydroxy acid is a common and synthetically useful transformation. This reaction typically proceeds via nucleophilic addition of a hydride ion to the electrophilic keto-carbonyl carbon.
Based on the principles of the Hammett equation, we anticipate that This compound will undergo reduction at a faster rate than phenylglyoxylic acid . The electron-withdrawing bromo group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a hydride donor like sodium borohydride (NaBH₄).
Experimental Protocol: Reduction with Sodium Borohydride
The following protocol provides a general method for the reduction of the α-keto acids. To obtain comparative kinetic data, the reactions should be monitored over time using a suitable analytical technique such as HPLC or ¹H NMR spectroscopy.
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve 1.0 equivalent of the α-keto acid (phenylglyoxylic acid or this compound) in methanol (e.g., 0.1 M concentration).
-
Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of sodium borohydride (1.5 equivalents) in methanol dropwise with stirring.
-
Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture, quench with a dilute acid (e.g., 1 M HCl), and analyze by HPLC or ¹H NMR to determine the conversion to the corresponding α-hydroxy acid.
-
Workup: Once the reaction is complete (as determined by TLC or other monitoring), carefully add 1 M HCl to quench the excess NaBH₄ until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxy acid. The product can be further purified by recrystallization or column chromatography.
Oxidative Decarboxylation: A Look at Electron Density
The oxidation of α-keto acids can lead to various products depending on the reaction conditions. A common pathway involves oxidative decarboxylation to yield the corresponding benzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) can effect this transformation.
In this case, the electron-donating or -withdrawing nature of the substituent on the phenyl ring can influence the susceptibility of the aromatic ring itself to oxidation, as well as the stability of any intermediates. While a detailed kinetic comparison is complex, it is generally observed that electron-rich aromatic rings are more susceptible to oxidation. However, the primary reaction here is the cleavage of the C-C bond between the carbonyl groups.
It is plausible that the electron-withdrawing bromo group in This compound might slightly decrease the rate of oxidative decarboxylation compared to phenylglyoxylic acid , as it reduces the overall electron density of the molecule.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol outlines a general procedure for the oxidative decarboxylation of the α-keto acids. For a comparative study, careful control of temperature and reaction time is crucial.
-
Preparation of Reactant Solution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the α-keto acid in a mixture of water and a suitable co-solvent like tert-butanol.
-
Addition of Oxidant: Add a solution of potassium permanganate (approximately 2.5 equivalents) in water dropwise to the heated (e.g., 80 °C) solution of the α-keto acid. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the permanganate color and by TLC analysis of the reaction mixture.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench any excess permanganate by adding a small amount of sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.
-
Acidification and Extraction: Acidify the clear solution with concentrated HCl to a pH of ~2. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting benzoic acid derivative can be purified by recrystallization.
Spectroscopic Characterization
The identity and purity of the starting materials and products can be confirmed using standard spectroscopic techniques.
Phenylglyoxylic Acid:
-
¹H NMR: Signals for the aromatic protons typically appear in the range of 7.5-8.0 ppm. The carboxylic acid proton is often a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid are highly deshielded, appearing around 165 ppm and 190 ppm, respectively. Aromatic carbons will be in the 128-135 ppm region.
-
FTIR: A broad O-H stretch for the carboxylic acid will be present around 3000 cm⁻¹, and two distinct C=O stretches for the ketone and carboxylic acid will be observed around 1730 cm⁻¹ and 1680 cm⁻¹, respectively.
This compound:
-
¹H NMR: The aromatic protons will show a characteristic AA'BB' splitting pattern due to the para-substitution.
-
¹³C NMR: The presence of the bromine atom will influence the chemical shifts of the aromatic carbons. The carbon attached to the bromine will be shifted to a lower field. A known spectrum shows peaks around 163.5 ppm (carboxylic carbonyl), 183.5 ppm (keto carbonyl), and in the aromatic region, including a peak at approximately 130.5 ppm for the carbon bearing the bromine.[5]
-
FTIR: The spectrum is expected to be similar to that of phenylglyoxylic acid, with the addition of a C-Br stretching vibration at a lower wavenumber (typically around 600-500 cm⁻¹).
Conclusion
The presence of a para-bromo substituent on the phenyl ring of phenylglyoxylic acid significantly influences its reactivity. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the α-keto carbonyl carbon, leading to a predicted increase in the rate of nucleophilic addition reactions, such as reduction with sodium borohydride. Conversely, the same electron-withdrawing effect may slightly decrease the rate of oxidative decarboxylation.
This comparative guide provides a theoretical framework and practical experimental protocols for investigating these reactivity differences. For researchers in drug development and synthetic chemistry, a thorough understanding of these substituent effects is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. The choice between phenylglyoxylic acid and its brominated derivative will ultimately depend on the specific electronic requirements of the desired transformation.
References
Comparative Analysis of the Biological Activity of 2-(4-Bromophenyl)-2-oxoacetic Acid Derivatives: A Researcher's Guide
This guide provides a comparative analysis of the biological activities of various derivatives of 2-(4-Bromophenyl)-2-oxoacetic acid, a versatile scaffold in medicinal chemistry. We will delve into their antimicrobial and anticancer properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive overview of this promising class of compounds.
Introduction to this compound Derivatives
This compound, also known as 4-bromobenzoylformic acid, serves as a crucial starting material for synthesizing a wide range of heterocyclic compounds. The presence of the bromine atom and the α-keto carboxylic acid moiety provides reactive sites for various chemical modifications, leading to a diverse library of derivatives with significant therapeutic potential. Research has shown that derivatives incorporating different pharmacophores, such as thiadiazoles, pyrazoles, and amides, exhibit a spectrum of biological activities, including notable antimicrobial and cytotoxic effects. This guide will synthesize findings from multiple studies to compare these activities and elucidate the underlying structure-activity relationships.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of various heterocyclic rings and functional groups modulates their potency and spectrum of activity.
Comparative Antimicrobial Data
The antimicrobial efficacy of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher potency.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Parent Compound | Staphylococcus aureus | >100 | |
| Parent Compound | Escherichia coli | >100 | |
| Thiadiazole Derivative (1a) | Staphylococcus aureus | 25 | |
| Thiadiazole Derivative (1a) | Escherichia coli | 50 | |
| Thiadiazole Derivative (1a) | Candida albicans | 50 | |
| Pyran Derivative (2a) | Bacillus subtilis | 12.5 | |
| Pyran Derivative (2a) | Aspergillus fumigatus | 12.5 | |
| Hydrazide-hydrazone Derivative (3a) | Staphylococcus aureus | 3.12 | |
| Hydrazide-hydrazone Derivative (3a) | Escherichia coli | 6.25 |
Analysis: The data clearly indicates that derivatization of the parent this compound is essential for antimicrobial activity. Hydrazide-hydrazone derivatives, in particular, have shown very high potency against both Gram-positive and Gram-negative bacteria. Thiadiazole and pyran-based derivatives also exhibit significant antimicrobial and antifungal effects compared to the inactive parent compound.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial activity.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock: Dissolve the synthesized derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. The last well, containing no compound, serves as the positive control for growth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Causality and Validation: This method is highly standardized and reproducible. The inclusion of positive (microbe, no drug) and negative (broth, no microbe) controls validates the results. The use of a standardized inoculum ensures that the observed inhibition is due to the compound's activity and not variations in microbial load.
Visualizing the Evaluation Workflow
Caption: Workflow for Synthesis and Biological Evaluation of Derivatives.
Anticancer Activity
Several novel derivatives of this compound have been investigated for their cytotoxic potential against various human cancer cell lines. These studies often focus on identifying compounds with high potency and selectivity against cancer cells while exhibiting lower toxicity towards normal cells.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify a compound's cytotoxicity. A lower IC50 value signifies greater potency in inhibiting cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative (4a) | MCF-7 (Breast) | 8.12 | |
| Thiazole Derivative (4b) | HepG2 (Liver) | 11.45 | |
| Pyrazole Derivative (5a) | HCT-116 (Colon) | 5.6 | |
| Pyrazole Derivative (5b) | HCT-116 (Colon) | 7.2 | |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.8 |
Analysis: The data reveals that pyrazole and thiazole derivatives are effective cytotoxic agents against multiple cancer cell lines. While not as potent as the standard chemotherapeutic drug Doxorubicin, these compounds represent promising scaffolds for further optimization to improve anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Trustworthiness of the Protocol: The MTT assay is a robust and widely accepted method for screening cytotoxic compounds. Its reliability stems from the direct correlation between mitochondrial activity and cell viability. The use of appropriate controls and replicate wells ensures the statistical significance of the results.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of these derivatives is intrinsically linked to their chemical structure. By comparing the efficacy of different derivatives, we can deduce key structure-activity relationships.
-
Influence of the Heterocyclic Ring: The nature of the heterocyclic ring system attached to the this compound core is a primary determinant of activity. For instance, the incorporation of a hydrazide-hydrazone moiety appears to significantly enhance antibacterial potency. Pyrazole and thiazole rings are consistently associated with promising anticancer activity.
-
Role of Substituents: Substitutions on the appended rings can fine-tune the biological activity. Electron-withdrawing or donating groups can alter the electronic properties and steric profile of the molecule, influencing its ability to interact with biological targets.
Potential Mechanism of Action
While the exact mechanisms for many derivatives are still under investigation, a plausible mechanism for their antimicrobial and anticancer effects is the inhibition of crucial cellular enzymes. The α-keto acid moiety can act as a pharmacophore that chelates metal ions in the active sites of metalloenzymes, disrupting their function.
Caption: Structure-Activity Relationship (SAR) for Key Derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with demonstrable antimicrobial and anticancer activities. The comparative analysis reveals that specific structural modifications, particularly the introduction of hydrazone, pyrazole, and thiazole moieties, are key to unlocking their therapeutic potential.
Future research should focus on synthesizing a broader range of derivatives to further refine the structure-activity relationships. Investigating the precise molecular mechanisms of action, including the identification of specific enzyme or receptor targets, will be crucial for optimizing these compounds into lead candidates for drug development. Additionally, studies on their selectivity and in vivo efficacy are necessary next steps to translate these promising in vitro results into potential clinical applications.
A Comparative Guide to the Synthesis of 2-(4-Bromophenyl)-2-oxoacetic Acid for Advanced Research Applications
In the landscape of pharmaceutical development and complex organic synthesis, the α-keto acid 2-(4-Bromophenyl)-2-oxoacetic acid (also known as 4-bromophenylglyoxylic acid) stands as a pivotal intermediate. Its unique bifunctional structure, featuring a reactive ketone and a carboxylic acid, coupled with the strategic placement of a bromine atom for further derivatization via cross-coupling reactions, makes it an invaluable building block. This guide provides an in-depth, comparative analysis of validated synthetic protocols for this compound, designed to empower researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and offering a critical evaluation of competing methodologies. The protocols presented are designed to be self-validating, incorporating integral purification and characterization steps to ensure the integrity of the final product.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting points. The most prevalent and well-documented strategies involve the oxidation of the readily available 4'-bromoacetophenone. A less common but viable alternative involves a Grignard-based carbon-carbon bond formation. This guide will focus on a comparative analysis of three such protocols:
-
Protocol A: Oxidation with Potassium Permanganate (KMnO₄) - A classic, powerful oxidation method.
-
**Protocol B: Oxidation with Selenium Dioxide (SeO₂) ** - A more selective method for α-oxidation of ketones.
-
Protocol C: Grignard Reaction with Diethyl Oxalate - A convergent approach building the carbon skeleton.
The following diagram illustrates the overall workflow from synthesis to a fully validated product.
Caption: General experimental workflow for the synthesis and validation of this compound.
Protocol A: Oxidation via Potassium Permanganate (KMnO₄)
Potassium permanganate is a potent and cost-effective oxidizing agent. The reaction proceeds by oxidizing the methyl group of the acetophenone to a carboxylic acid. This method is robust but can be prone to over-oxidation if not carefully controlled.
Mechanistic Insight
The oxidation of acetophenones with permanganate in alkaline or neutral conditions is thought to proceed via the enolate intermediate. The electron-rich enolate is attacked by the permanganate ion, leading to the formation of a cyclic manganate ester. This intermediate then collapses, ultimately leading to the cleavage of the C-C bond of the methyl group and formation of the carboxylate, which is then protonated during acidic workup.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4'-bromoacetophenone (1 equivalent) in a suitable solvent such as a mixture of pyridine and water.
-
Reagent Addition: Slowly add a solution of potassium permanganate (approximately 3-4 equivalents) in water to the heated reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the characteristic purple color of the permanganate will indicate the reaction's progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess permanganate is quenched by the addition of a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Isolation: Filter the mixture to remove the manganese dioxide. The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to a pH below 3, which will precipitate the carboxylic acid product.
-
Purification: The crude solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.
Rationale for Experimental Choices
-
Solvent System: A mixture of pyridine and water is often used to ensure the solubility of both the organic substrate and the inorganic oxidant.
-
Temperature Control: The reaction is typically heated to facilitate the oxidation, but careful temperature management is crucial to prevent unwanted side reactions and degradation of the product.
-
Acidic Work-up: The final product is a carboxylic acid, which is soluble in its carboxylate form in a basic solution. Acidification is necessary to protonate the carboxylate and precipitate the neutral acid for isolation.
Protocol B: Oxidation via Selenium Dioxide (SeO₂)
Selenium dioxide is a more selective oxidizing agent than KMnO₄ for the α-oxidation of ketones, which can convert the methyl group of an acetophenone into a glyoxal. In the presence of a suitable solvent system, this can lead to the formation of the corresponding α-keto acid.
Mechanistic Insight
The Riley oxidation mechanism involves the reaction of the enol form of the ketone with selenium dioxide. This is followed by a series of steps including a[1][2]-sigmatropic rearrangement to form a β-ketoseleninic acid intermediate, which upon hydrolysis yields the α-dicarbonyl compound.
Experimental Protocol
The following protocol is adapted from the synthesis of the methyl ester of the target compound, with modifications for the direct isolation of the carboxylic acid.
-
Reaction Setup: In a sealed tube, add 4'-bromoacetophenone (1.0 equivalent) and selenium dioxide (1.5 equivalents).
-
Solvent Addition: Add a suitable solvent such as aqueous dioxane. The tube is sealed and heated.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 110 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the black selenium byproduct.
-
Isolation: The filtrate is then subjected to an aqueous work-up. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The aqueous layer is then acidified with dilute HCl to precipitate the product.
-
Purification: The crude product is collected by filtration and can be purified by column chromatography or recrystallization. A reported yield for the methyl ester derivative using a similar method is 40%.
Rationale for Experimental Choices
-
Selenium Dioxide: This reagent specifically targets the α-methylene group of the ketone, offering higher selectivity compared to more powerful oxidants.
-
Sealed Tube: The use of a sealed tube allows the reaction to be performed at temperatures above the boiling point of the solvent, which can significantly reduce the reaction time.
-
Aqueous Dioxane: The presence of water in the solvent system facilitates the hydrolysis of intermediates to form the carboxylic acid.
Protocol C: Grignard Reaction with Diethyl Oxalate
This protocol represents a convergent synthesis where the main carbon framework is constructed through the reaction of a Grignard reagent with an oxalate ester. This method offers an alternative disconnection approach compared to the oxidation of a pre-existing C8-aryl ketone.
Mechanistic Insight
The reaction involves the nucleophilic attack of the carbanionic carbon of the 4-bromophenylmagnesium bromide Grignard reagent on one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate is then hydrolyzed during the aqueous work-up to yield the α-keto acid.
Experimental Protocol
The following is a general procedure based on the synthesis of structurally similar α-keto esters.
Part 1: Preparation of 4-bromophenylmagnesium bromide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. Add a small amount of a solution of 4-bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction.
-
Grignard Formation: Once the reaction begins (indicated by bubbling and the disappearance of the iodine color), add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes.
Part 2: Reaction with Diethyl Oxalate
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared Grignard reagent to the cooled diethyl oxalate solution via a cannula or dropping funnel, ensuring the temperature remains at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Work-up and Hydrolysis: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. The mixture is then acidified with a dilute strong acid (e.g., 2M HCl).
-
Isolation and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization. Typical yields for this type of reaction are in the range of 60-75%.
Rationale for Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.
-
Low Temperature: The addition of the Grignard reagent to diethyl oxalate is performed at a very low temperature (-78 °C) to prevent the second addition of the Grignard reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol byproduct.
-
Diethyl Oxalate: This reagent serves as a two-carbon electrophile that provides the α-keto ester functionality upon reaction with the Grignard reagent.
Comparative Analysis of Synthetic Protocols
| Parameter | Protocol A: KMnO₄ Oxidation | Protocol B: SeO₂ Oxidation | Protocol C: Grignard Reaction |
| Starting Material | 4'-Bromoacetophenone | 4'-Bromoacetophenone | 4-Bromobenzene, Diethyl Oxalate |
| Reagent Cost | Low | High | Moderate |
| Reported Yield | Not specified, variable | ~40% (for methyl ester) | 60-75% (typical) |
| Reaction Time | Several hours | Several hours | 2-4 hours |
| Safety Concerns | Strong oxidant, exothermic | Highly toxic selenium compounds | Pyrophoric Grignard reagent, anhydrous conditions required |
| Environmental Impact | Manganese waste | Selenium waste | Ether solvents, magnesium salts |
| Scalability | Moderate | Limited by toxicity & cost | Good, with proper safety |
| Selectivity | Can lead to over-oxidation | High for α-oxidation | High, with temperature control |
Validation of this compound
Regardless of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed. The following data provides a benchmark for the validation of this compound.
Physicochemical Properties
-
Appearance: White to off-white solid.
-
Melting Point: 89 °C[3].
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons and a broad singlet for the carboxylic acid proton. The aromatic protons on the disubstituted benzene ring would typically appear as two doublets in the range of δ 7.5-8.0 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The spectrum for this compound in CDCl₃ shows characteristic peaks for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (including the carbon attached to bromine), confirming the structure of the molecule.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and another strong C=O stretch for the ketone (around 1680-1700 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region.
The following diagram illustrates the key synthetic transformations discussed.
Caption: Comparative synthetic routes to this compound.
Conclusion and Recommendations
The choice of the optimal synthetic protocol for this compound is contingent upon the specific requirements of the research or production campaign, including scale, cost, available equipment, and safety considerations.
-
For large-scale synthesis where cost is a primary driver , the Grignard reaction (Protocol C) appears to be the most promising, offering good yields from readily available starting materials, provided that the necessary infrastructure for handling anhydrous and pyrophoric reagents is in place.
-
For smaller-scale laboratory synthesis where selectivity is paramount and cost is less of a concern , the SeO₂ oxidation (Protocol B) offers a reliable method, although the toxicity of selenium compounds necessitates stringent safety precautions.
-
The KMnO₄ oxidation (Protocol A) remains a viable, albeit potentially lower-yielding and less selective option, particularly when cost is a major constraint and optimization of reaction conditions is feasible.
Ultimately, this guide serves as a foundational resource. It is strongly recommended that researchers perform small-scale trial reactions to optimize the conditions for their specific laboratory environment and purity requirements before committing to a larger-scale synthesis.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)-2-oxoacetic acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(4-Bromophenyl)-2-oxoacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a culture of safety and deep-seated trust in laboratory operations. Our commitment is to provide value beyond the product, making this your preferred source for information on laboratory safety and chemical handling.
Part 1: Hazard Assessment & Waste Characterization
The foundation of any disposal protocol is a thorough understanding of the substance's hazards and its classification within the regulatory framework. Mischaracterizing chemical waste can lead to unsafe conditions, environmental contamination, and significant regulatory penalties.
Inherent Hazard Profile
This compound, like many halogenated aromatic compounds, possesses a distinct hazard profile that must be respected during handling and disposal. While comprehensive toxicological data may be limited, information from structurally similar compounds and available Safety Data Sheets (SDS) allows for a robust assessment. The primary hazards are summarized in the table below.
| Hazard Type | Description | Rationale and Causality |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1][2][3] | The acidic nature and aromatic structure can disrupt cell membranes upon contact, leading to an inflammatory response. |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Ingestion can cause significant gastrointestinal distress. Animal studies on related compounds indicate potential for serious health damage. |
| Respiratory Irritation | May cause respiratory tract irritation, particularly if handled as a fine powder.[1][2][3][5] | Inhalation of dust can irritate the mucous membranes of the respiratory system. Handling should occur in a well-ventilated area. |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. | Brominated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. Therefore, release into drains or waterways is strictly prohibited.[5][6] |
| Combustion Byproducts | Thermal decomposition can release toxic and corrosive gases. | In a fire, this compound will produce carbon oxides (CO, CO₂) and, significantly, hydrogen bromide (HBr), a corrosive gas.[1][3][6] |
Regulatory Waste Classification
Proper disposal is dictated by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[7]
-
Characteristic Hazardous Waste : this compound is not specifically a "listed" hazardous waste.[8] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, reactivity, toxicity, or corrosivity .[8] As an acid, aqueous solutions of this waste must be evaluated for corrosivity. An aqueous waste with a pH ≤ 2 is considered a corrosive hazardous waste (EPA Waste Code D002) .[8]
-
Halogenated Organic Waste : Irrespective of its characteristics, because the molecule contains a bromine atom, it is classified as a halogenated organic compound .[9][10] This is a critical designation. Waste streams are segregated because halogenated compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acid gases (like HBr).[11] Disposing of halogenated waste in a non-halogenated stream can damage equipment and cause non-compliant environmental release.[12]
Part 2: Immediate Safety Protocols for Waste Handling
Before beginning any disposal procedure, ensure all safety measures are in place. This creates a self-validating system of safety where the protocol itself minimizes risk.
Required Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this waste is the use of appropriate PPE to prevent exposure.
| PPE Type | Specification | Justification |
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles. | Protects against splashes of solutions or contact with solid dust, preventing serious eye irritation. |
| Hand Protection | Chemically resistant nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, which can cause irritation.[2] |
| Body Protection | A buttoned laboratory coat and closed-toe shoes. | Prevents incidental contact with skin and clothing. |
| Respiratory | Required if handling large quantities of powder outside of a fume hood. | A NIOSH-approved respirator with particulate filters should be used if dust generation is unavoidable. |
Safe Handling Practices
-
Ventilation : Always handle waste this compound inside a certified chemical fume hood to contain dust and vapors.[5][13]
-
Avoid Dust : When transferring the solid, use techniques that minimize the creation of dust.
-
Spill Prevention : Use a chemical-resistant tray or secondary containment when transferring waste to prevent the spread of spills.
-
Hygiene : Wash hands thoroughly with soap and water after handling the waste, even if gloves were worn.[1][14]
Part 3: Step-by-Step Disposal Procedures
The correct disposal path depends on the form of the waste (solid, aqueous solution, or organic solvent solution). Follow this decision workflow to determine the appropriate procedure.
Caption: Waste Disposal Decision Workflow for this compound.
Procedure 1: Solid Waste Disposal
-
Container : Place dry, solid this compound waste into a sealable, chemically compatible container (e.g., a wide-mouth HDPE jar).
-
Labeling : Securely affix a "Hazardous Waste" label to the container.
-
Contents : Clearly write the full chemical name: "this compound" and indicate "Halogenated Organic Waste."
-
Storage : Seal the container and store it in your laboratory's designated Satellite Accumulation Area (SAA).
-
Pickup : Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
Procedure 2: Corrosive Aqueous Waste (pH ≤ 2)
-
Container : Use a designated, sealable, and chemically compatible container for "Halogenated Organic Corrosive Acid Waste." Do not mix with other waste types.
-
Labeling : Securely affix a "Hazardous Waste" label.
-
Contents : List "this compound solution" and explicitly state the hazards: "Corrosive (D002)" and "Halogenated Organic Waste."
-
Storage : Seal the container and store it in the SAA, ensuring it is in secondary containment.
-
Pickup : Arrange for pickup through your institution's EHS department.
Procedure 3: Non-Corrosive Aqueous Waste (pH > 2)
-
No Drain Disposal : Even if not corrosive, do not dispose of this waste down the drain . Its classification as a halogenated organic and its potential aquatic toxicity prohibit sewer disposal.[6][13]
-
Container : Place the solution in a designated, sealable container for "Aqueous Halogenated Organic Waste."
-
Labeling : Securely affix a "Hazardous Waste" label.
-
Contents : Write the full chemical name and concentration and indicate "Halogenated Organic Waste."
-
Storage : Seal the container and store it in the SAA.
-
Pickup : Arrange for pickup through your institution's EHS department.
Procedure 4: Organic Solvent Waste
-
Segregation : This waste must go into the "Halogenated Organic Waste" solvent stream. Do not mix with non-halogenated solvents.[12]
-
Container : Use the designated safety can or container for halogenated solvent waste.
-
Log Sheet : Record the addition of "this compound" and the volume of solvent on the container's log sheet.
-
Storage : Ensure the container is kept closed except when adding waste and is stored in a flammable storage cabinet or the SAA as per your institution's policy.
-
Pickup : When the container is full, arrange for pickup through EHS.
Part 4: Emergency Procedures
Spill Response
For small, manageable spills of solid material within a fume hood:
-
Alert : Inform personnel in the immediate area.
-
Protect : Ensure you are wearing the full required PPE.
-
Contain : Gently cover the powder spill with a plastic sheet or tarp to minimize spreading and prevent it from becoming airborne.
-
Collect : Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.[1]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose : All cleanup materials (wipes, gloves, etc.) must be placed in the solid hazardous waste container and disposed of accordingly.[15]
Personal Exposure
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and consult the Safety Data Sheet (SDS).
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. uakron.edu [uakron.edu]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. fishersci.com [fishersci.com]
- 14. biosynth.com [biosynth.com]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-(4-Bromophenyl)-2-oxoacetic acid: Personal Protective Equipment and Safety Protocols
For researchers engaged in the fast-paced world of pharmaceutical development and organic synthesis, compounds like 2-(4-Bromophenyl)-2-oxoacetic acid are valuable building blocks. However, their utility is matched by the imperative for rigorous safety practices. As a brominated organic compound and a keto acid, its handling demands more than just a standard lab coat and gloves; it requires a comprehensive, risk-assessed approach to personal protective equipment (PPE) and operational planning.
This guide moves beyond a simple checklist. It provides a procedural framework grounded in the physicochemical properties of the compound, ensuring that every step, from weighing the solid to managing waste, is part of a self-validating safety system.
Hazard Profile: Understanding the "Why" Behind the PPE
This compound, while not having an extensive, unique toxicological profile in publicly available literature, belongs to a class of compounds whose hazards can be reliably inferred. Safety Data Sheets (SDS) for structurally similar chemicals, such as 4-bromophenylacetic acid and other brominated aromatics, consistently highlight several key risks:
-
Skin Corrosion/Irritation (Category 2) : The acidic nature and the presence of the electrophilic phenyl ring can lead to significant skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2) : The compound is expected to be a severe irritant to the eyes, potentially causing serious damage if direct contact occurs.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : Like many fine organic powders, it may cause respiratory tract irritation if inhaled.[2][3][4]
-
Acute Oral Toxicity (Category 4) : It is classified as harmful if swallowed.[2][5]
The causality is clear: the combination of an acidic functional group and a brominated aromatic system necessitates a stringent barrier to prevent contact with skin, eyes, and the respiratory system.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a one-size-fits-all prescription. It must be adapted to the scale and nature of the procedure. The following table summarizes the required PPE for handling this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety glasses with side shields (minimum); tight-fitting safety goggles recommended.[6] | Nitrile or Butyl rubber gloves.[7] Double-gloving is best practice. | Fully-buttoned laboratory coat. | Recommended if weighing outside a fume hood or ventilated balance enclosure. An N95-rated respirator is a suitable minimum.[7] |
| Solution Preparation & Transfers | Tight-fitting chemical splash goggles.[7] | Nitrile or Butyl rubber gloves.[7] | Chemical-resistant apron over a laboratory coat. | Not typically required if performed within a certified chemical fume hood. |
| Running Reactions & Workups | Chemical splash goggles and a full-face shield.[7] | Nitrile or Butyl rubber gloves. Inspect for tears and replace frequently.[7][8] | Chemical-resistant laboratory coat or overalls.[9] | Required if there is any risk of aerosol or vapor generation outside of a fume hood. Use a respirator with an organic vapor/acid gas cartridge.[7] |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[7][10] | Heavy-duty Nitrile or Butyl rubber gloves. | Chemical-resistant suit or overalls and boot covers.[9][10] | Full-face respirator with appropriate cartridges is mandatory.[7][10] |
Procedural Guidance: Integrating Safety into Your Workflow
Expertise in the lab is demonstrated not just by successful reactions, but by an ingrained culture of safety. The following protocols are designed to be self-validating systems.
Safe Handling and Use Workflow
The logical flow for handling this compound should always follow a Prepare -> Handle -> Dispose sequence, minimizing risk at each stage.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. leelinework.com [leelinework.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
